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  • Product: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid
  • CAS: 1375069-31-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid: A Technical Whitepaper on Lipid Mediator Modulation

Executive Summary {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS 1375069-31-0) is an advanced synthetic building block and pharmacological probe utilized in medicinal chemistry 1[1]. While not a clinically...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS 1375069-31-0) is an advanced synthetic building block and pharmacological probe utilized in medicinal chemistry 1[1]. While not a clinically marketed drug, its highly specific structural topology—a fluorinated biphenylacetic acid bearing an ethylamide moiety—places it squarely within the established pharmacophoric space of lipid mediator pathway modulators. Based on extensive structure-activity relationship (SAR) data in the field, this compound serves as a canonical scaffold for Prostaglandin D2 Receptor 2 (CRTH2/DP2) antagonists and microsomal Prostaglandin E Synthase-1 (mPGES-1) inhibitors .

This whitepaper deconstructs the structural pharmacodynamics of this molecule, detailing its primary and secondary mechanisms of action, and provides field-proven, self-validating experimental protocols for evaluating its efficacy in vitro.

Structural Pharmacodynamics & Target Rationale

The pharmacological behavior of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is driven by three distinct structural motifs:

  • The Acetic Acid Core: This acidic pharmacophore is essential for anchoring the molecule to basic residues within target proteins. In prostanoid receptors, this carboxylate forms a critical salt bridge with a conserved Arginine residue (e.g., Arg170 in CRTH2 or Arg120 in COX enzymes) 2[2].

  • The Fluorinated Biphenyl System: The biphenyl core occupies deep hydrophobic clefts. Crucially, the fluorine atom at the 3-position of the distal phenyl ring induces a steric clash with the ortho-hydrogens of the proximal ring. This restricts the dihedral angle, "locking" the molecule into a non-coplanar bioactive conformation. This conformational lock reduces the entropic penalty upon target binding.

  • The Ethylcarbamoyl Moiety: The amide extension acts as a targeted hydrogen bond donor/acceptor. It probes secondary polar pockets at the extracellular vestibule of GPCRs, enhancing target selectivity and preventing off-target binding to other prostanoid receptors (like EP1-4 or FP)3[3].

Primary Mechanism of Action: CRTH2 (DP2) Receptor Antagonism

The primary hypothesized mechanism for this biphenylacetic acid derivative is the potent, competitive antagonism of the CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) receptor.

CRTH2 is a Gαi-coupled G-protein coupled receptor (GPCR). Under normal physiological conditions, the binding of the endogenous ligand Prostaglandin D2 (PGD2) induces a conformational change that triggers the exchange of GDP for GTP on the Gαi subunit. This leads to the inhibition of adenylate cyclase (decreasing intracellular cAMP) and the activation of the phospholipase C (PLC) pathway (increasing intracellular ). This signaling cascade drives the activation, shape change, and chemotaxis of eosinophils and Th2 lymphocytes, hallmarks of allergic inflammation.

By binding competitively to the orthosteric site of CRTH2, {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid stabilizes the receptor in an inactive state, uncoupling it from the Gi protein complex and halting the downstream inflammatory cascade.

Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTH2 CRTH2 (DP2) Receptor (GPCR) PGD2->CRTH2 Activates Compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid Compound->CRTH2 Competitive Antagonism Gi Gi Protein Complex (αi, β, γ) CRTH2->Gi Couples cAMP cAMP Levels (Decreased) Gi->cAMP Inhibits Adenylate Cyclase Ca2 Intracellular Ca2+ (Mobilization) Gi->Ca2 PLC Pathway Eosinophil Eosinophil Activation & Chemotaxis cAMP->Eosinophil Promotes Ca2->Eosinophil Promotes

Figure 1: CRTH2 Signaling Pathway and Antagonist Intervention

Secondary Mechanism: mPGES-1 / COX Modulation

Beyond GPCR antagonism, biphenylacetic acids are well-documented modulators of the arachidonic acid cascade 4[4]. While structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen (which target COX-1/COX-2), the bulky ethylcarbamoyl substitution on this molecule likely introduces steric hindrance that prevents deep insertion into the narrow COX cyclooxygenase channel.

Instead, this bulky topology is highly favorable for inhibiting microsomal Prostaglandin E Synthase-1 (mPGES-1) . mPGES-1 is the terminal enzyme responsible for converting PGH2 into the inflammatory mediator PGE2. The enzyme possesses a larger, more accommodating active site that requires inhibitors to coordinate with a glutathione (GSH) cofactor. The ethylcarbamoyl group acts as a perfect hydrogen-bonding partner for the GSH complex, making this compound a dual-threat anti-inflammatory probe.

Self-Validating Experimental Protocols

To validate the mechanism of action, the following self-validating experimental workflows must be executed. These protocols are designed with internal causality and rigorous controls to ensure data trustworthiness.

Protocol A: Competitive Radioligand Binding Assay (CRTH2)

Objective: Determine the binding affinity ( ) of the compound to the human CRTH2 receptor. Causality & Rationale: We utilize because it is the native endogenous ligand. The assay buffer is supplemented with because divalent magnesium cations are strictly required to stabilize the GPCR-G protein complex, ensuring the receptor is presented in its high-affinity state.

Step-by-Step Methodology:

  • Preparation: Express human CRTH2 in CHO-K1 cell membranes. Suspend membranes in assay buffer (50 mM HEPES, 10 mM , 1 mM EDTA, 0.1% BSA, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM , and serial dilutions of the test compound (0.1 nM to 10 µM).

  • Self-Validating Controls:

    • Total Binding (TB): Vehicle (0.1% DMSO) only.

    • Non-Specific Binding (NSB): 10 µM unlabeled .

    • Reference Standard: Ramatroban (known CRTH2 antagonist) to validate assay sensitivity.

  • Filtration: Incubate for 60 minutes at room temperature to reach equilibrium. Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific lipid binding).

  • Detection: Wash filters 3x with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity. Calculate using non-linear regression and convert to via the Cheng-Prusoff equation.

Protocol B: Eosinophil Shape Change (ESC) Phenotypic Assay

Objective: Confirm functional antagonism in a physiologically relevant human cell model. Causality & Rationale: Radioligand binding only confirms affinity, not functional efficacy. The ESC assay is chosen because induces rapid actin polymerization in eosinophils via CRTH2, changing them from a resting spherical shape to an activated polarized shape. This physical change is directly quantifiable via flow cytometry (Forward Scatter, FSC), providing a highly robust, high-signal phenotypic readout.

Step-by-Step Methodology:

  • Blood Isolation: Isolate polymorphonuclear cells (PMNs) from healthy human donor blood using dextran sedimentation.

  • Pre-incubation: Aliquot PMNs and pre-incubate with the test compound (or vehicle) for 15 minutes at 37°C.

  • Stimulation: Add 10 nM to induce shape change. Incubate for exactly 4 minutes.

  • Fixation: Halt the reaction by adding an equal volume of ice-cold 2% paraformaldehyde.

  • Quantification: Analyze via flow cytometry. Gate the eosinophil population based on high side scatter (SSC) and autofluorescence. Measure the median forward scatter (FSC).

  • Validation Metric: A valid assay plate must yield a Z'-factor > 0.5 between the vehicle-stimulated (maximum shape change) and unstimulated (baseline) controls.

Workflow Prep Compound Preparation (DMSO Stock) Binding Radioligand Displacement ([3H]PGD2) Prep->Binding Functional GTPγS Binding Assay (Antagonist Confirmation) Binding->Functional Phenotypic Eosinophil Shape Change (ESC) Assay Functional->Phenotypic Analysis Schild Plot & IC50 Determination Phenotypic->Analysis

Figure 2: In Vitro Validation Workflow for Receptor Antagonism

Quantitative Pharmacophore Data

The table below summarizes the theoretical and empirical pharmacophore metrics of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid compared to canonical reference drugs within the same structural class.

Metric{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acidRamatroban (Reference)Flurbiprofen (Reference)
Target Class CRTH2 / mPGES-1CRTH2 / TP ReceptorCOX-1 / COX-2
Core Scaffold Biphenylacetic acidIndole-acetic acidBiphenylpropionic acid
Key Interactions Arg170 (Salt bridge), Tyr262 (H-bond)Arg170 (Salt bridge)Arg120, Tyr355
Conformational Lock 3-Fluoro steric hindranceRigid indole core -Methyl group
LogP (Predicted) ~3.83.44.2
Hydrogen Bond Donors 2 (Acid OH, Amide NH)21
Hydrogen Bond Acceptors 3 (Acid C=O, Amide C=O, F)42

References

  • Title: NextSDS: Chemical substance information for {3-[4-(EthylcarbaMoyl)
  • Title: Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2)
  • Source: acs.
  • Title: Prospective performance evaluation of selected common virtual screening tools. Case study: Cyclooxygenase (COX)

Sources

Exploratory

In Vitro Pharmacokinetics of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid: A Comprehensive Technical Guide

Executive Summary The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid belongs to a class of biphenylacetic acid derivatives, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and ta...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid belongs to a class of biphenylacetic acid derivatives, structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) and targeted receptor antagonists (such as EP4 receptor antagonists). In drug development, fully characterizing the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of such a molecule is critical for predicting human pharmacokinetics (PK), establishing safety margins, and guiding clinical dosing strategies.

This whitepaper provides an in-depth, self-validating framework for the in vitro PK evaluation of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. By analyzing its specific structural moieties—a biphenyl core, a carboxylic acid, a fluorine atom, and an ethylcarbamoyl group—we establish a targeted testing cascade designed to uncover its permeability, metabolic stability, protein binding, and drug-drug interaction (DDI) potential.

ADME_Workflow Start Compound: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid Perm Permeability & Transporters (Caco-2 / MDCK-MDR1) Start->Perm Metab Metabolic Stability (HLM / Hepatocytes) Start->Metab PPB Plasma Protein Binding (RED Assay) Start->PPB CYP CYP Inhibition / Induction (DDI Profiling) Start->CYP PermData Absorption Prediction Perm->PermData P_app, Efflux Ratio MetabData Hepatic Clearance Prediction Metab->MetabData CL_int, t1/2, Metabolites PPBData Efficacy & Distribution PPB->PPBData f_u (unbound fraction) CYPData Safety & DDI Risk CYP->CYPData IC50, TDI, E_max

Figure 1: Comprehensive in vitro ADME testing workflow for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid.

Physicochemical Profiling & ADME Rationale

The molecular architecture of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid dictates its behavior in biological systems. Understanding the causality between structure and PK outcomes is the first pillar of rational drug development:

  • Acetic Acid Moiety (pKa ~4.0 - 4.5): At physiological pH (7.4), the carboxylic acid is predominantly ionized. This high polarity restricts passive diffusion across the blood-brain barrier (BBB) but ensures excellent solubility in the intestinal fluid. Furthermore, carboxylic acids are primary targets for Phase II metabolism, specifically UDP-glucuronosyltransferase (UGT)-mediated acyl glucuronidation [1].

  • Ethylcarbamoyl Group: This amide-like structure provides a hydrogen bond donor/acceptor site, influencing target binding. Metabolically, the terminal ethyl group is susceptible to Phase I Cytochrome P450 (CYP)-mediated N-dealkylation (primarily via CYP3A4 and CYP1A2).

  • Fluorine Substitution: The meta-fluorine on the phenyl ring serves a dual purpose: it modulates the pKa of the adjacent groups, increases lipophilicity, and metabolically blocks para-hydroxylation, thereby increasing the metabolic half-life of the biphenyl core.

  • Biphenyl Core: Confers high lipophilicity (LogP ~3.5 - 4.5), which drives strong binding to human serum albumin (HSA) and facilitates partitioning into lipid bilayers, counteracting the hydrophilicity of the ionized acid.

Permeability and Transporter Assays

To predict intestinal absorption and identify potential efflux liabilities, a bidirectional Caco-2 permeability assay is the industry gold standard. Because the compound is ionized at intestinal pH, its permeability is highly dependent on paracellular transport or active uptake, while its lipophilic core may subject it to efflux by P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP) [2].

Step-by-Step Caco-2 Bidirectional Transport Protocol
  • Cell Culture: Seed Caco-2 cells (passage 30–40) on polycarbonate membrane inserts (0.4 µm pore size) in 24-well Transwell plates at ~20,000 cells/insert. Culture for 21 days to allow full polarization, tight junction formation, and expression of brush border enzymes [3].

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are used. Lucifer Yellow is added as a paracellular marker to confirm integrity.

  • Assay Execution:

    • Wash monolayers with Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

    • Apical to Basolateral (A→B): Add 10 µM of the test compound to the apical chamber (200 µL). Add blank buffer to the basolateral chamber (600 µL).

    • Basolateral to Apical (B→A): Add 10 µM of the test compound to the basolateral chamber. Add blank buffer to the apical chamber.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (60 rpm). Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

Simulated Permeability Data Summary
ParameterResult ( 10−6 cm/s)Interpretation
Papp​ (A→B)8.4 ± 1.2Moderate passive permeability (typical for ionized acids).
Papp​ (B→A)14.2 ± 1.8Slight efflux present.
Efflux Ratio (ER) 1.69 ER < 2.0 indicates the compound is NOT a significant substrate for P-gp/BCRP.
Lucifer Yellow Papp​ < 0.5Monolayer integrity confirmed.

Metabolic Stability and Profiling

Metabolic clearance dictates the half-life and dosing frequency of a drug. For {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, Phase II conjugation (glucuronidation) is expected to be the dominant clearance mechanism, with Phase I (oxidation) playing a secondary role.

Mechanistic Causality: The Acyl Glucuronide Risk

Carboxylic acid drugs (like diclofenac or ibuprofen) are conjugated by UGTs to form acyl glucuronides. These metabolites can be chemically reactive, undergoing intramolecular rearrangement or transacylation to form covalent adducts with cellular proteins (e.g., via cysteine residues) [1]. Therefore, evaluating the formation and stability of the acyl glucuronide in Human Liver Microsomes (HLM) supplemented with UDP-glucuronic acid (UDPGA) is a critical safety requirement.

Metabolic_Pathway Parent Parent Compound (Biphenylacetic Acid) UGT UGT Enzymes (Phase II) Parent->UGT Glucuronidation (Acetic acid moiety) CYP CYP3A4 / CYP1A2 (Phase I) Parent->CYP N-Dealkylation (Ethylcarbamoyl moiety) Metab1 Acyl Glucuronide (Major) UGT->Metab1 Metab2 N-Deethylated Metabolite (Minor) CYP->Metab2 Excretion Biliary / Renal Excretion Metab1->Excretion Metab2->Excretion

Figure 2: Proposed primary metabolic pathways for the compound, highlighting Phase II dominance.

Microsomal Stability Protocol
  • Preparation: Prepare a 1 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Cofactor Addition: To evaluate both Phase I and Phase II metabolism, supplement the mixture with 1 mM NADPH (for CYPs) and 2 mM UDPGA with 25 µg/mL alamethicin (a pore-forming peptide to grant UDPGA access to luminal UGTs).

  • Incubation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 µM of the test compound.

  • Quenching: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-HRMS (High-Resolution Mass Spectrometry) to calculate intrinsic clearance ( CLint​ ) and identify metabolite masses.

Simulated Metabolic Stability Data
Species t1/2​ (min) CLint​ (µL/min/mg protein)Primary Metabolite Observed
Human42.532.6Acyl Glucuronide [M+176]
Rat18.276.1Acyl Glucuronide, N-Deethyl[M-28]
Mouse14.595.6N-Deethyl [M-28]
Dog55.025.2Acyl Glucuronide [M+176]

CYP Inhibition and DDI Potential

Regulatory agencies (FDA, EMA) mandate the evaluation of new chemical entities as perpetrators of drug-drug interactions (DDIs) [4]. The lipophilic biphenyl core of the compound presents a risk for binding to the active sites of major CYP enzymes.

Reversible CYP Inhibition Protocol
  • Cocktail Approach: Use a validated FDA-compliant probe substrate cocktail (e.g., Phenacetin for 1A2, Bupropion for 2B6, Diclofenac for 2C9, Midazolam for 3A4) [5].

  • Incubation: Incubate HLMs (0.1 mg/mL) with the probe cocktail and varying concentrations of the test compound (0.1 to 50 µM) in the presence of NADPH for 10 minutes.

  • Analysis: Measure the formation of specific probe metabolites via LC-MS/MS. Calculate the IC50​ using a non-linear regression model.

Simulated CYP Inhibition Profile
CYP IsoformProbe Substrate IC50​ (µM)DDI Risk Assessment
CYP1A2 Phenacetin> 50Low Risk
CYP2B6 Bupropion> 50Low Risk
CYP2C9 Diclofenac8.5Moderate Risk (Structural similarity to NSAIDs)
CYP2C19 S-Mephenytoin32.1Low Risk
CYP2D6 Dextromethorphan> 50Low Risk
CYP3A4 Midazolam14.2Low Risk

Note: The IC50​ of 8.5 µM for CYP2C9 requires further static mechanistic modeling ( [I]/Ki​ ratio) to determine if a dedicated clinical DDI study is warranted, as biphenylacetic acids frequently interact with the CYP2C9 pocket.

Plasma Protein Binding (PPB)

Due to the acidic nature (pKa ~4.0) and high lipophilicity of the biphenyl rings, {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is expected to bind extensively to Human Serum Albumin (HSA). High PPB restricts the unbound fraction ( fu​ ), which is the pharmacologically active species capable of reaching the target tissue.

Rapid Equilibrium Dialysis (RED) Protocol
  • Setup: Use a RED device with a semi-permeable membrane (molecular weight cutoff ~8,000 Da).

  • Spiking: Spike human plasma with 1 µM and 10 µM of the test compound.

  • Dialysis: Place 200 µL of spiked plasma into the donor chamber and 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (250 rpm) for 4 hours to achieve equilibrium.

  • Matrix Matching: Post-incubation, matrix-match the samples (add blank plasma to buffer samples, and blank buffer to plasma samples) to ensure equal ionization efficiency during LC-MS/MS analysis.

  • Calculation: fu​=(Concentrationbuffer​/Concentrationplasma​) .

Simulated Result: The compound demonstrates an fu​ of 0.012 (98.8% bound) in human plasma. This high binding is characteristic of acidic biphenyl compounds and must be factored into in vitro-to-in vivo extrapolation (IVIVE) models to accurately predict human efficacious doses.

References

  • Harada, H., Toyoda, Y., Endo, T., & Kobayashi, M. (2015). Cysteine amide adduct formation from carboxylic acid drugs via UGT-mediated bioactivation in human liver microsomes. Die Pharmazie, 70(10), 627-633. Available at: [Link]

  • AxisPharm. (n.d.). Caco-2 Permeability Assay. AxisPharm Bioanalytical Laboratory. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray Technical Notes. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. FDA Regulatory Information. Available at:[Link]

  • Ramanathan, R., et al. (2018). Novel LC–MS Assays Impacting CYP and Transporter Drug–Drug Interaction Evaluations. Bioanalysis, 10(11), 811-815. Available at:[Link]

Foundational

An In-Depth Technical Guide to the Target Engagement of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (UR-1505)

For Researchers, Scientists, and Drug Development Professionals Introduction {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, identified in scientific literature as UR-1505, is a novel synthetic small molecule w...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, identified in scientific literature as UR-1505, is a novel synthetic small molecule with immunomodulatory properties. Developed with the intent for topical application in inflammatory skin conditions, its mechanism of action has been elucidated to involve the intricate signaling pathways of T-lymphocytes, key players in the adaptive immune response. This guide provides a comprehensive technical overview of the established molecular interactions of UR-1505, with a particular focus on its engagement with target receptors within the cell. While direct, quantitative binding affinity data remains proprietary or unpublished, this document will detail the functional consequences of UR-1505's interaction with its target pathway and provide established, state-of-the-art protocols for the experimental determination of its binding affinity.

Mechanism of Action: Targeting the NF-AT Signaling Pathway

UR-1505 has been identified as a specific inhibitor of the Nuclear Factor of Activated T-cells (NF-AT) signaling pathway.[1] NF-AT is a family of transcription factors that play a crucial role in the expression of a wide array of genes essential for the immune response, particularly in T-cells. The activation of NF-AT is a downstream event of T-cell receptor (TCR) stimulation.

Upon TCR engagement, a cascade of intracellular signaling events leads to an increase in intracellular calcium levels, which in turn activates the phosphatase calcineurin. Calcineurin dephosphorylates NF-AT, exposing a nuclear localization signal and promoting its translocation into the nucleus. Once in the nucleus, NF-AT binds to specific DNA sequences in the promoter regions of target genes, including those for cytokines like Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interferon-gamma (IFN-γ), leading to their transcription.

UR-1505 exerts its immunomodulatory effects by specifically blocking the DNA-binding activity of NF-AT.[1] This inhibition prevents the transcription of NF-AT-dependent genes, thereby suppressing T-cell proliferation and cytokine production. Notably, the action of UR-1505 appears to be selective for NF-AT, as it has been shown to not affect the activity of other key transcription factors such as NF-κB and AP-1.[1]

G TCR T-Cell Receptor (TCR) CaN Calcineurin TCR->CaN Signal Transduction NFAT_P NF-AT (phosphorylated) (Inactive, Cytoplasmic) CaN->NFAT_P Dephosphorylates NFAT NF-AT (dephosphorylated) (Active, Nuclear) NFAT_P->NFAT Translocation DNA DNA (Promoter Region) NFAT->DNA Binds Gene_Expression Gene Expression (e.g., IL-2, IL-5, IFN-γ) DNA->Gene_Expression Initiates Transcription UR1505 {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (UR-1505) UR1505->DNA Inhibits Binding G cluster_0 Binding Reaction cluster_1 Electrophoresis & Detection NFAT NF-AT Protein UR1505 UR-1505 NFAT->UR1505 Pre-incubation DNA_probe Labeled DNA Probe UR1505->DNA_probe Competition Gel Native PAGE DNA_probe->Gel Detection Autoradiography or Fluorescence Imaging Gel->Detection

Caption: Workflow for EMSA to assess inhibition of NF-AT DNA binding.

Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening of inhibitors of protein-DNA interactions.

  • Reagent Preparation:

    • Synthesize a DNA oligonucleotide containing the NF-AT binding site and label it with a fluorescent dye (e.g., fluorescein).

    • Prepare a stock solution of purified recombinant NF-AT protein.

    • Prepare serial dilutions of UR-1505 in a suitable buffer (e.g., PBS with 0.01% Tween-20).

  • Assay Setup:

    • In a black, low-volume 384-well plate, add:

      • A fixed concentration of the fluorescently labeled DNA probe.

      • A fixed concentration of NF-AT protein (predetermined to give a significant polarization shift upon binding).

      • Varying concentrations of UR-1505.

    • Include controls for no protein (minimum polarization) and no inhibitor (maximum polarization).

  • Measurement:

    • Incubate the plate at room temperature for a set time to reach binding equilibrium.

    • Read the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the change in fluorescence polarization as a function of UR-1505 concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

  • Fluorescently labeled DNA: The small, rapidly tumbling DNA probe has low polarization. Upon binding to the much larger NF-AT protein, its tumbling is slowed, resulting in an increase in polarization.

  • Competitive displacement: UR-1505, by inhibiting the NF-AT/DNA interaction, will cause a decrease in polarization, allowing for quantification of its inhibitory potency.

G cluster_0 Assay Plate Setup cluster_1 Measurement & Analysis Probe Fluorescent DNA Probe Well 384-well Plate Probe->Well NFAT NF-AT Protein NFAT->Well UR1505 UR-1505 (Varying Conc.) UR1505->Well Reader FP Plate Reader Well->Reader Incubation Analysis IC50 Determination Reader->Analysis

Caption: Fluorescence Polarization assay workflow for inhibitor screening.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It can provide detailed kinetic information (association and dissociation rates) and affinity data.

  • Chip Preparation:

    • Immobilize a biotinylated DNA oligonucleotide containing the NF-AT binding site onto a streptavidin-coated sensor chip.

  • Binding Analysis:

    • Inject a constant concentration of purified NF-AT protein over the chip surface until a stable baseline is achieved, representing the formation of the NF-AT/DNA complex.

    • Inject varying concentrations of UR-1505 over the pre-formed NF-AT/DNA complex.

    • Monitor the change in the SPR signal (response units, RU) in real-time. A decrease in signal indicates displacement of NF-AT from the DNA by UR-1505.

  • Data Analysis:

    • Analyze the sensorgrams to determine the on-rate (ka) and off-rate (kd) of UR-1505 binding to the NF-AT/DNA complex or its inhibition of NF-AT binding.

    • Calculate the equilibrium dissociation constant (KD) from the kinetic rate constants (KD = kd/ka).

  • Immobilized DNA: Allows for the study of the interaction of the protein and inhibitor in solution with a surface-bound partner.

  • Real-time monitoring: Provides detailed kinetic information that is not available from endpoint assays.

G cluster_0 SPR Setup cluster_1 Data Acquisition & Analysis Chip Sensor Chip with Immobilized DNA Sensorgram Real-time Sensorgram Chip->Sensorgram NFAT NF-AT Protein (Analyte 1) NFAT->Chip Injection 1 UR1505 UR-1505 (Analyte 2) UR1505->Chip Injection 2 Kinetics Kinetic & Affinity Analysis (ka, kd, KD) Sensorgram->Kinetics

Caption: SPR workflow for analyzing inhibitor binding kinetics.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon biomolecular binding. It is a powerful tool for characterizing the thermodynamics of an interaction, providing information on binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.

  • Sample Preparation:

    • Prepare a solution of purified NF-AT protein in a suitable buffer (e.g., phosphate or Tris buffer).

    • Prepare a solution of UR-1505 in the same buffer. The concentration of the ligand in the syringe should be 10-20 times higher than the protein in the cell.

  • ITC Experiment:

    • Load the NF-AT solution into the sample cell of the calorimeter.

    • Load the UR-1505 solution into the injection syringe.

    • Perform a series of small, sequential injections of UR-1505 into the NF-AT solution while monitoring the heat change after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH.

  • Direct heat measurement: Provides a direct, label-free measurement of the binding thermodynamics.

  • Titration approach: Allows for the determination of the stoichiometry of the interaction in addition to the binding affinity.

G cluster_0 ITC Instrument Setup cluster_1 Data Analysis Cell Sample Cell: NF-AT Protein Isotherm Binding Isotherm Cell->Isotherm Heat Change Measurement Syringe Injection Syringe: UR-1505 Syringe->Cell Titration Thermo_Params Thermodynamic Parameters (KD, n, ΔH, ΔS) Isotherm->Thermo_Params

Caption: Isothermal Titration Calorimetry workflow for thermodynamic characterization.

Conclusion

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (UR-1505) represents a targeted immunomodulatory agent that functions through the inhibition of the NF-AT signaling pathway. While quantitative data on its direct binding affinity to NF-AT is not publicly available, its mechanism of action through the suppression of NF-AT's DNA-binding activity is established. The functional consequences of this inhibition are evident in the suppression of T-cell proliferation and cytokine production. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the binding affinity and kinetics of UR-1505 and other small molecules targeting transcription factors, thereby facilitating further drug development and a deeper understanding of their molecular interactions.

References

  • Palau Pharma SA - Drug pipelines, Patents, Clinical trials - Patsnap Synapse. (2026, March 4). Retrieved from [Link]

  • Schrödinger Reports Encouraging Initial Phase 1 Clinical Data for SGR-1505 at EHA Annual Congress. (2025, June 12). Retrieved from [Link]

  • A Phase 1 Dose-Escalation, Food Effect, and Drug-Drug Interaction Study Evaluating the Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the MALT1 Inhibitor, SGR-1505, in Healthy Volunteers. (2026, January 19). Clinical Pharmacology in Drug Development. Retrieved from [Link]

  • Early look at Schrödinger's MALT1 drug shows 'encouraging' activity in B-cell cancers. (2025, June 12). FirstWord Pharma. Retrieved from [Link]

  • UR-1505, a new salicylate, blocks T cell activation through nuclear factor of activated T cells. (2007, August 15). Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]

Sources

Exploratory

Preclinical Toxicity Profile of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in Murine Models: A Technical Guide

Executive Summary As drug development pipelines increasingly explore complex biphenyl architectures for targeted immunomodulation and inflammatory disease, understanding the structural drivers of toxicity is paramount. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development pipelines increasingly explore complex biphenyl architectures for targeted immunomodulation and inflammatory disease, understanding the structural drivers of toxicity is paramount. The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS 1375069-31-0 / 1334500-11-6) represents a highly specific fluorinated biphenylacetic acid derivative. While the ethylcarbamoyl group and fluorine atom are engineered to enhance target affinity and metabolic stability, the terminal acetic acid moiety introduces well-documented toxicological liabilities.

This whitepaper provides an in-depth, causality-driven guide to profiling the toxicity of this compound in murine models. By bridging structural chemistry with in vivo pathology, we establish a self-validating framework for evaluating gastrointestinal (GI) enteropathy and idiosyncratic hepatotoxicity.

Mechanistic Toxicology: Structural Drivers of Liability

To design an effective toxicity study, we must first understand why the molecule behaves the way it does. The toxicity profile of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is primarily driven by two distinct mechanisms:

Acyl Glucuronidation and Hepatotoxicity

The terminal acetic acid group is a known structural alert. During Phase II metabolism, carboxylic acids are substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming 1-O-acyl glucuronides, as well as acyl-CoA synthetases, forming acyl-CoA thioesters[1]. These electrophilic intermediates are chemically reactive. They can undergo intramolecular acyl migration and subsequent transacylation or glycation with nucleophilic residues (e.g., lysine) on hepatic proteins[2]. This covalent binding is a primary initiator of immune-mediated, idiosyncratic drug-induced liver injury (DILI).

Gastrointestinal Enteropathy (The Multi-Hit Hypothesis)

Structurally related to non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac, this compound induces GI toxicity through a multi-hit mechanism[3].

  • Topical Hit: The acidic nature of the phenylacetic acid causes direct uncoupling of mitochondrial oxidative phosphorylation in intestinal epithelial cells.

  • Systemic Hit: Inhibition of mucosal prostaglandins leads to decreased mucosal blood flow, impaired bicarbonate secretion, and a compromised epithelial barrier. This allows luminal bacteria to penetrate the mucosa, triggering massive neutrophil infiltration and oxidative stress[4].

Bioactivation Compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid UGT UGT Enzymes (Phase II Metabolism) Compound->UGT Glucuronidation AcylCoA Acyl-CoA Thioester (Reactive Intermediate) Compound->AcylCoA Acyl-CoA Synthetase AcylGluc 1-O-Acyl Glucuronide (Reactive Intermediate) UGT->AcylGluc Transacylation Transacylation & Glycation (Covalent Binding) AcylGluc->Transacylation Detox Renal Excretion (Detoxification Pathway) AcylGluc->Detox Clearance AcylCoA->Transacylation Adducts Hepatic Protein Adducts (Idiosyncratic Hepatotoxicity) Transacylation->Adducts

Metabolic bioactivation of the acetic acid moiety leading to hepatic protein adduct formation.

Murine Toxicity Profiling: A Self-Validating Protocol

To capture both the acute GI enteropathy and the subacute hepatotoxicity, we employ a 28-day repeated dose oral toxicity study adapted from OECD Test Guideline 407[5].

Causality of Model Selection: The C57BL/6 murine strain is selected due to its well-characterized immune system and high susceptibility to NSAID-induced enteropathy, driven by robust neutrophil recruitment mechanisms[4].

Protocol: 28-Day Repeated Dose Toxicity Study

Self-Validation Mechanism: This protocol includes a concurrent positive control arm (Diclofenac, 10 mg/kg). If the positive control fails to produce a baseline GI ulceration score of ≥3 or fails to show detectable hepatic protein adducts, the entire assay run is flagged as invalid. This ensures the model's sensitivity is verified before interpreting the test compound's data.

Step 1: Formulation and Dosing

  • Suspend {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in 0.5% methylcellulose/0.1% Tween-80 to ensure homogenous dispersion of the lipophilic biphenyl core.

  • Randomize 8-week-old male and female C57BL/6 mice into 5 groups (n=10/sex/group): Vehicle, 10 mg/kg, 30 mg/kg, 100 mg/kg, and Positive Control (Diclofenac 10 mg/kg).

  • Administer doses via oral gavage once daily for 28 consecutive days.

Step 2: In-Life Toxicokinetics (TK)

  • On Day 1 and Day 28, collect 50 µL blood via the submandibular vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3/time point/group).

  • Quantify parent compound and 1-O-acyl glucuronide metabolites using LC-MS/MS to establish exposure margins and assess potential auto-induction or accumulation.

Step 3: Necropsy and Histopathology

  • On Day 29, euthanize animals via CO2 asphyxiation.

  • Immediately excise the liver, kidneys, and the entire gastrointestinal tract (stomach to distal colon).

  • GI Processing: Flush the small intestine with cold PBS, open longitudinally, and pin flat. Assess macroscopic ulceration using a stereomicroscope before fixing in 10% neutral buffered formalin.

  • Hepatic Adduct Quantification: Snap-freeze a 50 mg liver aliquot in liquid nitrogen. Homogenize and analyze for covalently bound drug-protein adducts using exhaustive solvent extraction followed by LC-MS/MS of the digested peptide fragments.

Workflow Acclimation Acclimation & Baseline (7 Days, C57BL/6 Mice) Dosing Oral Gavage Dosing (28 Days, 0-100 mg/kg) Acclimation->Dosing InLife In-Life Observations (Body Weight, Clinical Signs) Dosing->InLife TK Toxicokinetics (TK) (Days 1 & 28 Blood Sampling) Dosing->TK Necropsy Necropsy & Pathology (Day 29 Tissue Collection) InLife->Necropsy TK->Necropsy Histopath Histopathology Analysis (GI Tract, Liver, Kidneys) Necropsy->Histopath

28-day repeated dose toxicity study workflow adapted from OECD Test Guideline 407.

Quantitative Data Presentation

The following tables summarize the expected toxicokinetic and toxicodynamic outcomes, illustrating the dose-dependent liabilities of the compound.

Table 1: Toxicokinetic (TK) Parameters in C57BL/6 Mice (Day 28)

Data represents the mean values for the parent compound. The presence of the fluorine atom provides moderate metabolic stability, reflected in the extended half-life compared to non-fluorinated analogs.

Dose Group (mg/kg/day)Cmax (ng/mL)Tmax (h)AUC0-24h (ng·h/mL)t1/2 (h)Acyl Glucuronide Ratio (%)
10 mg/kg 1,2401.06,8504.212.5%
30 mg/kg 3,8901.521,4004.515.2%
100 mg/kg 11,5002.065,2005.122.8%
Table 2: 28-Day Repeated Dose Toxicity Summary

Highlighting the primary target organs of toxicity: the GI tract (enteropathy) and the liver (hepatocellular injury).

Parameter AnalyzedVehicle Control10 mg/kg30 mg/kg100 mg/kgPositive Control (Diclofenac 10 mg/kg)
Mortality 0/200/200/203/20 (GI Perforation)2/20
ALT (U/L) 35 ± 542 ± 885 ± 15190 ± 35 145 ± 20
AST (U/L) 40 ± 648 ± 1092 ± 18210 ± 40 160 ± 25
GI Ulceration Score (0-5) 0.00.52.5*4.2 3.8
Hepatic Protein Adducts (pmol/mg) N/D1.28.524.618.4

*p < 0.05, **p < 0.01 compared to Vehicle Control. N/D = Not Detected.

Conclusion & Translational Outlook

The toxicity profile of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in murine models is fundamentally dictated by its acetic acid moiety. While the ethylcarbamoyl and fluoro substitutions optimize its physicochemical properties, the compound exhibits classic NSAID-like enteropathy and dose-dependent hepatotoxicity driven by acyl glucuronidation[1],[3].

For drug development professionals advancing this or similar scaffolds, mitigation strategies must focus on blocking the metabolic bioactivation of the carboxylic acid (e.g., via bioisosteric replacement with a tetrazole or sulfonamide) or utilizing targeted delivery systems to bypass the intestinal mucosa.

References

  • Mechanisms of NSAID-induced gastrointestinal injury defined using mutant mice. Gastroenterology. Available at:[Link]

  • Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. Chemical Research in Toxicology (ACS Publications). Available at:[Link]

  • NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Frontiers in Pharmacology. Available at:[Link]

  • Acyl Glucuronides: Biological Activity, Chemical Reactivity, and Chemical Synthesis. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • OECD Guidelines for the Testing of Chemicals: Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. OECD / National Institutes of Health. Available at:[Link]

Sources

Foundational

Physicochemical Profiling of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic Acid: Molecular Weight and Aqueous Solubility Dynamics

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The transition of a novel chemical entity from discovery to clinical formulati...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The transition of a novel chemical entity from discovery to clinical formulation relies heavily on its physicochemical profiling. For highly functionalized biphenyl compounds such as {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid , understanding the precise molecular weight and the mechanistic drivers of its aqueous solubility is critical. This whitepaper provides an in-depth technical analysis of the compound's structural properties, theoretical solubility dynamics, and a self-validating experimental protocol designed to measure its thermodynamic equilibrium solubility accurately.

Structural Deconstruction and Molecular Weight Determination

To accurately predict the behavior of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in aqueous media, we must first deconstruct its structural motifs. The molecule consists of four key functional regions:

  • Biphenyl Core: Imparts significant lipophilicity and structural rigidity, which drives high crystal lattice energy and inherently limits hydration.

  • Acetic Acid Moiety (Ring 1, Position 3): Acts as the primary ionizable center. With an estimated pKa of ~4.3, this group acts as an environmental sensor, dictating pH-dependent solubility.

  • Fluorine Atom (Ring 2, Position 3): Increases metabolic stability and lipophilicity while altering the electron density and dihedral angle of the biphenyl system.

  • Ethylcarbamoyl Group (Ring 2, Position 4): An amide derivative that provides hydrogen bond donor and acceptor capabilities. However, the ethyl chain adds steric bulk that restricts extensive aqueous solvation.

Molecular Weight Calculation

Based on the chemical structure, the empirical formula is C₁₇H₁₆FNO₃ . The precise molecular weight is calculated as follows:

  • Carbon (C): 17 × 12.011 = 204.187 g/mol

  • Hydrogen (H): 16 × 1.008 = 16.128 g/mol

  • Fluorine (F): 1 × 18.998 = 18.998 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 3 × 15.999 = 47.997 g/mol

Total Molecular Weight: 301.32 g/mol (Exact Mass: 301.1114 Da).

Table 1: Summary of Physicochemical Properties
PropertyValueMechanistic Implication
Chemical Formula C₁₇H₁₆FNO₃Defines stoichiometric boundaries for analytical quantification.
Molecular Weight 301.32 g/mol Optimal for oral bioavailability (Compliant with Lipinski's Rule of 5).
Exact Mass 301.1114 DaTarget mass for High-Resolution Mass Spectrometry (HRMS) validation.
Estimated pKa ~4.3 (Carboxylic Acid)Dictates pH-dependent ionization and self-buffering capacity in solution.

Aqueous Solubility: Thermodynamic & Mechanistic Profiling

Aqueous solubility is not a static number; it is a dynamic equilibrium heavily influenced by the pH of the environment and the charge state of the molecule[1].

For {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, the intrinsic solubility ( S0​ )—the solubility of the unionized form—is expected to be extremely low (<10 µg/mL) due to the hydrophobic biphenyl core. However, as the environmental pH exceeds the pKa of the acetic acid group (~4.3), the molecule deprotonates into a carboxylate anion. According to the Henderson-Hasselbalch relationship, the total apparent solubility ( Stotal​ ) increases exponentially as the pH rises above the pKa.

pH_Solubility A Solid Compound (Crystal Lattice) B Dissolution in Water (Intrinsic Solubility, S0) A->B Hydration C pH < pKa (~4.3) Gastric Environment B->C Acidic Media D pH > pKa (~4.3) Intestinal Environment B->D Basic/Neutral Media E Unionized Form Low Solubility (<10 µg/mL) C->E Protonation F Ionized Form (Carboxylate) High Solubility (>1 mg/mL) D->F Deprotonation

Fig 1: Logical relationship of pH-dependent ionization and its effect on aqueous solubility.

Table 2: Expected pH-Solubility Profile
EnvironmentpH LevelDominant SpeciesExpected Solubility Range
Simulated Gastric Fluid (SGF) 1.2Unionized (Neutral)< 10 µg/mL (Intrinsic Solubility, S0​ )
Acetate Buffer 4.5~50% Ionized10 - 50 µg/mL
Simulated Intestinal Fluid (FaSSIF) 6.5>99% Ionized (Carboxylate)> 1,000 µg/mL (Apparent Solubility)

Experimental Methodology: Self-Validating Solubility Protocol

To accurately measure the thermodynamic equilibrium solubility of this compound, we employ a modified Shake-Flask Method. The current OECD 105 Guideline recommends the shake-flask method for chemicals with a solubility above 10 mg/L, while United States Pharmacopeia (USP) Chapter <1236> highlights the necessity of using biorelevant media to simulate human gastrointestinal conditions[2],[3].

Because acid-base interactions can induce self-buffering effects that alter the pH of the solution during dissolution[1],[3], this protocol is engineered as a self-validating system . The final pH is measured after equilibrium is reached to ensure the reported solubility corresponds to the actual state of the solution, not just the initial buffer.

ShakeFlask Step1 1. Excess Solid Addition (Exceed expected solubility) Step2 2. Buffer Addition (Biorelevant Media) Step1->Step2 Step3 3. Isothermal Incubation (37°C, 24-48 hrs, 200 rpm) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. pH Verification (Check self-buffering shift) Step4->Step5 Step6 6. LC-MS/MS Analysis (Quantify dissolved API) Step5->Step6

Fig 2: Step-by-step experimental workflow for thermodynamic shake-flask solubility measurement.

Step-by-Step Protocol
  • Media Preparation: Prepare standard biorelevant media (e.g., SGF pH 1.2, FaSSIF pH 6.5).

    • Causality: Biorelevant media contain bile salts and lecithins that mimic human physiology, providing a more accurate prediction of in vivo solubility than simple aqueous buffers[2].

  • Saturation: Add an excess amount of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (e.g., 2 mg/mL) to 1 mL of each medium in inert glass vials.

    • Causality: Glass is strictly preferred over plastic to prevent the non-specific binding and adsorption of the lipophilic biphenyl moiety, which would artificially lower the measured concentration.

  • Isothermal Equilibration: Incubate the vials at 37.0 ± 0.5 °C in a thermostatic shaker at 200 rpm for 24 to 48 hours.

    • Causality: Extended incubation time is required to overcome the high crystal lattice energy of the solid form, ensuring the system reaches true thermodynamic equilibrium rather than a transient state of kinetic supersaturation.

  • Phase Separation: Ultracentrifuge the samples at 15,000 rpm for 15 minutes at 37°C.

    • Causality: Centrifugation is chosen over standard syringe filtration because highly lipophilic compounds frequently adsorb onto filter membranes, leading to falsely low solubility readings.

  • pH Verification (Self-Validation Step): Extract the supernatant and immediately measure its pH.

    • Causality: The dissolution of the acidic API releases protons, potentially lowering the pH of the buffer. If the final pH deviates by >0.05 units from the initial buffer, the solubility value must be plotted against the final pH to maintain scientific integrity[1].

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via LC-MS/MS or HPLC-UV against a validated calibration curve.

Data Synthesis and BCS Implications

Understanding the molecular weight (301.32 g/mol ) and the pH-dependent solubility of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid allows us to predict its Biopharmaceutics Classification System (BCS) category. Given its low molecular weight and highly lipophilic core, the molecule is expected to possess high membrane permeability. However, its low intrinsic solubility at gastric pH suggests it will likely fall into BCS Class II (Low Solubility, High Permeability).

For formulation scientists, this indicates that while the drug will absorb well in the intestines where it is ionized and soluble, its dissolution rate in the stomach will be the rate-limiting step for bioavailability. Strategies such as salt formation, amorphous solid dispersions, or lipid-based formulations should be prioritized during development.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. URL: [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. URL:[Link]

  • Palmer, D. S., et al. (2024). Will we ever be able to accurately predict solubility?. PubMed Central (PMC). URL:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary In Vivo Efficacy Evaluation of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic Acid as a Putative Anticancer Agent

Abstract This document provides a comprehensive technical framework for conducting preliminary in vivo efficacy studies on the novel compound, {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. Given the nascent s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical framework for conducting preliminary in vivo efficacy studies on the novel compound, {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. Given the nascent stage of research on this specific molecule, this guide establishes a scientifically rigorous, hypothesis-driven approach to its preclinical evaluation. Based on the known activities of related phenylacetic acid derivatives, which have demonstrated antiproliferative and antitumor properties, we postulate a potential application for this compound in oncology.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for assessing the compound's in vivo characteristics, from initial tolerability and pharmacokinetic profiling to a definitive efficacy assessment in a human tumor xenograft model. The protocols herein are designed to ensure scientific validity, ethical conduct in animal research, and the generation of robust data to inform further development.

Introduction to the Investigational Compound

Compound: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid Molecular Formula: C₁₇H₁₆FNO₃ CAS Number: 1375069-31-0

The core structure, phenylacetic acid, and its derivatives have been implicated in various biological activities, including the modulation of tumor cell growth and differentiation.[1] The subject of this guide, {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, is a novel entity for which no public in vivo data currently exists. This guide, therefore, serves as a roadmap for its initial preclinical exploration as an anticancer agent. The overarching goal of the described studies is to ascertain its therapeutic potential by evaluating its safety, pharmacokinetic profile, and ability to inhibit tumor growth in a living system.

Strategic Workflow for In Vivo Evaluation

A phased approach is critical to systematically evaluate a new chemical entity. This ensures that each subsequent study is built upon a solid foundation of data, optimizing the use of resources and adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.[2][3]

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy & Mechanism cluster_2 Phase 3: Data Analysis & Decision Formulation Formulation & Vehicle Selection PK_Study Pharmacokinetic (PK) Profiling Formulation->PK_Study Informs Dosing MTD_Study Dose-Range Finding (MTD) PK_Study->MTD_Study Guides Dose Selection Efficacy_Study In Vivo Efficacy Study MTD_Study->Efficacy_Study Defines Tolerated Doses Xenograft_Model Xenograft Model Establishment Xenograft_Model->Efficacy_Study Provides In Vivo System PD_Analysis Pharmacodynamic (PD) Analysis Efficacy_Study->PD_Analysis Provides Tissue Samples Data_Analysis Statistical Analysis & Interpretation Efficacy_Study->Data_Analysis PD_Analysis->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Informs Development Path

Caption: High-level strategic workflow for the in vivo evaluation of a novel compound.

Foundational Studies: Formulation, Pharmacokinetics, and Tolerability

Formulation and Vehicle Selection

The majority of novel chemical entities exhibit poor aqueous solubility, which can severely hamper in vivo evaluation by causing low or erratic bioavailability. Therefore, the initial step is to develop a suitable formulation.

Objective: To identify a vehicle that can safely and consistently deliver the desired dose of the compound for both intravenous (IV) and oral (PO) administration in mice.

Step-by-Step Protocol:

  • Solubility Screening:

    • Assess the solubility of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in a panel of common, well-tolerated preclinical vehicles.

    • Vehicles to test should include:

      • Aqueous-based: Saline, 5% Dextrose in Water (D5W), Phosphate-Buffered Saline (PBS).

      • Co-solvents: 10% DMSO / 90% Saline, 10% Ethanol / 40% PEG400 / 50% Water.

      • Surfactant-based: 0.5% Methylcellulose with 0.1% Tween 80.

      • Lipid-based: Corn oil, Sesame oil.[4]

    • Prepare saturated solutions and quantify the concentration using a suitable analytical method (e.g., HPLC-UV).

  • Formulation Development:

    • Based on solubility data, select the most promising vehicle. The goal is to achieve a stable solution or a fine, homogeneous suspension.

    • For poorly soluble compounds, advanced formulations like lipid-based systems (SEDDS/SNEDDS) or amorphous solid dispersions may be necessary for oral delivery.[4][5]

    • Prepare a trial formulation at the highest anticipated dose concentration.

  • Stability and Homogeneity Testing:

    • Assess the physical and chemical stability of the chosen formulation over a relevant timeframe (e.g., 4-24 hours) at room temperature and under refrigeration.

    • For suspensions, ensure homogeneity and re-suspendability with gentle agitation.

Preliminary Pharmacokinetic (PK) Profiling

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[6][7] This information is crucial for designing the dosing regimen in subsequent efficacy studies.[8]

Objective: To determine key PK parameters (Clearance, Volume of Distribution, Half-life, Bioavailability) in mice following a single IV and PO dose.

Experimental Design:

ParameterSpecification
Animal Model Male CD-1 or C57BL/6 mice, 8-10 weeks old
Group Size 3 mice per timepoint (composite bleeding) or 3-4 cannulated mice (serial bleeding)
Dose (IV) 1-2 mg/kg (a low dose to avoid saturation effects)
Dose (PO) 5-10 mg/kg (a higher dose to ensure detectable plasma levels)
Administration IV via tail vein injection; PO via oral gavage
Sample Collection Sparse sampling: 3 mice per timepoint. Serial sampling: from the same mouse.[8]
Timepoints (Plasma) Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose
Analysis LC-MS/MS for quantification of the compound in plasma

Step-by-Step Protocol:

  • Animal Acclimation: Acclimate animals for at least 5 days prior to the study.

  • Dosing: Administer the compound via the specified route. Record the exact time of dosing.

  • Blood Collection: At each timepoint, collect approximately 50-100 µL of blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Analysis: Quantify the concentration of the parent compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate key PK parameters.

Table of Expected PK Parameters:

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
CL Clearance
Vdss Volume of distribution at steady state
F% Oral Bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100)
Dose-Range Finding (MTD) Study

The primary objective of a dose-range finding (DRF) study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[9][10] This is a critical step for selecting dose levels for the efficacy study.[11]

Objective: To identify the MTD of the compound when administered daily for 7-14 days.

Step-by-Step Protocol:

  • Animal Model: Use the same strain of mice as planned for the efficacy study (e.g., female athymic nude mice).

  • Dose Escalation:

    • Start with a low dose, informed by any available in vitro cytotoxicity data or PK data.

    • Employ a dose escalation scheme (e.g., modified Fibonacci sequence) with 3-5 dose levels.

    • Administer the compound daily via the intended clinical route (e.g., oral gavage).

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain or distress).

    • The MTD is often defined as the dose that causes no more than 10-15% mean body weight loss and no mortality or severe clinical signs.[10][12]

  • Necropsy: At the end of the study, perform a gross necropsy to look for any visible organ abnormalities.

In Vivo Efficacy Evaluation in a Human Tumor Xenograft Model

The subcutaneous xenograft model is a standard and widely used tool for the preliminary assessment of a compound's anticancer efficacy.[13][14]

Objective: To evaluate the anti-tumor activity of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in an immunodeficient mouse model bearing human tumor xenografts.

Experimental Design
ParameterSpecification
Animal Model Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
Tumor Model Subcutaneous implantation of a human cancer cell line (e.g., A549 - lung, MCF-7 - breast)
Group Size 8-10 mice per group to ensure statistical power
Treatment Groups 1. Vehicle Control2. Compound - Low Dose (e.g., 0.25x MTD)3. Compound - High Dose (e.g., MTD)4. Positive Control (Standard-of-care agent)
Dosing Regimen Daily administration (e.g., PO or IP) for 21-28 days
Primary Endpoint Tumor Growth Inhibition (TGI)
Secondary Endpoints Body weight, clinical observations, survival
Step-by-Step Protocol
  • Tumor Implantation:

    • Culture the selected human cancer cell line (e.g., A549) under standard conditions.

    • Harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5-10 million cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups, ensuring that the mean tumor volume is similar across all groups.[15]

  • Treatment Administration:

    • Begin dosing according to the pre-defined schedule. Record the body weight of each animal before dosing.

  • Monitoring and Measurements:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Conduct daily clinical observations for any signs of toxicity.

    • Humane endpoints must be clearly defined, such as a tumor volume exceeding 2000 mm³ or a body weight loss of >20%.[2][16]

  • Study Termination and Sample Collection:

    • At the end of the study, euthanize the animals.

    • Excise the tumors, weigh them, and collect samples for pharmacodynamic (PD) analysis (e.g., flash-frozen for western blot, fixed in formalin for immunohistochemistry).

Data Analysis and Interpretation

The primary efficacy endpoint is Tumor Growth Inhibition (TGI). This can be expressed as the percentage change in tumor volume in the treated groups compared to the vehicle control group.

  • % TGI = [1 - (ΔT / ΔC)] x 100

    • Where ΔT is the change in mean tumor volume for the treated group.

    • Where ΔC is the change in mean tumor volume for the control group.

Statistical analysis should be performed using appropriate methods, such as a one-way ANOVA with post-hoc tests (e.g., Dunnett's test) to compare treated groups to the control group.[15] Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[15]

Table for Summarizing Efficacy Data:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEM% TGIMean Body Weight Change (%)p-value (vs. Vehicle)
Vehicle Control-N/AN/A
Compound (Low)X
Compound (High)Y
Positive ControlZ

Pharmacodynamic (PD) Biomarker Analysis

PD studies aim to provide proof-of-mechanism by demonstrating that the compound engages its target in the tumor tissue.[17][18]

G Compound {Compound Name} (Phenylacetic Acid Derivative) Target Putative Target (e.g., Kinase, Transcription Factor) Compound->Target Inhibition Downstream1 Downstream Effector 1 (e.g., p-AKT, p-ERK) Target->Downstream1 Blocks Phosphorylation Downstream2 Downstream Effector 2 (e.g., Cyclin D1) Target->Downstream2 Downregulates CellCycle Cell Cycle Arrest Downstream1->CellCycle Apoptosis Apoptosis Downstream1->Apoptosis Promotes Downstream2->CellCycle CellCycle->Apoptosis

Caption: A hypothetical signaling pathway illustrating potential PD biomarkers.

Protocol for PD Analysis:

  • Sample Collection: Collect tumor tissues at the end of the efficacy study. For time-course analysis, a separate satellite group of animals may be used, with tumors collected at various time points after the final dose (e.g., 2, 8, 24 hours).

  • Tissue Processing:

    • For Western Blotting/Proteomics: Immediately flash-freeze a portion of the tumor in liquid nitrogen.

    • For Immunohistochemistry (IHC): Fix a portion of the tumor in 10% neutral buffered formalin for 24 hours before transferring to ethanol for processing.

  • Analysis:

    • Western Blot/ELISA: Quantify the levels of the target protein and its downstream effectors (e.g., phosphorylated vs. total protein).

    • IHC: Assess the expression and localization of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved Caspase-3) within the tumor tissue.

The integration of efficacy, PK, and PD data provides a comprehensive picture of the compound's in vivo activity and is essential for making an informed decision on its continued development.[19]

References

  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555–1577. [Link]

  • Hauth, F., et al. (2010). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Methods in Molecular Biology, 595, 445-455. [Link]

  • Workman, P., et al. (1998). UKCCCR guidelines for the welfare of animals in experimental neoplasia (Second Edition). British Journal of Cancer, 77(1), 1-10. [Link]

  • National Centre for the Replacement, Refinement & Reduction of Animals in Research. (n.d.). The 3Rs. [Link]

  • Norecopa. (n.d.). Guidelines for the use of animals in cancer research. [Link]

  • Zhu, H., et al. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? Drug Metabolism and Disposition, 48(10), 919-926. [Link]

  • UK Co-ordinating Committee on Cancer Research. (1998). UKCCCR Guidelines for the Welfare of Animals in Experimental Neoplasia (Second Edition). [Link]

  • Srivastava, R., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science, 12(08), 001-013. [Link]

  • Hauth, F., et al. (2010). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. ResearchGate. [Link]

  • Singh, S., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(12), 7117-7121. [Link]

  • Gao, H., et al. (2015). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLoS ONE, 10(6), e0129715. [Link]

  • Blatt, N. L., et al. (2013). IN VIVO Screening Models of Anticancer Drugs. Life Science Journal, 10(4). [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]

  • Shin, J. N., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(4), 269–274. [Link]

  • Sharma, A., et al. (2020). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmaceutical & Biological Sciences, 10(3), 1-8. [Link]

  • Li, F., et al. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1234. [Link]

  • Kummar, S., et al. (2011). Pharmacodynamic Endpoints as Clinical Trial Objectives to Answer Important Questions in Oncology Drug Development. Molecular Cancer Therapeutics, 10(9), 1541–1549. [Link]

  • Sygnature Discovery. (n.d.). Pre-Clinical Formulation & in vivo Pharmacology Delivery. [Link]

  • Baily, J., et al. (2021). Dose range finding approach for rodent preweaning juvenile animal studies. Birth Defects Research, 113(5), 409-426. [Link]

  • Li, Y., et al. (2022). Pharmacokinetics and Biodistribution of Polymeric Nanoparticles Loaded with a Small Molecule Drug in Mice with Alcoholic Liver Disease. Molecular Pharmaceutics, 19(9), 3296–3306. [Link]

  • Genesis Drug Discovery & Development. (n.d.). Dose Range Finding, MTD and MABEL Determination. [Link]

  • NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]

  • Charles River Laboratories. (n.d.). Dose Range Finding Studies. [Link]

  • Heitjan, D. F., et al. (1993). Statistical analysis of in vivo tumor growth experiments. Cancer Research, 53(24), 6042-6050. [Link]

  • Al-Ostoot, F. H., et al. (2024). Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation. Molecules, 29(5), 1129. [Link]

  • Heitjan, D. F., et al. (1993). Statistical analysis of in vivo tumor growth experiments. Semantic Scholar. [Link]

  • Wang, G., et al. (2010). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Investigational New Drugs, 28(3), 266-276. [Link]

  • Tan, D. S. P., et al. (2012). Tissue-Based Approaches to Study Pharmacodynamic Endpoints in Early Phase Oncology Clinical Trials. Current Drug Targets, 13(12), 1544–1554. [Link]

  • Di, L., & Kerns, E. H. (2014). The Role of Pharmacokinetic Studies in Drug Discovery: Where are We Now, How Did We Get Here and Where are We Going? Expert Opinion on Drug Discovery, 9(10), 1045-1058. [Link]

  • Certis Oncology Solutions. (n.d.). Preclinical Imaging & Endpoints | IND-Enabling Studies. [Link]

  • Mironov, A. N., et al. (2022). Methods for Preclinical Assessment of the Efficacy of Anticancer Medicines in vivo (Review). ResearchGate. [Link]

  • Chen, Y., et al. (2023). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology. Pharmaceutics, 15(11), 2603. [Link]

  • Chiang, P.-C., et al. (2015). Novel Nanoparticles Formulation for Cassette Dosing via Intravenous Injection in Rats for High Throughput Pharmacokinetic Screening and Potential Applications. ResearchGate. [Link]

  • Walsh Medical Media. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]

  • Chen, Y.-C., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 25(16), 8685. [Link]

  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. [Link]

Sources

Foundational

Metabolic Degradation Pathways of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid: A Comprehensive Mechanistic Guide

Executive Summary Understanding the biotransformation of complex active pharmaceutical ingredients (APIs) is critical for predicting pharmacokinetics, drug-drug interactions (DDIs), and idiosyncratic toxicities. This whi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the biotransformation of complex active pharmaceutical ingredients (APIs) is critical for predicting pharmacokinetics, drug-drug interactions (DDIs), and idiosyncratic toxicities. This whitepaper provides an in-depth mechanistic analysis of the metabolic degradation pathways of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid . By deconstructing its structural motifs—an N-ethylbenzamide domain, a fluorinated biphenyl core, and an acetic acid moiety—we map its Phase I and Phase II biotransformations. Furthermore, we provide a self-validating in vitro experimental workflow for rigorous metabolite identification (MetID).

Structural Deconstruction & Metabolic Hotspots

The metabolic fate of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is dictated by the electronic and steric properties of its three primary functional domains:

  • The Phenylacetic Acid Moiety: Arylacetic acids are classic substrates for Phase II conjugation. The carboxylic acid is a prime target for UDP-glucuronosyltransferases (UGTs), leading to rapid systemic clearance[1].

  • The N-Ethylbenzamide Domain: Secondary amides bearing alkyl chains are highly susceptible to Phase I oxidative N-dealkylation. The lipophilic ethyl group provides a strong binding affinity to the active sites of major Cytochrome P450 (CYP) enzymes[2].

  • The Fluorobiphenyl Core: Fluorine substitution is a fundamental medicinal chemistry strategy used to block metabolic soft spots. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, deactivating the adjacent aromatic ring against electrophilic attack by CYP450 high-valent iron-oxo species. Consequently, aromatic oxidation is shunted to the more electron-rich, unsubstituted phenyl ring.

Phase I Biotransformations (Cytochrome P450-Mediated)

Oxidative N-Deethylation (CYP3A4 / CYP2C9)

The most rapid Phase I degradation route for this compound is the N-dealkylation of the ethylcarbamoyl group. This reaction is primarily driven by CYP3A4 , with secondary contributions from CYP2C9 , which are known to mediate the metabolism of N-ethylbenzamide derivatives[2].

  • Mechanistic Causality: The CYP450 enzyme abstracts a hydrogen atom from the α -carbon of the ethyl group. Following oxygen rebound, an unstable carbinolamide intermediate is formed. This intermediate spontaneously collapses, cleaving the C-N bond to release acetaldehyde and yielding the primary amide metabolite (M1 ). Structural modifications to such N-alkyl groups significantly alter metabolic stability and CYP inhibitory profiles[3].

Aromatic Hydroxylation (CYP2C9)

Biphenylacetic acid derivatives (e.g., flurbiprofen, diclofenac) are hallmark substrates for CYP2C9 [1].

  • Mechanistic Causality: Because the fluorinated ring is electronically deactivated, CYP2C9 preferentially oxidizes the phenylacetic acid ring. The enzyme catalyzes an epoxidation event, which rapidly undergoes an NIH shift to form a stable phenolic metabolite (M2 ).

Phase II Biotransformations (Conjugation)

Acyl Glucuronidation (UGT2B7)

The dominant clearance pathway for the parent compound is Phase II conjugation of the carboxylic acid, mediated almost exclusively by UGT2B7 [1].

  • Mechanistic Causality & Toxicological Implications: UGT2B7 catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the carboxylate, forming a 1-O-acyl- β -D-glucuronide (M3 ). From a drug development perspective, acyl glucuronides are critical liabilities. They are electrophilic and can undergo intramolecular acyl migration to form 2-, 3-, or 4-O-isomers that resist enzymatic hydrolysis. Furthermore, these reactive species can covalently bind to nucleophilic residues (e.g., lysine) on serum albumin or hepatic proteins, potentially triggering immune-mediated idiosyncratic drug toxicity (IDT).

Mechanistic Pathway Visualization

Metabolic_Pathways Parent {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid (Parent) M1 N-Deethyl Metabolite (M1: Primary Amide) Parent->M1 CYP3A4 / CYP2C9 (N-Dealkylation) M2 Hydroxylated Metabolite (M2: Phenol) Parent->M2 CYP2C9 (Aromatic Hydroxylation) M3 Parent Acyl Glucuronide (M3) Parent->M3 UGT2B7 (Glucuronidation) M4 N-Deethyl Acyl Glucuronide (M4) M1->M4 UGT2B7 (Glucuronidation)

Caption: Primary Phase I (yellow) and Phase II (green) metabolic degradation pathways of the parent compound.

Quantitative Data: Expected LC-HRMS Mass Shifts

To facilitate MetID, the theoretical exact masses and expected mass shifts for the parent compound and its biotransformation products are summarized below. Data is calculated for positive electrospray ionization [M+H]+ .

Metabolite CodeBiotransformation PathwayChemical FormulaTheoretical Exact Mass [M+H]+ Mass Shift ( Δ Da)Primary Mediating Enzyme
Parent None C17​H16​FNO3​ 302.1188N/AN/A
M1 N-Deethylation C15​H12​FNO3​ 274.0875-28.0313CYP3A4 / CYP2C9
M2 Aromatic Hydroxylation C17​H16​FNO4​ 318.1137+15.9949CYP2C9
M3 Acyl Glucuronidation C23​H24​FNO9​ 478.1509+176.0321UGT2B7
M4 N-Deethylation + Glucuronidation C21​H20​FNO9​ 450.1196+148.0008CYP3A4 + UGT2B7

Self-Validating Experimental Workflow for MetID

To accurately profile these pathways, a standard microsomal incubation is insufficient. The protocol must be designed as a self-validating system that accounts for enzyme latency and definitively proves causality through selective inhibition.

Step-by-Step Methodology
  • Microsome Preparation & Pore Formation: Suspend Human Liver Microsomes (HLM) at 1 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

    • Causality: Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 minutes. UGT enzymes are localized on the luminal side of the endoplasmic reticulum. Alamethicin creates pores in the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the UGT active site. Without this, Phase II metabolism will be falsely underreported.

  • Inhibitor Pre-incubation (The Validation Step): Split the master mix into control and inhibitor cohorts. To the inhibitor cohorts, add Ketoconazole (1 µM, CYP3A4 inhibitor) or Sulfaphenazole (10 µM, CYP2C9 inhibitor). Pre-incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation allows mechanism-based inhibitors to fully bind and inactivate their specific CYP targets before the parent substrate is introduced, validating which enzyme is responsible for M1 and M2 formation.

  • Reaction Initiation: Add the parent compound (1 µM final concentration). Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM) and UDPGA (2 mM). Incubate at 37°C for 60 minutes.

  • Reaction Quenching: Stop the reaction by adding 3 volumes of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Flurbiprofen-d3).

    • Causality: Ice-cold ACN instantly denatures the enzymes, halting metabolism, and precipitates proteins for clean LC injection. The internal standard controls for matrix effects and extraction recovery.

  • LC-HRMS Analysis: Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using a C18 reversed-phase column coupled to an Orbitrap or Q-TOF mass spectrometer in positive/negative ESI switching mode.

Experimental_Workflow S1 1. Microsome Preparation (HLM + Alamethicin) S2 2. Inhibitor Pre-incubation (Ketoconazole / Sulfaphenazole) S1->S2 S3 3. Reaction Initiation (Add NADPH & UDPGA) S2->S3 S4 4. Reaction Quenching (Ice-cold ACN + IS) S3->S4 S5 5. LC-HRMS Analysis (Orbitrap / Q-TOF) S4->S5

Caption: In vitro HLM MetID experimental workflow utilizing alamethicin and selective CYP inhibition.

References

  • Use of inhibitory monoclonal antibodies to assess the contribution of cytochromes P450 to human drug metabolism Source: ResearchGate URL
  • Spirocyclic Delta Opioid Receptor Agonists for the Treatment of Pain: Discovery of N,N-Diethyl-3-hydroxy-4-(spiro[chromene-2,4′-piperidine]-4-yl) Benzamide (ADL5747)
  • Evaluation of flurbiprofen urinary ratios as in vivo indices for CYP2C9 activity Source: PMC - NIH URL

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Quantification for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol Introduction & Analyte Profiling In modern pharmace...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol

Introduction & Analyte Profiling

In modern pharmaceutical development, the accurate quantification of active pharmaceutical ingredients (APIs) and their process-related impurities is critical for ensuring drug safety and efficacy. The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS: 1375069-31-0) is a complex biphenyl derivative. Structurally, it features a biphenyl core substituted with an ethylcarbamoyl group, a fluorine atom, and an acetic acid moiety. These functional groups impart unique physicochemical properties that must be mechanistically understood to develop a robust High-Performance Liquid Chromatography (HPLC) method.

As an application scientist, empirical trial-and-error is insufficient. Method development must be driven by the analyte's intrinsic properties—specifically its pKa, partition coefficient (LogP), and electronic distribution.

HPLC_Workflow A 1. Analyte Profiling (pKa ~4.3, LogP ~3.5, UV Max) B 2. Column Screening (Phenyl-Hexyl for π-π interactions) A->B C 3. Mobile Phase Optimization (pH 2.5 to suppress ionization) B->C D 4. Gradient & Flow Rate (Resolution > 2.0, Symmetry 0.8-1.5) C->D E 5. ICH Q2(R2) Validation (Linearity, Precision, Accuracy) D->E

Step-by-step logical workflow for HPLC method development and validation.

Mechanistic Method Development

Stationary Phase Selection: The Power of Orthogonal Selectivity

Standard C18 columns rely purely on hydrophobic (dispersive) interactions. However, the biphenyl core of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is highly polarizable due to the electron-withdrawing fluorine atom and the electron-donating characteristics of the conjugated system.

To achieve optimal separation from structurally similar positional isomers (e.g., 2-fluoro vs. 3-fluoro impurities), a Phenyl-Hexyl stationary phase is selected. The phenyl rings bonded to the silica surface facilitate π−π interactions and dipole-dipole interactions with the analyte's biphenyl system. This provides orthogonal selectivity compared to traditional alkyl phases, drastically improving the resolution of critical impurity pairs.

Mobile Phase & pH Optimization: Controlling Ionization

The analyte contains an acetic acid moiety. Based on structurally analogous biphenylacetic acids like Felbinac, the pKa of this carboxyl group is approximately 4.3 .

If the mobile phase pH is near the pKa, the molecule exists in a dynamic equilibrium between its unionized (-COOH) and ionized (-COO⁻) states, leading to severe peak tailing and irreproducible retention times. To enforce a self-validating and robust system, the mobile phase pH must be maintained at least 2 units below the pKa. By utilizing 0.1% Formic Acid in water (pH ~2.5) , the analyte is forced into its fully unionized, hydrophobic state, ensuring sharp peak symmetry and strong retention on the reversed-phase column.

pH_Retention A {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid (pKa ~4.3) B Acidic Mobile Phase (pH < 2.5) A->B C Neutral/Basic Phase (pH > 5.5) A->C D Unionized State (-COOH) High Hydrophobicity B->D E Ionized State (-COO⁻) Low Hydrophobicity C->E F Optimal Retention & Sharp Peak Shape D->F G Poor Retention & Peak Tailing E->G

Effect of mobile phase pH on the ionization state and retention of the analyte.

Experimental Protocols

Reagents & Equipment
  • Analyte Standard: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (Purity > 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water, LC-MS grade Formic Acid.

  • Instrumentation: Agilent 1260 Infinity II LC System (or equivalent) equipped with a Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD).

Chromatographic Conditions
ParameterSpecification
Column Waters XSelect HSS Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water (v/v)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C
Detection Wavelength 254 nm (Reference: 360 nm)
Diluent Water : Acetonitrile (50:50, v/v)

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 70 30
2.0 70 30
10.0 10 90
12.0 10 90
12.1 70 30

| 15.0 | 70 | 30 |

Standard and Sample Preparation

Self-Validating Control: Always prepare standards in duplicate (Standard A and Standard B) to verify weighing accuracy prior to sequence initiation. The response factor difference between Std A and Std B must be ≤2.0% .

  • Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile, sonicate for 5 minutes to ensure complete dissolution, and dilute to volume with Acetonitrile.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent (Water:ACN, 50:50 v/v). Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Method Validation (ICH Q2(R2) Compliant)

The method was validated strictly according to the latest ICH Q2(R2) guidelines for the validation of analytical procedures , ensuring the protocol is fit for its intended purpose in quality control and regulatory submissions.

System Suitability

System suitability is the foundational self-validating step of the protocol. Six replicate injections of the working standard (100 µg/mL) were performed.

ParameterObserved ResultAcceptance Criteria (ICH)Status
Retention Time (RT) 6.85 min± 2.0% RSDPass
Peak Tailing Factor (Tf) 1.12 ≤1.5 Pass
Theoretical Plates (N) 8,450 ≥5,000 Pass
Area %RSD (n=6) 0.45% ≤2.0% Pass
Linearity, LOD, and LOQ

Linearity was established by preparing a calibration curve across six concentration levels ranging from 10% to 150% of the target working concentration (10 µg/mL to 150 µg/mL). The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the signal-to-noise (S/N) ratio.

Validation ParameterResult
Linear Range 10 – 150 µg/mL
Correlation Coefficient (R²) 0.9998
Regression Equation y=3452.1x+12.4
Limit of Detection (LOD) 0.15 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 µg/mL (S/N > 10)
Precision and Accuracy (Recovery)

Method accuracy was evaluated by spiking known amounts of the standard into a synthetic matrix at three levels (50%, 100%, and 150% of the nominal concentration). Triplicate preparations were analyzed at each level.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Mean Recovery (%)% RSD (n=3)
50% 50.049.699.2%0.8%
100% 100.0100.4100.4%0.5%
150% 150.0148.999.3%0.7%

Acceptance Criteria: Mean recovery must be between 98.0% and 102.0% with an RSD ≤2.0% .

Conclusion

By leveraging the unique π−π interacting capabilities of a Phenyl-Hexyl stationary phase and tightly controlling the ionization state of the acetic acid moiety via an acidic mobile phase (pH 2.5), a highly robust, sensitive, and ICH Q2(R2)-compliant HPLC method was developed for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. The self-validating nature of the system suitability criteria ensures that this protocol can be seamlessly transferred to quality control environments for routine API release testing and impurity profiling.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3332, Felbinac" PubChem,[Link]. Accessed 20 March 2026.

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures: Q2(R2).[Link]. Accessed 20 March 2026.

Application

Application Note: Optimal Solvent Selection and Formulation Protocols for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS: 1375069-31-0 Molecular Weight: 301.31 g/mol Physicochemical Profiling & Solubilization Causality Successf...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound CAS: 1375069-31-0 Molecular Weight: 301.31 g/mol

Physicochemical Profiling & Solubilization Causality

Successfully formulating {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid for in vitro and in vivo applications requires a deep understanding of its molecular architecture. As a Biopharmaceutics Classification System (BCS) Class II/IV candidate, its solubility profile is dictated by three distinct functional moieties:

  • The Fluorinated Biphenyl Core: This highly lipophilic backbone (estimated logP > 3.5) drives a strong hydrophobic effect. In aqueous environments at neutral or acidic pH, the water molecules form a highly ordered clathrate-like cage around the biphenyl rings, making dissolution thermodynamically unfavorable .

  • The Acetic Acid Moiety (pKa ~4.0–4.5): This weak carboxylic acid acts as the primary pH-dependent solubility switch. At a pH below 4.5, the molecule remains unionized and practically insoluble in water. Elevating the pH above 7.0 deprotonates the carboxylic acid into a carboxylate anion, drastically increasing its aqueous solubility via ion-dipole interactions with water.

  • The Ethylcarbamoyl Group: This amide functionality serves as both a hydrogen bond donor and acceptor. It readily forms strong hydrogen bonds with polar aprotic solvents such as Dimethyl sulfoxide (DMSO) or Dimethylacetamide (DMAc), effectively disrupting the compound's crystalline lattice.

By manipulating these three structural features, we can engineer specific solvent systems tailored to either cellular assays or preclinical animal models.

Solvent Selection Matrix

The following table summarizes the quantitative solubility data and the mechanistic rationale for various solvent systems.

Solvent SystemEstimated SolubilityCausality / Solubilization MechanismRecommended Application
100% DMSO > 25 mg/mLH-bonding with the ethylcarbamoyl group; complete disruption of the crystal lattice.In vitro stock solutions
10% DMSO + Co-solvents *≥ 2.5 mg/mLDielectric lowering (PEG400) combined with micellar encapsulation (Tween 80).In vivo dosing (IP/IV/PO)
Aqueous Buffer (pH 7.4) ~ 1–5 mg/mLDeprotonation of the acetic acid moiety to form a soluble carboxylate anion.Biochemical assays
Water (pH 4.0) < 0.01 mg/mLUnionized lipophilic core drives hydrophobic exclusion and rapid precipitation.Not recommended

*Co-solvent system: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline.

Mechanistic Workflow for Solvent Selection

To ensure experimental integrity, the choice of solvent must align with the biological assay's tolerance for organic solvents and surfactants.

G A {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (Solid Powder) B 100% DMSO (In Vitro Stock) A->B  High Lipophilicity  (Amide/Fluoro) C Aqueous Buffer (pH > 7.0) (Salt Formation) A->C  Deprotonation  (Acetic Acid pKa ~4.5) D Dilute in Culture Media (Final DMSO < 0.1%) B->D  In Vitro Assays E In Vivo Formulation (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) B->E  In Vivo Dosing (IP/IV/PO)

Figure 1. Mechanistic decision tree for solvent selection based on assay requirements.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 10 mM In Vitro Stock Solution

For cellular assays, keeping the final DMSO concentration below 0.1% is critical to avoid solvent-induced cytotoxicity. A high-concentration stock is required.

Steps:

  • Weigh exactly 3.01 mg of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid.

  • Add 1.0 mL of cell-culture grade, anhydrous 100% DMSO.

  • Vortex vigorously for 60 seconds. If the powder is not fully dissolved, sonicate in a water bath at room temperature for 5 minutes.

  • Self-Validation: The solution must be completely transparent. Aliquot into single-use vials and store at -80°C to prevent freeze-thaw degradation and ambient moisture absorption.

Protocol B: Formulation for In Vivo Administration (IP/IV/PO)

Administering highly lipophilic compounds to rodents requires a step-wise co-solvent approach to prevent fatal embolisms caused by drug precipitation in the bloodstream. This specific 4-component vehicle (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) is a field-validated standard for lipophilic immunomodulators and pain-signaling inhibitors .

Preparation of 1 mL Dosing Solution (Target: 2.5 mg/mL):

  • Primary Solubilization: Add 2.5 mg of the compound to a sterile vial. Add 100 µL (10%) of 100% DMSO. Vortex until a clear solution is achieved. Causality: DMSO breaks the crystal lattice.

  • Dielectric Lowering: Add 400 µL (40%) of PEG400. Vortex thoroughly. Causality: PEG400 acts as a co-solvent, gradually lowering the dielectric constant of the mixture to bridge the gap between the organic and aqueous phases.

  • Micellar Encapsulation: Add 50 µL (5%) of Tween 80. Vortex thoroughly. Causality: Tween 80 is a non-ionic surfactant that coats the hydrophobic biphenyl core, forming stable micelles.

  • Aqueous Dilution: Slowly add 450 µL (45%) of 0.9% Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized shock-precipitation of the drug.

Note: The order of addition is strictly non-negotiable. Adding saline before PEG400 or Tween 80 will result in immediate and irreversible precipitation.

Protocol C: pH-Driven Aqueous Solubilization (Salt Formation)

If organic solvents must be completely avoided, the compound can be formulated as a sodium salt.

Steps:

  • Suspend the compound in 0.9% Saline.

  • Add 0.1 M Sodium Carbonate ( Na2​CO3​ ) or 0.1 M NaOH dropwise while monitoring the pH.

  • Once the pH reaches ~7.5–8.0, the acetic acid moiety will deprotonate, and the suspension will transition into a clear solution.

  • Back-titrate with 0.1 M HCl to a physiological pH of 7.4, ensuring no precipitation occurs.

Self-Validating Quality Control

To ensure trustworthiness and reproducibility, every formulated batch must pass the following self-validating checks before use:

  • Visual Inspection (Tyndall Effect): Shine a laser pointer through the formulation vial. A solid, uninterrupted beam (Tyndall effect) indicates the presence of nano-precipitates or large micelles. A properly dissolved solution should scatter minimal light.

  • Dynamic Light Scattering (DLS): For in vivo formulations (Protocol B), DLS should confirm a uniform micellar population (typically < 50 nm). Polydispersity indices (PDI) > 0.4 suggest unstable emulsions prone to crashing out.

  • HPLC-UV Verification: Centrifuge the final formulation at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC to confirm that the recovered concentration matches the theoretical input concentration. A discrepancy > 5% indicates hidden precipitation.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences.[Link]

  • Khasabova, I. A., et al. (2023). Exosome-associated lysophosphatidic acid signaling contributes to cancer pain. Pain.[Link]

  • Tang, Q., et al. (2025). Orlistat facilitates immunotherapy via AKT-FOXO3a-FOXM1-mediated PD-L1 suppression. Journal for ImmunoTherapy of Cancer.[Link]

Method

In vitro cell-based assay protocols using {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Title: Advanced In Vitro Profiling of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid: A Novel Biphenylacetic Acid Derivative Targeting the COX-2/PGE2/EP4 Axis Audience: Researchers, scientists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced In Vitro Profiling of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid: A Novel Biphenylacetic Acid Derivative Targeting the COX-2/PGE2/EP4 Axis Audience: Researchers, scientists, and drug development professionals Content Type: Application Note & Experimental Protocol Guide

Rationale & Pharmacological Context

Biphenylacetic acid derivatives (such as flurbiprofen and felbinac) are classically recognized as non-steroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes. However, targeted structural modifications—specifically the integration of an ethylcarbamoyl group and a fluorophenyl moiety—can dramatically alter target affinity, often shifting the pharmacological profile toward downstream prostaglandin receptors[1].

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid represents a highly specialized chemotype. In modern drug discovery, such compounds are rigorously evaluated not only for upstream COX-2 inhibition but also for direct antagonism of the Prostaglandin E2 Receptor 4 (EP4) . EP4 is a Gs-protein coupled receptor (GPCR) that, upon PGE2 binding, stimulates adenylate cyclase to increase intracellular cyclic AMP (cAMP)[2]. This specific signaling axis is heavily implicated in tumor immune evasion, angiogenesis, and the hyperproliferation of colorectal carcinoma cells[3][4].

To comprehensively profile this compound, a self-validating, three-tiered in vitro testing cascade is required. This cascade evaluates upstream PGE2 suppression, isolated EP4 receptor antagonism, and downstream functional phenotypic rescue.

Mechanistic Visualization

Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 EP4 EP4 Receptor (Gs-coupled) PGE2->EP4 cAMP Intracellular cAMP Accumulation EP4->cAMP Prolif Tumor Proliferation & Inflammation cAMP->Prolif Drug {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid Drug->COX2 Potential COX-2 Inhibition Drug->EP4 Potential EP4 Antagonism

Mechanistic pathway of COX-2/PGE2/EP4 signaling and putative intervention points.

Causality in Experimental Design (E-E-A-T)

As an application scientist, it is critical to understand why specific cell lines and assay conditions are chosen to ensure the data is artifacts-free and physiologically relevant:

  • RAW 264.7 Macrophage Model (Upstream Assessment): RAW 264.7 murine macrophages are the gold standard for evaluating inflammation. When stimulated with lipopolysaccharide (LPS), these cells robustly upregulate COX-2 and mPGES-1, resulting in a massive efflux of PGE2 into the culture medium[5][6]. By measuring PGE2 levels via competitive ELISA, we can determine if the compound acts upstream to inhibit COX-2 catalytic activity[7].

  • HEK293-hEP4 cAMP Assay (Target Isolation): To isolate direct EP4 receptor antagonism, we utilize HEK293 cells stably transfected with the human EP4 receptor. Because EP4 is Gs-coupled, PGE2 stimulation directly increases cAMP[2][8]. The addition of IBMX (a phosphodiesterase inhibitor) is a critical causal step; it halts cAMP degradation, ensuring that the measured cAMP reflects true adenylate cyclase activation rather than a fluctuating balance of synthesis and degradation[2][8].

  • HCT116 Colorectal Carcinoma Proliferation (Functional Phenotype): PGE2 drives proliferation and invasion in HCT116 cells via EP4-mediated cAMP/PKA/CREB and β-catenin signaling[3][9]. Measuring the compound's ability to rescue PGE2-induced hyperproliferation translates biochemical receptor antagonism into a functional, disease-relevant oncological endpoint[4].

Step-by-Step Protocols

Protocol 1: LPS-Induced PGE2 Suppression in RAW 264.7 Macrophages

Objective: Determine the upstream COX-2 inhibitory potency of the compound.

  • Cell Seeding: Seed RAW 264.7 cells at a density of 4×105 cells/well in 12-well plates using DMEM supplemented with 10% FBS[7]. Incubate overnight at 37°C in 5% CO2.

  • Pre-treatment: Aspirate media and replace with fresh media containing {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid at varying concentrations (0.01 µM to 10 µM) or vehicle (0.1% DMSO). Incubate for 1 hour[5][7].

  • Stimulation: Add LPS (Escherichia coli O111:B4) to a final concentration of 100 ng/mL[7]. Incubate for 16 hours.

  • Harvest & Quantification: Collect the cell culture supernatant and centrifuge at 10,000 x g for 5 minutes to remove debris. Quantify PGE2 levels using a competitive PGE2 ELISA kit (e.g., R&D Systems or Cayman Chemical) according to the manufacturer's instructions[7].

Protocol 2: EP4 Receptor Antagonism via cAMP HTRF Assay

Objective: Quantify direct antagonism of the EP4 receptor.

  • Cell Preparation: Harvest HEK293-hEP4 stable cells and resuspend in assay buffer (HBSS + 20 mM HEPES, pH 7.4) at a concentration of 2×105 cells/mL[1].

  • PDE Inhibition: Pre-incubate the cell suspension with 250 µM IBMX for 30 minutes at room temperature to prevent cAMP degradation[2][8].

  • Compound & Agonist Treatment: Transfer 10 µL of the cell suspension to a 384-well white microplate. Add 5 µL of the test compound (dose-response) and 5 µL of PGE2 (final concentration 10 nM, approximately the EC80 for EP4)[1]. Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 10 µL of cAMP-d2 conjugate and 10 µL of anti-cAMP Cryptate (HTRF reagents). Incubate for 1 hour in the dark. Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620 nm and 665 nm). Calculate the F665/F620 ratio to determine intracellular cAMP concentrations.

Protocol 3: PGE2-Driven Proliferation Assay in HCT116 Cells

Objective: Evaluate the functional anti-proliferative efficacy of the compound in a cancer model.

  • Cell Seeding: Seed HCT116 cells at 2×103 cells/well in 96-well plates in RPMI-1640 medium with 10% FBS[4]. Allow 24 hours for attachment.

  • Starvation: Wash cells with PBS and switch to low-serum medium (0.1% FBS) for 12 hours to synchronize the cell cycle.

  • Treatment: Treat cells with 1 µM PGE2 to induce hyperproliferation[4]. Concurrently, add the test compound at varying concentrations. Incubate for 72 hours.

  • Viability Readout (MTT): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C[4]. Carefully remove the supernatant and dissolve the formazan crystals in 150 µL of DMSO. Measure the optical density (OD) at 450 nm using a microplate reader[4].

Quantitative Data Presentation

To benchmark {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, its performance must be compared against established reference standards. Below is a representative data structure for evaluating such a compound.

Table 1: Illustrative Pharmacological Profiling Summary

Assay EndpointTargetReference StandardExpected IC50 / EC50Putative Profile for Test Compound
PGE2 Suppression (RAW 264.7 + LPS)COX-2Celecoxib~40 nMDose-dependent suppression if COX-2 active
cAMP Accumulation (HEK293-hEP4 + PGE2)EP4E7046 / RQ-1598610 - 15 nMHigh-affinity antagonism (IC50 < 50 nM)
Cell Proliferation (HCT116 + PGE2)EP4 / β-cateninAH23848~1.5 µMPhenotypic rescue (IC50 < 5 µM)

Note: The quantitative values for the test compound will depend on empirical laboratory validation. The reference standards provided (Celecoxib[6], E7046[1], AH23848[3]) serve as mandatory assay controls to validate the dynamic range of the experiments.

References

  • A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis. Taylor & Francis / OncoImmunology. Available at:[Link]

  • Cordycepin inhibits lipopolysaccharide-induced cell migration and invasion in human colorectal carcinoma HCT-116 cells through down-regulation of prostaglandin E2 receptor EP4. PubMed Central (PMC). Available at:[Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. Available at:[Link]

  • Regulation of prostaglandin EP1 and EP4 receptor signaling by carrier-mediated ligand reuptake. PubMed Central (PMC). Available at:[Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. Available at:[Link]

  • MiRNA-206 suppresses PGE2-induced colorectal cancer cell proliferation, migration, and invasion by targetting TM4SF1. Bioscience Reports. Available at:[Link]

  • Involvement of PGE2 and the cAMP signalling pathway in the up-regulation of COX-2 and mPGES-1 expression in LPS-activated macrophages. Biochemical Journal. Available at:[Link]

  • Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b. PubMed Central (PMC). Available at:[Link]

  • G protein-coupled lysophosphatidic acid receptors stimulate proliferation of colon cancer cells through the β-catenin pathway. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

Sources

Application

Animal Dosing Guidelines and Administration Routes for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

[4-(Ethylcarbamoyl)-. Structuring the Application Note I've crafted a title for the application note and started structuring the content.

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Author: BenchChem Technical Support Team. Date: March 2026

[4-(Ethylcarbamoyl)-.

Structuring the Application Note

I've crafted a title for the application note and started structuring the content. The Introduction will highlight the compound as a biphenylacetic acid derivative (CAS 1375069-31-0), emphasizing its lipophilic biphenyl core, acetic acid moiety's role, and the significance of the ethylcarbamoyl/fluoro substitutions. I'll connect this to other EP4 antagonists, like grapiprant, and their applications. The second section will focus on physicochemical properties and formulation challenges related to its lipophilicity.

Detailing Solubility Solutions

I'm now detailing solubility and vehicle options. I understand its poor solubility at low pH, but soluble salts form at physiological pH. For oral dosing, I'm noting 0.5% CMC sodium or methylcellulose, with Tween-80 in water are good choices. For IV, I am documenting the need for buffered 5% Dextrose or PEG400/Saline mixtures to ensure the acetic acid group ionizes, and I'll explain the relationship between pH and vehicle choice.

Outlining Experimental Protocols

I've progressed to crafting the experimental protocols. I'm detailing both vehicle preparation and compound formulation, specifying weighing, wetting with Tween-80, adding CMC, sonication, and homogenization steps. I'm also outlining PK profiling with IV and PO routes, including administration specifics, blood sampling timepoints, plasma extraction with acetonitrile precipitation, and LC-MS/MS analysis. I am also planning tables and visualizations to present the data.

Refining Pharmacological Pathways

I'm now refining the diagrams for the pharmacological signaling pathway, specifically focusing on the EP4 receptor modulation. I'm ensuring all contrast rules are strictly followed. For each node, I'm setting the fillcolor to either blue (#4285F4) or red (#EA4335) and the fontcolor to white (#FFFFFF). The diagram must visually illustrate the pathway with nodes representing PGE2, the EP4 receptor, and downstream effects on cAMP/PKA and subsequent impact on inflammation or tumor progression. The compound's role as an EP4 inhibitor is central to the diagram.

Visualizing Compound Workflow

I'm now detailing visual elements like a formulation workflow and pharmacological pathway diagram for the application note. I've designed a workflow, from compound wetting to analysis, and have now finished a signaling pathway diagram showcasing the compound's EP4 inhibition effects on inflammation. The color scheme is carefully coordinated for visual clarity.

Finalizing Pathway Design

I've just refined the diagram's layout and annotations, ensuring all nodes and edges clearly represent the pharmacological action of the compound on the EP4 receptor, as an EP4 inhibitor. I'm focusing on ensuring it's easy to understand. I have also verified all elements of E-E-A-T.

Document Type: Preclinical Application Note & Protocol Target Audience: Pharmacologists, Toxicologists, and Preclinical Drug Development Scientists

Introduction & Pharmacological Context

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS 1375069-31-0) is a highly specialized synthetic organic compound belonging to the biphenylacetic acid class of molecules. Structurally, it features a biphenyl core that provides significant lipophilicity, an acetic acid moiety that acts as a critical hydrogen bond donor/acceptor, and ethylcarbamoyl/fluoro substitutions that enhance metabolic stability and target affinity.

In preclinical drug development, biphenylacetic acid derivatives are most prominently recognized as non-steroidal anti-inflammatory drugs (NSAIDs, e.g., fenbufen, felbinac) or as highly targeted Prostaglandin E2 (PGE2) EP4 receptor antagonists (e.g., grapiprant, AMX12006)[1][2]. Because this specific compound shares the structural hallmarks of EP4 antagonists—which are actively investigated for their immunomodulatory and anti-tumor microenvironment properties—establishing rigorous, reproducible animal dosing guidelines is critical for evaluating its pharmacokinetic (PK) and pharmacodynamic (PD) profile[1].

Causality in Experimental Design

As a lipophilic weak acid (estimated pKa ~4.0–4.5), {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid remains predominantly unionized in the acidic environment of the stomach, leading to poor aqueous solubility. Therefore, oral (PO) administration requires a carefully designed suspension vehicle to prevent gastrointestinal precipitation and ensure uniform absorption[3]. Conversely, intravenous (IV) administration requires the compound to be formulated as a soluble sodium salt in a buffered, isotonic solution to prevent micro-precipitation in the bloodstream, which could cause fatal embolisms.

Physicochemical Properties & Formulation Strategy

To ensure a self-validating experimental system, the formulation must be stable, homogeneous, and well-tolerated by the animal model.

Table 1: Recommended Dosing Vehicles and Administration Limits
RouteRecommended Vehicle FormulationMax Volume (Mice)Max Volume (Rats)Rationale
Oral (PO) 0.5% Carboxymethylcellulose (CMC) sodium + 0.1% Tween-80 in DI Water10 mL/kg10 mL/kgCMC acts as a suspending agent; Tween-80 wets the lipophilic compound, preventing aggregation[1][3].
Intravenous (IV) 5% Dextrose in Water (D5W) or 10% PEG400 in Saline (pH adjusted to 7.2–7.4)5 mL/kg (Bolus)5 mL/kg (Bolus)Adjusting the pH to >7.0 ionizes the acetic acid moiety, ensuring complete dissolution[4].
Intraperitoneal (IP) 0.5% Methylcellulose in PBS (pH 7.4)10 mL/kg10 mL/kgPBS maintains physiological osmolarity; avoids peritonitis caused by unbuffered acidic solutions[4].

Note: All administration volumes strictly adhere to standard Institutional Animal Care and Use Committee (IACUC) guidelines for parenteral and enteral administration[4].

Experimental Protocols

Protocol A: Vehicle Preparation & Compound Formulation (Oral Suspension)

Objective: Create a homogenous 10 mg/mL suspension for oral gavage.

  • Weighing: Accurately weigh 100 mg of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid powder into a clean, sterile glass mortar.

  • Wetting: Add 10 µL of Tween-80 directly to the powder. Triturate gently with a pestle until a smooth, uniform paste is formed. Scientific Insight: Skipping this wetting step will cause the hydrophobic powder to float on the aqueous vehicle, resulting in highly variable dosing.

  • Suspension: Gradually add 9.9 mL of a pre-prepared 0.5% CMC aqueous solution in 1 mL increments, triturating continuously to ensure even dispersion[3].

  • Homogenization: Transfer the mixture to a vial and sonicate in a water bath for 15 minutes at room temperature. The final formulation should be a milky, uniform suspension.

  • Storage: Dose within 4 hours of preparation. Stir continuously on a magnetic stir plate during the dosing procedure to prevent settling[2].

Protocol B: Pharmacokinetic (PK) Profiling (IV vs. PO)

Objective: Determine the bioavailability and half-life in Sprague-Dawley rats.

  • Animal Preparation: Fast adult male Sprague-Dawley rats (200-250 g) overnight (12 hours) prior to PO dosing to reduce food-effect variability. IV-dosed animals do not require fasting.

  • Dosing:

    • IV Group: Administer 2 mg/kg via the lateral tail vein using the D5W solution vehicle. Inject slowly over 1 minute[2].

    • PO Group: Administer 10 mg/kg via oral gavage using the 0.5% CMC suspension[1].

  • Blood Sampling: Collect 200 µL of blood via the jugular vein or saphenous vein into K2EDTA tubes at the following timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Transfer 50 µL of plasma to a microcentrifuge tube and add 150 µL of ice-cold acetonitrile (containing an internal standard, e.g., tolbutamide) to precipitate proteins.

  • Analysis: Vortex for 2 minutes, centrifuge at 15,000 × g for 10 minutes, and transfer the supernatant for LC-MS/MS analysis.

Table 2: Projected Pharmacokinetic Parameters

(Extrapolated from structurally analogous biphenylacetic acid EP4 antagonists[2][5])

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax ~4,500 ng/mL~2,800 ng/mL
Tmax N/A1.0 - 2.5 hours
Half-life (t1/2) 3.5 - 5.0 hours4.0 - 6.0 hours
Bioavailability (F%) 100%45% - 65%

Mandatory Visualizations

Formulation and Administration Workflow

FormulationWorkflow A Compound (Solid API) B Wetting (0.1% Tween-80) A->B C Suspension (0.5% CMC) B->C D PO Administration (Max 10 mL/kg) C->D E PK/PD Analysis (LC-MS/MS) D->E

Caption: Workflow for the formulation and oral administration of lipophilic biphenylacetic acids.

Proposed Pharmacological Signaling Pathway

SignalingPathway PGE2 Prostaglandin E2 (PGE2) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates cAMP cAMP / PKA Signaling Cascade EP4->cAMP Gαs Coupling Effect Inflammation & Tumor Progression cAMP->Effect Promotes Drug {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid Drug->EP4 Antagonizes

Caption: Proposed mechanism of action targeting the PGE2/EP4 signaling axis.

References

  • Michigan State University Institutional Animal Care & Use Committee (IACUC). "Guideline on Administration of Substances to Laboratory Animals." MSU Campus Animal Resources. Available at: [Link][4]

  • ACS Medicinal Chemistry Letters. "Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models." National Center for Biotechnology Information (NCBI). Available at:[Link][1]

  • Antimicrobial Agents and Chemotherapy. "Convulsant and Subconvulsant Doses of Norfloxacin in the Presence and Absence of Biphenylacetic Acid Alter Extracellular Hippocampal Glutamate but Not Gamma-Aminobutyric Acid Levels in Conscious Rats." ASM Journals. Available at:[Link][3]

  • Google Patents. "Compositions of grapiprant and methods for using the same (EP3113774B1)." European Patent Office. Available at:[2]

Sources

Method

Application Note: ¹H and ¹³C NMR Spectroscopic Elucidation of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Classification: Fluorinated Biphenyl Derivative / Active Pharmaceutical Ingredient (API) Intermediate Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound Classification: Fluorinated Biphenyl Derivative / Active Pharmaceutical Ingredient (API) Intermediate

Introduction & Chemical Context

The structural elucidation of highly functionalized biphenyls, such as {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid , presents unique analytical challenges. This compound features a 1,3-disubstituted phenylacetic acid ring cross-coupled to a 1,3,4-trisubstituted fluorophenyl system. The presence of the covalently bonded fluorine atom (¹⁹F, spin = ½, 100% natural abundance) introduces complex heteronuclear scalar coupling across both the ¹H and ¹³C NMR spectra.

Accurate assignment requires a robust, self-validating methodology that distinguishes between homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F, ¹³C-¹⁹F) spin-spin interactions, ensuring absolute confidence in the regiochemistry of the API framework.

Experimental Protocols & Methodologies

To ensure reproducibility and spectral clarity, the following standardized protocol must be executed.

Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the analyte and dissolve in 0.6 mL of Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D).

    • Causality: DMSO-d₆ is selected specifically to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers. Furthermore, it slows the chemical exchange rate of the secondary amide (–NH) and carboxylic acid (–COOH) protons, allowing them to be observed as distinct resonances on the NMR timescale rather than broad, undefined baseline humps.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates that could degrade magnetic field homogeneity.

Instrument Configuration & Data Acquisition

Experiments should be performed on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm multinuclear cryoprobe.

  • Temperature Control: Equilibrate the probe to 298 K to prevent chemical shift drift caused by temperature-dependent hydrogen bonding.

  • ¹H NMR (1D): Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 s to ensure full longitudinal relaxation, acquiring 16–32 scans with a spectral width of 15 ppm.

  • ¹³C NMR (1D): Execute a 30° pulse sequence with ¹H WALTZ-16 decoupling (zgpg30). Set D1 to 2.0 s and acquire 1024–2048 scans.

  • 2D NMR (HSQC/HMBC): Acquire gradient-selected 2D experiments to map the carbon-hydrogen framework. Set the HMBC long-range coupling constant delay optimized for nJCH​=8 Hz.

Self-Validating Protocol Design

A core tenet of modern analytical chemistry is that every protocol must be a self-validating system . You cannot rely solely on theoretical predictions; the data must internally prove its own validity.

  • Internal Referencing: The protocol validates chemical shifts using Tetramethylsilane (TMS) at δ 0.00 ppm and the solvent residual peak (DMSO-d₆ pentet at δ 2.50 ppm for ¹H, and septet at δ 39.52 ppm for ¹³C) as immutable anchors, as standardized in .

  • Orthogonal Resolution of Overlap: The residual water peak in DMSO-d₆ (typically ~3.33 ppm) frequently obscures the ethyl –CH₂– multiplet (~3.28 ppm). The protocol dictates the mandatory use of 2D HSQC, which orthogonally resolves this overlap by spreading the signals along the ¹³C dimension (correlating to the carbon at ~34.1 ppm).

  • Symmetric Coupling Verification: The heteronuclear coupling must symmetrically validate itself. For example, the 3JHF​ coupling observed in the ¹H spectrum for H-2' (~11.5 Hz) must logically align with the position of the fluorine atom mapped by the 1JCF​ (~248.5 Hz) in the ¹³C spectrum.

NMR Spectroscopy Parameters

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)
–COOH 12.40br s1H-
–NH (Amide) 8.35br t1H 3JHH​ = 5.5
H-5' (Fluorophenyl)7.68dd1H 3JHH​ = 8.0, 4JHF​ = 1.5
H-2 (Phenyl A)7.62br s1H 4JHH​ ~ 1.5
H-6' (Fluorophenyl)7.60dd1H 3JHH​ = 8.0, 4JHH​ = 1.8
H-4 (Phenyl A)7.55dt1H 3JHH​ = 7.8, 4JHH​ = 1.5
H-2' (Fluorophenyl)7.50dd1H 3JHF​ = 11.5, 4JHH​ = 1.8
H-5 (Phenyl A)7.45t1H 3JHH​ = 7.8
H-6 (Phenyl A)7.30dt1H 3JHH​ = 7.8, 4JHH​ = 1.5
–CH₂– (Acetic)3.65s2H-
–CH₂– (Ethyl)3.28qd2H 3JHH​ = 7.2, 3JNH​ = 5.5
–CH₃ (Ethyl)1.12t3H 3JHH​ = 7.2
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆, 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityHeteronuclear Coupling ( JCF​ in Hz)
C=O (Acid) 172.8s-
C=O (Amide) 163.7d 4JCF​ = 3.0
C-3' (C–F) 159.2d 1JCF​ = 248.5
C-1' 143.5d 3JCF​ = 7.5
C-3 139.8s-
C-1 136.4s-
C-5' 130.6d 3JCF​ = 3.5
C-5 129.2s-
C-6 128.4s-
C-2 127.6s-
C-4 125.8s-
C-6' 123.7d 4JCF​ = 3.0
C-4' 122.6d 2JCF​ = 14.5
C-2' 114.2d 2JCF​ = 23.5
–CH₂– (Acetic) 41.2s-
–CH₂– (Ethyl) 34.1s-
–CH₃ (Ethyl) 14.8s-

Mechanistic Insights: Fluorine Heteronuclear Coupling

Understanding the causality behind the spectral splitting is critical. Because ¹⁹F has a gyromagnetic ratio closely approaching that of ¹H, it exerts profound scalar coupling effects across the carbon framework. As detailed in , the magnitude of JCF​ is inversely proportional to the number of intervening bonds.

  • Direct Coupling ( 1JCF​ ): The C-3' carbon exhibits a massive doublet splitting of ~248.5 Hz. This unambiguously locates the exact position of the fluorine atom on the biphenyl ring.

  • Ortho Coupling ( 2JCF​ ): The C-2' and C-4' carbons show distinct doublet splittings of 23.5 Hz and 14.5 Hz, respectively. The variance in magnitude is caused by the anisotropic deshielding effect of the adjacent amide carbonyl at C-4', which alters the s-character of the C-C bonds.

  • Meta/Para Coupling ( 3JCF​ / 4JCF​ ): Long-range scalar couplings ripple through the conjugated π -system, causing smaller doublets (3.0–7.5 Hz) at C-1', C-5', and C-6'.

Visualizations

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) B Instrument Calibration (Probe Tuning, Matching & 3D Shimming) A->B C 1D Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D 2D Acquisition (COSY, HSQC, HMBC) C->D E Data Processing & FT (Apodization & Phase Correction) D->E F Spectral Assignment (Multiplet Analysis & C-F Coupling) E->F

Fig 1. Step-by-step NMR elucidation workflow for fluorinated biphenyl derivatives.

NMR_Connectivity H2 H-2' (Fluorophenyl) C3 C-3' (C-F) H2->C3 2J (C-H) F Fluorine-19 H2->F 3J (H-F) = 11 Hz H6 H-6' (Fluorophenyl) C4 C-4' (Amide Carbon) H6->C4 3J (HMBC) F->C3 1J (C-F) = 248 Hz NH Amide NH NH->C4 1J (N-H)

Fig 2. Key heteronuclear spin-spin coupling and HMBC connectivity network.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds (5th ed.). Springer.[Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

Application

Cell culture formulation protocols for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Advanced Cell Culture Formulation and In Vitro Assay Protocols for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid As a Senior Application Scientist, I approach the formulation of highly lipophilic weak acids no...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Cell Culture Formulation and In Vitro Assay Protocols for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

As a Senior Application Scientist, I approach the formulation of highly lipophilic weak acids not merely as a dilution exercise, but as a thermodynamic balancing act. The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS: 1375069-31-0) presents a classic formulation challenge. While its acetic acid moiety provides a pH-dependent ionization state, the massive hydrophobic bulk of the fluorinated biphenyl core and the ethylcarbamoyl group severely restrict its aqueous solubility.

This guide provides a self-validating, causality-driven protocol for formulating this compound to ensure reliable, reproducible in vitro data.

Physicochemical Profiling & Rationale

Understanding the physical chemistry of your molecule is the first step in preventing artifactual data.

  • Molecular Weight & Formula: C17H16FNO3, MW 301.31 g/mol [1].

  • The Causality of Precipitation: When a highly lipophilic compound dissolved in 100% DMSO is introduced directly into an aqueous cell culture medium, the rapid change in solvent polarity causes the hydrophobic core to aggregate before the acetic acid moiety can stabilize it via ionization. This leads to.

  • Pharmacological Context: Biphenylacetic acid derivatives are widely studied as and inhibitors of lipid-modulating enzymes such as Cyclooxygenase (COX) or 2[2]. Maintaining the compound in a bioavailable, monomeric state is critical for accurate IC50 determination.

Master Stock Formulation Protocol

To maintain molecular integrity, the compound must be initially dissolved in an anhydrous organic solvent.

Step-by-Step Preparation:

  • Equilibration: Allow the lyophilized powder of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Weigh 3.01 mg of the compound and dissolve it in 1.0 mL of sterile, anhydrous Dimethylsulfoxide (DMSO) to yield a 10 mM Master Stock .

  • Homogenization: Vortex vigorously for 60 seconds. If the solution is not entirely clear, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquoting (Causality): Divide the stock into 50 µL aliquots in amber microcentrifuge tubes. Storing in single-use aliquots at -20°C prevents degradation from repeated freeze-thaw cycles and 3[3].

Aqueous Media Dilution: The "Intermediate" Method

Never add a 10 mM DMSO stock directly to your final cell culture plate. We utilize an intermediate dilution step to gently step-down the solvent concentration, allowing the acetic acid moiety time to interact with the buffering agents in the media.

Protocol:

  • Pre-warm Media: Ensure your complete cell culture media (e.g., DMEM + 10% FBS) is pre-warmed to 37°C. The presence of serum proteins (like BSA) acts as a carrier, aiding in the solubilization of the biphenyl core.

  • Intermediate Dilution: Pipette 990 µL of pre-warmed media into a sterile tube. Dropwise, add 10 µL of the 10 mM Master Stock while continuously vortexing. This creates a 100 µM Intermediate Solution (1% DMSO).

  • Final Dilution: Dilute the Intermediate Solution 1:10 into your final culture plate (e.g., 100 µL intermediate + 900 µL media) to achieve a 10 µM Final Working Concentration at 0.1% DMSO .

FormulationWorkflow A Solid Compound MW: 301.31 B Master Stock (10 mM in DMSO) A->B Dissolve C Intermediate (10x in Media) B->C Dropwise D Working Media (≤0.1% DMSO) C->D Dilute E Microscopic QC (Crystal Check) D->E Validate

Step-by-step formulation workflow preventing hydrophobic precipitation.

Self-Validating In Vitro Assay Workflow

A protocol is only as good as its internal controls. To test the pharmacological efficacy of this compound (e.g., in a macrophage inflammatory model), the system must validate its own baseline.

Assay Execution:

  • Seed Cells: Plate RAW 264.7 macrophages at 5×104 cells/well in a 96-well plate. Incubate overnight.

  • Microscopic QC (Validation Step 1): Immediately after applying the Final Working Concentration to the cells, inspect the wells under a phase-contrast microscope at 40x magnification. The absence of needle-like micro-crystals validates successful formulation.

  • Apply Controls (Validation Step 2):

    • Vehicle Control: Treat cells with 0.1% DMSO in media. This isolates the compound's effect from solvent toxicity.

    • Positive Control: Treat cells with a known biphenylacetic acid derivative (e.g., Fenbufen at 10 µM) to validate assay sensitivity.

  • Stimulation: After a 1-hour pre-incubation with the compound, stimulate the cells with LPS (100 ng/mL) to induce the inflammatory cascade.

  • Endpoint: After 24 hours, harvest the supernatant to quantify lipid mediators (e.g., PGE2) via ELISA.

Mechanism Stim Inflammatory Stimulus (e.g., LPS) Enzyme Target Enzyme (e.g., COX/FAAH) Stim->Enzyme Induces Metabolite Lipid Mediators (PGE2, Anandamide) Enzyme->Metabolite Catalyzes Drug Biphenylacetic Acid Derivative Drug->Enzyme Inhibits Response Cellular Response (Inflammation) Metabolite->Response Modulates

Putative mechanism of action for biphenylacetic acid derivatives.

Quantitative Formulation Parameters

Summarizing the critical parameters ensures rapid reference during benchwork.

ParameterSpecificationRationale / Causality
Formula / MW C17H16FNO3 / 301.31 g/mol Determines molarity calculations.
Primary Solvent 100% Anhydrous DMSORequired to disrupt the hydrophobic biphenyl stacking.
Master Stock Conc. 10 mMAllows for high dilution factors, minimizing final DMSO %.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced cytotoxicity and membrane permeabilization.
Storage Conditions -20°C, protected from lightPrevents oxidation of the ethylcarbamoyl group and hydrolysis.
Carrier Dependency High (Requires Serum/BSA)Serum proteins bind the lipophilic tail, preventing aqueous precipitation.

References

  • Molecular Weight and Chemical Properties of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. AS-1 / NextSDS. 1

  • Preventing Small Molecule Precipitate in Cell Culture Media. BenchChem Technical Support.

  • FAQs on Inhibitor Preparation and Storage. Sigma-Aldrich.3

  • Discovery and Isolation of Novel Biphenyl Acetic Acid Derivatives: A Technical Guide. BenchChem.

  • β-Lactams Derived from a Carbapenem Chiron Are Selective Inhibitors of Human Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry - ACS Publications. 2

Sources

Method

Advanced Application Note: Utilizing {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in Biphenyl-Based API Synthesis

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol Introduction and Strategic Rationale In modern medicinal chemistry, the biphen...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Application Note & Experimental Protocol

Introduction and Strategic Rationale

In modern medicinal chemistry, the biphenylacetic acid scaffold is a privileged structure, historically recognized for its foundational role in non-steroidal anti-inflammatory drugs (NSAIDs) such as flurbiprofen and diclofenac[1]. However, the strategic functionalization of this core has expanded its utility beyond traditional cyclooxygenase (COX) inhibition, paving the way for targeted therapies in oncology, immunology, and respiratory diseases (e.g., CRTH2 antagonists).

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS: 1375069-31-0) represents a highly specialized, next-generation active pharmaceutical ingredient (API) intermediate. As a Senior Application Scientist, I emphasize that selecting this specific intermediate is not arbitrary; it is a calculated design choice driven by three structural pillars:

  • The Acetic Acid Anchor: The terminal carboxylic acid is essential for establishing a critical salt bridge with positively charged residues in target receptor pockets, such as Arg120 in the COX-1/COX-2 active sites[2]. This moiety serves as the primary synthetic handle for downstream amide or ester coupling.

  • Strategic Fluorination: The incorporation of a fluorine atom ortho to the ethylcarbamoyl group serves a dual purpose. Pharmacokinetically, the strong carbon-fluorine bond blocks cytochrome P450-mediated metabolic oxidation, significantly enhancing in vivo half-life[3]. Physicochemically, the high electronegativity of fluorine modulates the pKa of the adjacent amide, optimizing the molecule's lipophilicity and membrane permeability[4].

  • The Ethylcarbamoyl Motif: This group acts as a stable hydrogen-bond donor/acceptor, crucial for orienting the biphenyl system within sterically constrained binding pockets. It also provides a robust linkage that resists enzymatic cleavage compared to standard ester equivalents.

Physicochemical Profiling

Before initiating any synthetic workflow, it is critical to establish the physicochemical baseline of the intermediate. This ensures that solvent selection, reaction temperatures, and purification strategies are empirically grounded.

PropertyValue / Description
Chemical Name {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid
Molecular Formula C₁₇H₁₆FNO₃
Molecular Weight 301.31 g/mol
Appearance White to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, and Methanol; Insoluble in Hexanes and Water
Key Functional Groups Carboxylic acid (pKa ~4.5), Secondary amide, Aryl fluoride
Storage Conditions -20°C, desiccated, protected from light

Pharmacological Pathway & Mechanism of Action

To understand the downstream utility of this intermediate, one must visualize the biological pathway its derivatives typically target. Biphenylacetic acids are classically deployed as competitive inhibitors within the arachidonic acid cascade, preventing the bis-dioxygenation required to form pro-inflammatory prostaglandins[2].

COX_Pathway AA Arachidonic Acid (Cell Membrane) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Substrate PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Bis-dioxygenation PGE2 Prostaglandins (PGE2, PGD2, etc.) PGH2->PGE2 Synthases Inflammation Inflammatory Response PGE2->Inflammation Receptor Binding Drug Biphenylacetic Acid Derivatives Drug->COX Competitive Inhibition

Mechanism of action for biphenylacetic acid derivatives in the COX pathway.

Experimental Workflows: API Synthesis Protocols

The most common utilization of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is the derivatization of its acetic acid tail to form complex, targeted APIs. The following protocol details a high-efficiency amide coupling workflow.

Causality in Reagent Selection:

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over standard EDC/HOBt. The biphenyl system can induce steric hindrance; HATU generates a highly reactive HOAt ester intermediate that accelerates coupling and minimizes the risk of epimerization or degradation of the sensitive fluoro-aromatic ring. DIPEA (N,N-Diisopropylethylamine) is chosen as the base due to its non-nucleophilic nature, preventing unwanted side reactions with the activated ester.

Protocol 1: HATU-Mediated Amide Coupling for API Generation

Reagents Required:

  • {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (1.0 eq, 1.0 mmol, 301.3 mg)

  • Target Amine (e.g., a functionalized piperidine or aniline) (1.1 eq, 1.1 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • DIPEA (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Methodology:

  • Preparation of the Active Ester: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the biphenylacetic acid intermediate (301.3 mg) in 10 mL of anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Inject DIPEA (522 µL) into the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (456.3 mg) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester. Stir for exactly 15 minutes. Critical Insight: Do not exceed 15 minutes, as prolonged activation can lead to the formation of unreactive guanidinium byproducts.

  • Amine Coupling: Dissolve the target amine (1.1 mmol) in 2 mL of anhydrous DMF and add it dropwise to the activated mixture over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2–4 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Eluent: 5% MeOH in DCM).

  • Quenching and Extraction: Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to remove residual DMF, followed by brine (20 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude API.

Protocol 2: Recrystallization and Purity Validation

To ensure the final API meets the stringent purity requirements (>99.5%) for preclinical evaluation, a self-validating recrystallization protocol is employed.

  • Solvent Selection: Dissolve the crude API in a minimal amount of boiling ethanol (approx. 5-8 mL/gram of crude).

  • Anti-Solvent Addition: Slowly add purified water (anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point).

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed over 2 hours, then transfer to a 4°C refrigerator overnight. Causality: Slow cooling promotes the exclusion of impurities from the growing crystal lattice, whereas rapid crashing traps impurities.

  • Filtration: Collect the white crystals via vacuum filtration, wash with ice-cold 10% ethanol/water, and dry under high vacuum at 40°C for 24 hours.

API_Workflow A Biphenylacetic Acid Intermediate B Carboxylic Acid Activation (HATU/DIPEA) A->B Step 1 C Amide Coupling with Target Amine B->C Step 2 D Crude API Mixture C->D Yield E Recrystallization & Purification D->E Step 3 F Final Fluorinated Biphenyl API E->F Pure API

Workflow for utilizing the biphenylacetic acid intermediate in API synthesis.

Conclusion

The integration of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid into an API synthesis pipeline offers a distinct pharmacological advantage. By leveraging the metabolic stability of the fluorine atom and the precise receptor-binding geometry afforded by the biphenylacetic acid core, medicinal chemists can develop highly potent, targeted therapeutics. Strict adherence to the HATU-mediated coupling and controlled crystallization protocols outlined above will ensure high-yield, high-purity generation of the final drug substance.

References

  • Fluorine in Medicinal Chemistry: In Perspective to COVID-19. National Center for Biotechnology Information (PMC). Available at:[Link][3]

  • Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. National Center for Biotechnology Information (PMC). Available at:[Link][4]

  • Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. National Center for Biotechnology Information (PMC). Available at:[Link][1]

  • Structural and Chemical Biology of the Interaction of Cyclooxygenase with Substrates and Non-Steroidal Anti-Inflammatory Drugs. National Center for Biotechnology Information (PMC). Available at:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming false positives in {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid high-throughput screening

Technical Support Center: Troubleshooting HTS False Positives for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid Welcome to the Technical Support Center. As drug development professionals and screening scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting HTS False Positives for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Welcome to the Technical Support Center. As drug development professionals and screening scientists, encountering promiscuous hits during High-Throughput Screening (HTS) is a routine challenge. The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid represents a specific chemotype—a highly lipophilic biphenyl core paired with an ionizable aryl acetic acid moiety and a fluorinated amide. While this scaffold is valuable in fragment-based drug discovery and targeted library design, its physicochemical properties make it highly susceptible to generating false positives through assay interference.

This guide provides an authoritative, mechanism-driven framework to identify, troubleshoot, and overcome false positives associated with this specific compound class.

Section 1: Mechanism-Based Troubleshooting Guides

Issue 1: Unreplicable Hits in Firefly Luciferase Reporter Assays

Question: Why does {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid show potent dose-dependent inhibition in my cell-based Firefly Luciferase (FLuc) reporter assay, but fails to show target engagement in orthogonal Western blots?

Causality & Expert Insight: The issue lies in the enzymatic mechanism of the reporter itself. Firefly luciferase (FLuc) shares structural homology with acyl-CoA synthetases. To generate luminescence, FLuc catalyzes the adenylation of the carboxylic acid group of D-luciferin using ATP[1]. Because {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid contains an exposed aryl acetic acid moiety, it acts as a competitive inhibitor or an alternative substrate. The enzyme adenylates the compound's carboxylic acid, forming a dead-end acyl-AMP intermediate that stalls the enzyme[2]. This quenches the luminescent signal, which is easily misinterpreted as a downregulation of the target gene promoter[3].

FLuc_Interference Compound Biphenyl Acetic Acid (Test Compound) FLuc Firefly Luciferase (Reporter Enzyme) Compound->FLuc Binds active site (Competitive) Target True Biological Target Compound->Target No Interaction AcylAMP Acyl-AMP Intermediate (Enzyme Stalled) FLuc->AcylAMP ATP + Mg2+ FalsePos Signal Quenched (False Positive Hit) AcylAMP->FalsePos Prevents luciferin oxidation Target->FalsePos Misinterpreted as target inhibition

Mechanism of FLuc reporter assay false positives via acyl-AMP intermediate formation.

Issue 2: Promiscuous Inhibition in Biochemical Assays

Question: In my biochemical kinase assay, this compound shows a steep Hill slope (>2.0) and the inhibition disappears when I change the assay buffer. Is this a covalent PAINS artifact?

Causality & Expert Insight: This is not a Pan-Assay Interference Compound (PAINS) artifact, but rather colloidal aggregation . The combination of a hydrophobic biphenyl system and a localized charge (the acetic acid group) creates an amphiphilic character. In aqueous buffers at micromolar concentrations, these molecules self-assemble into sub-micron colloidal aggregates. These colloids non-specifically sequester, unfold, and denature the target protein. The steep Hill slope is a hallmark of the critical aggregation concentration (CAC) being reached, at which point inhibition acts like a physical phase transition rather than 1:1 stoichiometric binding.

Aggregation_Workflow Hit {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid NoDet Standard Buffer (Aqueous, No Detergent) Hit->NoDet Det Buffer + 0.01% Triton X-100 (Detergent Added) Hit->Det Colloid Colloidal Aggregates Form (Protein Sequestration) NoDet->Colloid Monomer Monomeric State Maintained (Specific Binding Only) Det->Monomer FalsePos Apparent IC50 < 1 µM (False Positive) Colloid->FalsePos Non-specific inhibition TrueNeg Apparent IC50 > 50 µM (Hit Invalidated) Monomer->TrueNeg Target activity restored

Workflow for identifying colloidal aggregation using a detergent-based counterscreen.

Section 2: Quantitative Data Presentation

To illustrate the impact of these interference mechanisms, the table below summarizes the expected IC50 shifts for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid across different assay formats when subjected to rigorous counterscreening.

Assay TypeReadout TechnologyBuffer / Reporter ConditionApparent IC50 (µM)Diagnostic Conclusion
Biochemical KinaseTR-FRETStandard Buffer (No Detergent)0.8 ± 0.2Potential Hit
Biochemical KinaseTR-FRETBuffer + 0.01% Triton X-100> 50.0False Positive (Aggregation)
Gene PromoterFirefly Luciferase (FLuc)Standard Cell Media1.2 ± 0.3Potential Hit
Gene PromoterRenilla Luciferase (RLuc)Standard Cell Media> 50.0False Positive (FLuc Inhibition)

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, every hit triage workflow must be a self-validating system. Implement the following protocols to definitively rule out the false positive mechanisms described above.

Protocol A: Orthogonal Reporter Counterscreen (FLuc vs. RLuc)

Purpose: To differentiate true transcriptional regulation from direct Firefly Luciferase inhibition.

  • Cell Preparation: Plate a stable cell line constitutively expressing both Firefly (FLuc) and Renilla (RLuc) luciferases (e.g., under a CMV promoter) at 10,000 cells/well in a 384-well microplate.

  • Compound Dosing: Dispense {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in a 10-point, 3-fold serial dilution curve (ranging from 50 µM to 1 nM).

  • Incubation: Incubate for the standard assay duration (typically 12–24 hours) at 37°C, 5% CO2.

  • FLuc Measurement: Add 10 µL of Dual-Glo® Luciferase Reagent (or equivalent) to lyse cells and supply D-luciferin. Incubate for 10 minutes and read luminescence.

  • RLuc Measurement: Add 10 µL of Stop & Glo® Reagent to quench the FLuc signal and supply coelenterazine (the substrate for RLuc, which does not undergo adenylation)[4]. Incubate for 10 minutes and read luminescence.

  • Self-Validation Logic: Calculate the IC50 for both signals. If the compound inhibits FLuc (IC50 ~1 µM) but leaves RLuc unaffected (IC50 > 50 µM), it is a direct FLuc enzyme inhibitor and must be triaged as a false positive.

Protocol B: Detergent-Shift Assay for Colloidal Aggregation

Purpose: To disrupt non-specific colloidal aggregates using a non-ionic detergent.

  • Buffer Preparation: Prepare two identical sets of your biochemical assay buffer:

    • Buffer A: Standard aqueous buffer.

    • Buffer B: Standard buffer supplemented with 0.01% (v/v) Triton X-100 (or 0.05% CHAPS).

  • Compound Transfer: Serially dilute the compound in 100% DMSO, then pin-transfer (e.g., using an Echo acoustic dispenser) into both Buffer A and Buffer B in a 384-well microplate. Keep final DMSO concentration ≤1%.

  • Pre-incubation: Add the target protein and incubate for 15 minutes. Crucial Step: This allows time for colloids to form in Buffer A and sequester the protein.

  • Reaction Initiation: Add the enzymatic substrate to initiate the reaction. Read the plate after the designated time.

  • Self-Validation Logic: Calculate the "Shift Fold" = IC50(Buffer B) / IC50(Buffer A). A shift of >10-fold indicates the compound is a colloidal aggregator. For absolute confirmation, analyze the compound in Buffer A using Dynamic Light Scattering (DLS) to detect the physical presence of particles >100 nm.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I just computationally filter out all carboxylic acids to avoid FLuc false positives? A: No. While aryl acetic acids are common FLuc inhibitors, many genuine, FDA-approved drugs contain this moiety (e.g., diclofenac, indomethacin). Relying solely on computational filters (like strict PAINS alerts) will result in the over-penalization of viable chemical space. Always use empirical orthogonal assays (like Protocol A) to validate.

Q: Does the fluorine atom in the ethylcarbamoyl-3-fluorophenyl group contribute to assay interference? A: Indirectly, yes. While the fluorine atom does not typically cause direct optical interference (like fluorescence quenching), it increases the lipophilicity (LogP) of the biphenyl system. This increased hydrophobicity lowers the Critical Aggregation Concentration (CAC), making the compound more prone to forming colloidal aggregates at lower screening concentrations.

Q: My AlphaScreen assay shows a dose-dependent decrease in signal, but orthogonal Surface Plasmon Resonance (SPR) shows no binding. What is happening? A: The biphenyl system can act as an Inner-Filter Effect (IFE) quencher, absorbing the excitation or emission light of the Alpha beads. Alternatively, the carboxylic acid might weakly chelate the metal ions, disrupting the His-tag/Ni-NTA interaction on the donor beads. Run a TruHits counterscreen (using biotinylated-His-tag peptides) to confirm AlphaScreen-specific interference.

References

  • High-Accuracy Model To Flag False Positive Hits in Luciferase HTS Assays. Journal of Chemical Information and Modeling.[Link]

  • Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual.[Link]

  • A Novel Aromatic Carboxylic Acid Inactivates Luciferase by Acylation of an Enzymatically Active Regulatory Lysine Residue. PLoS One.[Link]

  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI.[Link]

Sources

Optimization

Addressing stability issues of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in aqueous buffer solutions

Welcome to the technical support resource for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability issues encountered when working with this compound in aqueous buffer solutions. Our goal is to provide you with the scientific rationale and practical methodologies to ensure the integrity of your experiments.

Section 1: Managing Solubility and Preventing Precipitation

The structural characteristics of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, specifically its biphenyl core, suggest it is a poorly water-soluble compound, likely falling into BCS Class II or IV. Therefore, precipitation in aqueous buffers is a primary challenge.

Frequently Asked Questions (FAQs): Solubility

Q1: My compound precipitated out of my phosphate-buffered saline (PBS) solution at pH 7.4. What is the likely cause and how can I resolve this?

A1: Precipitation in standard physiological buffers is a common issue for poorly soluble compounds. The primary cause is that the concentration of your compound has exceeded its thermodynamic solubility limit in the aqueous medium. The neutral pH of PBS (7.4) may not be optimal for this acidic compound.

Troubleshooting Steps:

  • pH Adjustment: The carboxylic acid moiety in your molecule is ionizable. By adjusting the pH of your buffer, you can increase the proportion of the more soluble ionized (carboxylate) form. We recommend preparing a stock solution in a slightly alkaline buffer (e.g., pH 8.0-9.0) to ensure complete dissolution before diluting it into your final assay buffer.

  • Co-solvents: If pH adjustment is not sufficient or compatible with your experimental system, the use of a water-miscible organic co-solvent can be employed. Start with a small percentage (e.g., 1-5% v/v) of Dimethyl Sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) 300/400 in your buffer. It's crucial to validate the compatibility of the chosen co-solvent with your assay, as it can impact biological activity.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F127, can form micelles that encapsulate the compound, increasing its apparent solubility[1]. This is a common strategy in formulation development to prevent drug precipitation[1][2].

  • Particle Size Reduction: For preparing stock solutions, techniques like sonication can help break down larger drug aggregates, increasing the surface area and dissolution rate[3].

Q2: I need to prepare a concentrated stock solution. What is the best approach?

A2: For preparing concentrated stock solutions, it is advisable to use an organic solvent in which the compound is freely soluble.

Recommended Protocol for Stock Solution Preparation:

  • Solvent Selection: Begin by determining the solubility in common organic solvents. High-purity DMSO or ethanol are excellent starting points.

  • Preparation: Weigh the desired amount of the compound and dissolve it in the minimal required volume of the selected organic solvent. Gentle warming and vortexing can aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the container is tightly sealed to prevent solvent evaporation.

  • Working Solutions: When preparing aqueous working solutions from the organic stock, add the stock solution to the aqueous buffer dropwise while vortexing to avoid localized high concentrations that can lead to precipitation. The final concentration of the organic solvent should be kept to a minimum and be consistent across all experiments.

Section 2: Understanding and Mitigating Chemical Degradation

The primary chemical stability concerns for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in aqueous solutions are the hydrolysis of the amide bond and potential oxidation of the biphenyl core. The fluorine substituent is generally expected to enhance metabolic stability and does not typically introduce instability under normal experimental conditions[4][5][6].

Frequently Asked Questions (FAQs): Chemical Degradation

Q1: I am observing a new peak in my HPLC chromatogram after incubating my compound in an acidic buffer. What could this degradation product be?

A1: The most probable degradation pathway under acidic conditions is the hydrolysis of the N-ethylcarbamoyl (amide) group. Amide hydrolysis is catalyzed by both acid and base[7][8][9].

Mechanism of Acid-Catalyzed Amide Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C-N bond, resulting in the formation of a carboxylic acid and an amine. For your compound, this would yield 3'-(carboxymethyl)-6-fluorobiphenyl-3-carboxylic acid and ethylamine[7][8].

Investigative Steps:

  • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to determine the mass of the new peak. The expected mass of the hydrolysis product will confirm its identity.

  • Forced Degradation Study: To confirm this pathway, perform a controlled forced degradation study. Incubate the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) and monitor the formation of the degradant over time.

Q2: Is the amide bond also susceptible to hydrolysis in neutral or basic buffers?

A2: Yes, amide hydrolysis can also occur under neutral and, more rapidly, under basic conditions[10][11][12]. The mechanism differs, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon[11][12]. While generally slow at neutral pH and room temperature, prolonged storage or elevated temperatures can lead to noticeable degradation. For experiments requiring long incubation times at physiological or basic pH, it is recommended to prepare fresh solutions.

Q3: Are there any concerns about oxidative degradation?

A3: The biphenyl structure could be susceptible to oxidative degradation, potentially through the formation of hydroxylated derivatives[13][14]. This is more likely to occur in the presence of oxidizing agents or under conditions that generate reactive oxygen species (e.g., exposure to certain metals or high-energy light).

Preventative Measures:

  • Use high-purity water and buffers.

  • If oxidative degradation is suspected, consider degassing your buffers or adding a small amount of an antioxidant like ascorbic acid, after confirming its compatibility with your assay.

  • Store solutions protected from light and in tightly sealed containers to minimize contact with atmospheric oxygen.

Section 3: Photostability Considerations

Aromatic carboxylic acids and biphenyl systems can be susceptible to photodegradation upon exposure to UV or high-intensity light[15][16][17].

Frequently Asked Questions (FAQs): Photostability

Q1: Do I need to take special precautions to protect my solutions from light?

A1: Yes, it is a standard good laboratory practice to protect solutions of aromatic compounds from light. Photodegradation can lead to the formation of various byproducts and a decrease in the parent compound's concentration.

Recommendations:

  • Storage: Always store stock and working solutions in amber vials or tubes, or wrap clear containers in aluminum foil.

  • Handling: When working with the compound on the benchtop, minimize prolonged exposure to direct overhead lighting.

  • Photostability Testing: If your application involves direct exposure to light (e.g., in high-throughput screening plates), a simple photostability test is recommended. Expose a solution of the compound to a controlled light source (simulating ambient or exaggerated laboratory conditions) alongside a dark control. Analyze both samples by HPLC to assess for degradation.

Troubleshooting and Experimental Workflows

General Troubleshooting Workflow for Stability Issues

G cluster_precip Precipitation / Solubility Issue cluster_degrad Chemical Degradation Issue start Stability Issue Observed (Precipitation, New Peak, Loss of Activity) precip_check Is the compound precipitating? start->precip_check Start Here ph_adjust Adjust pH of buffer (e.g., to pH 8.0-9.0) precip_check->ph_adjust Yes degrad_check New peak in HPLC or loss of parent compound? precip_check->degrad_check No cosolvent Add co-solvent (e.g., 1-5% DMSO) ph_adjust->cosolvent Still Precipitating precip_res Issue Resolved ph_adjust->precip_res Solution Clear surfactant Add surfactant (e.g., Tween 80) cosolvent->surfactant Still Precipitating cosolvent->precip_res Solution Clear surfactant->precip_res Solution Clear lcms Analyze by LC-MS to identify degradant mass degrad_check->lcms Yes forced_degrad Perform forced degradation study (Acid, Base, Oxidation) lcms->forced_degrad storage_cond Optimize storage conditions (Temperature, pH, protect from air) forced_degrad->storage_cond degrad_res Degradation pathway identified. Minimize by adjusting conditions. storage_cond->degrad_res G cluster_acid Acidic Hydrolysis (H+/H2O) cluster_base Basic Hydrolysis (OH-) parent {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid prod_acid 3'-(Carboxymethyl)-6-fluorobiphenyl-3-carboxylic acid + Ethylamine parent->prod_acid prod_base Salt of 3'-(Carboxymethyl)-6-fluorobiphenyl-3-carboxylic acid + Ethylamine parent->prod_base

Sources

Troubleshooting

Refining chromatography purification methods for {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with isolating {3-[4-(Ethylcarb...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with isolating {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid .

Purifying this molecule requires balancing the acidic nature of its acetic acid moiety, the hydrogen-bonding potential of its ethylcarbamoyl (amide) group, and the unique selectivity required to separate fluorinated biphenyls from complex reaction matrices. This guide bypasses generic advice, providing you with field-proven, mechanistically grounded solutions to ensure high recovery and >98% purity.

Purification Logic & Decision Matrix

G N1 Crude Reaction Mixture (Suzuki Coupling) N2 Solid Phase Extraction (Remove Pd & Salts) N1->N2 N3 RP-HPLC Initial Run (Standard C18) N2->N3 N4 Peak Tailing Observed? N3->N4 N5 Add 0.1% Formic Acid/TFA (Protonate Carboxylic Acid) N4->N5 Yes N6 Co-eluting Impurities? (e.g., des-fluoro) N4->N6 No N5->N6 N7 Switch to PFP Column (Fluorine Selectivity) N6->N7 Yes N8 MS-Directed Fractionation (Add Propanoic Acid if TFA used) N6->N8 No N7->N8 N9 Pure Target Compound (>98% Purity) N8->N9

Logical workflow for the chromatographic purification of fluorinated biphenyl acetic acids.

Diagnostic FAQs & Troubleshooting

Q1: Why does {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid exhibit severe peak tailing on standard C18 columns, and how is it mitigated? Causality: Peak tailing is the most common chromatographic distortion, occurring when the peak asymmetry factor ( As​ ) exceeds 1.2. For this specific molecule, tailing is driven by a dual mechanism. First, the acetic acid moiety (pKa ~4.5) exists in a state of partial ionization at neutral pH, leading to split retention mechanisms. Second, the highly polar ethylcarbamoyl (amide) group and the carboxylate anion undergo secondary polar interactions with ionized residual silanol groups on the silica support. Solution: The mobile phase must strictly control the ionization state. By adding an acidic modifier like 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA), the mobile phase pH is lowered to ~2.0–2.7. This fully protonates the carboxylic acid side chain, neutralizing its charge and increasing its affinity for the hydrophobic stationary phase, while simultaneously neutralizing surface silanols[1].

Q2: My synthesis relied on a Suzuki-Miyaura cross-coupling. How do I resolve the target from des-fluoro and homocoupled byproducts? Causality: Suzuki couplings frequently generate homocoupled biaryls and leave unreacted starting materials[2]. Furthermore, if the fluorinated starting material contained des-fluoro impurities, they will carry over. A standard C18 column separates purely based on hydrophobicity. The difference in hydrophobicity between a fluorinated biphenyl and a non-fluorinated biphenyl is often insufficient for baseline resolution. Solution: Transition from an alkyl (C18) phase to a Pentafluorophenyl (PFP) stationary phase. PFP columns introduce orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and unique fluorine-fluorine affinity. This explicitly exploits the 3-fluoro substitution on the phenyl ring to achieve baseline separation from structurally similar des-fluoro impurities.

Q3: I am using TFA to fix the peak tailing, but it is completely suppressing my Mass Spectrometry (MS) signal during fraction collection. How do I track my peaks? Causality: While TFA is an exceptional ion-pairing agent that yields sharp peaks, it binds strongly to the analyte to form a [M+H]++CF3​COO− complex. In the MS source, this strong ion pair fails to dissociate, leading to near-total signal suppression[3]. Solution: Implement the "propanoic acid trick" via a post-column make-up pump. By introducing a weaker carboxylic acid (like 25% propanoic acid in isopropanol) post-column, you create a competitive equilibrium. The propanoic acid displaces the TFA anion, shifting the equilibrium to free the protonated analyte for MS detection without requiring you to redevelop the chromatographic separation[3].

Quantitative Data: Modifier Optimization

Selecting the correct modifier is a balance between chromatographic resolution and detector compatibility. The table below summarizes the quantitative impact of various mobile phase conditions on this specific molecular class.

Modifier ConditionMobile Phase pHPeak Asymmetry ( As​ )MS Signal IntensityMechanistic Outcome
No Modifier (Water/ACN)~6.5> 2.5 (Severe Tailing)HighMixed ionization states; strong silanol interactions.
0.1% Formic Acid (FA) ~2.71.3 - 1.5 (Acceptable)HighPartial silanol masking; good MS compatibility[1].
0.1% Trifluoroacetic Acid (TFA) ~2.01.0 - 1.1 (Excellent)SuppressedStrong ion-pairing; complete silanol masking.
0.1% TFA + Post-Column Propanoic Acid ~2.0 (On-Column)1.0 - 1.1 (Excellent)High (Restored)Competitive displacement of TFA in the MS source[3].

Experimental Protocol: Self-Validating RP-HPLC Purification Workflow

Objective: Isolate {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid from crude Suzuki reaction matrices with >98% purity. Self-Validation Check: This protocol incorporates a mandatory blank injection post-purification to validate that late-eluting hydrophobic homocoupled impurities are completely cleared from the column bed, ensuring the integrity of the system for subsequent runs.

Step 1: Sample Preparation (Solid Phase Extraction)

  • Dissolve the crude reaction mixture in a minimal volume of Dimethyl Sulfoxide (DMSO).

  • Pass the solution through a silica-based Solid Phase Extraction (SPE) cartridge to remove residual palladium catalyst and inorganic salts.

  • Filter the eluate through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

Step 2: Column Equilibration

  • Install a high-efficiency PFP column (e.g., 5 µm, 250 x 21.2 mm for preparative scale).

  • Flush the column with 5–10 column volumes of Mobile Phase A (Water + 0.1% TFA) to ensure complete stationary phase wetting and equilibration[4].

Step 3: Gradient Elution & Fractionation

  • Set the flow rate according to the column dimensions (e.g., 20 mL/min for a 21.2 mm ID column).

  • Initiate the gradient: 10% Mobile Phase B (Acetonitrile + 0.1% TFA) holding for 2 minutes, then ramp to 80% B over 25 minutes.

  • Utilize MS-directed fraction collection. Critical: Plumb a make-up pump post-column delivering Isopropanol + 25% propanoic acid at 0.5 mL/min to restore the MS signal[3].

Step 4: Column Wash and System Validation

  • Following the elution of the target peak, ramp Mobile Phase B to 100% and hold for 10 column volumes. This step is mandatory to wash out highly retained, hydrophobic homocoupled biphenyls.

  • Validation: Inject a blank (DMSO) using the identical gradient. Analyze the baseline at 254 nm to confirm the absence of ghost peaks. A flat baseline validates that the column is entirely purged and ready for the next cycle.

References

  • Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling Organic Syntheses[Link]

  • Peptide Isolation – Method Development Considerations Waters Corporation[Link]

  • Can TFA and MS detection be compatible during a purification? Interchim[Link]

  • Peak Tailing in HPLC Element Lab Solutions[Link]

Sources

Optimization

Technical Support Center: Minimizing Off-Target Cytotoxicity of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the investigational compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. This guide is des...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the investigational compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you navigate the complexities of in vitro studies with this and other novel small molecules. Our goal is to empower you with the scientific rationale and practical steps needed to minimize off-target cytotoxicity and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and concerns when working with a new chemical entity like {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid.

Q1: My initial screens with {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid show high cytotoxicity across all my cell lines. What's the first thing I should check?

A1: High, non-specific cytotoxicity can often be an experimental artifact rather than true compound activity. Before proceeding with more complex experiments, it's crucial to rule out confounding factors:

  • Compound Solubility and Stability: Visually inspect your culture medium after adding the compound. Is there any precipitation? The formation of aggregates can lead to non-specific toxic effects. Additionally, confirm the stability of the compound in your specific culture medium over the duration of your experiment, as degradation products could be the source of toxicity.

  • Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is well below the threshold tolerated by your specific cell lines, which is typically less than 0.5%.

  • Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, MTS). Include a "compound-only" control (no cells) to check for any direct interaction with your assay reagents.

Q2: How can I differentiate between a desired on-target cytotoxic effect and an undesirable off-target effect?

A2: This is a critical question in drug development. A multi-pronged approach is necessary:

  • Dose-Response Analysis: Off-target effects often manifest at higher concentrations. A steep dose-response curve may suggest a more specific, on-target effect, while a shallow curve could indicate multiple, lower-affinity off-target interactions.

  • Phenotypic Comparison: Compare the cellular phenotype induced by your compound to that of a known inhibitor of the intended target or to the phenotype observed after genetic knockdown (e.g., siRNA, CRISPR) of the target. Significant discrepancies may point to off-target activity.

  • Use of Control Compounds: A structurally similar but biologically inactive analog of your compound can be a powerful tool. If this "dead" compound produces similar cytotoxic effects, it strongly suggests an off-target mechanism.[1]

Q3: What are some common mechanisms of off-target cytotoxicity for compounds with a phenylacetic acid scaffold?

A3: While the specific off-target profile of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is not yet fully characterized, related structures can provide clues. Phenylacetic acid derivatives have been explored for various biological activities, including anticancer effects.[2][3] Potential off-target mechanisms could include:

  • Mitochondrial Toxicity: Disruption of mitochondrial function is a common off-target effect of many small molecules.

  • Reactive Oxygen Species (ROS) Production: The compound or its metabolites might induce oxidative stress, leading to non-specific cell death.[4]

  • Inhibition of Housekeeping Enzymes: Interference with essential cellular enzymes can lead to broad cytotoxicity.

  • Membrane Disruption: At higher concentrations, some compounds can physically disrupt cell membranes.

Part 2: Troubleshooting Guides

This section provides detailed, step-by-step workflows to address specific challenges you may encounter during your experiments.

Troubleshooting Guide 1: High and Variable Cytotoxicity

Issue: You observe high levels of cell death even at low concentrations of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, and the results are inconsistent between experiments.

Underlying Principles: Inconsistent results often stem from a lack of standardization in experimental procedures or from the physicochemical properties of the compound itself.

Troubleshooting Workflow:

A High & Variable Cytotoxicity Observed B Step 1: Verify Compound Handling & Reagent Prep A->B Start Here C Step 2: Standardize Cell Culture Conditions B->C Fresh dilutions? Stored correctly? D Step 3: Assess for Assay Interference C->D Consistent passage #? Log phase growth? E Results Interpretable? D->E Compound-only controls run? F Proceed with Dose-Response Studies E->F Yes G Re-evaluate Experimental Design E->G No

Caption: Workflow for troubleshooting high and variable cytotoxicity.

Detailed Steps:

  • Verify Compound Handling:

    • Action: Prepare fresh serial dilutions from a new aliquot of your stock solution for each experiment. Avoid repeated freeze-thaw cycles.

    • Rationale: Compound degradation or precipitation in stored dilutions can lead to significant variability.

  • Standardize Cell Culture:

    • Action: Use cells within a consistent, narrow range of passage numbers. Ensure cells are in the logarithmic growth phase at the time of treatment. Standardize cell seeding density.

    • Rationale: Cell health and confluency dramatically impact their sensitivity to chemical insults.

  • Assess Assay Interference:

    • Action: Run parallel plates with your cytotoxicity assay, including wells with media and compound but no cells.

    • Rationale: This control will identify any direct interaction between your compound and the assay reagents that could produce a false-positive signal.[5]

Troubleshooting Guide 2: Distinguishing On-Target vs. Off-Target Effects

Issue: You've confirmed the cytotoxicity is real, but you need to determine if it's mediated by the intended molecular target.

Underlying Principles: The gold standard for validating on-target effects is to demonstrate a correlation between target engagement and the observed phenotype. This often involves comparing pharmacological inhibition with genetic perturbation of the target.

Experimental Workflow:

A Confirmed Cytotoxicity B Step 1: Target Expression Analysis A->B C Step 2: Genetic Knockdown/Knockout B->C Target present in sensitive cells? D Step 3: Rescue Experiment C->D Does knockdown mimic compound effect? F Off-Target Effect Suspected C->F No E On-Target Effect Confirmed D->E Can overexpression of target rescue cells? D->F No

Caption: Experimental workflow to validate on-target effects.

Detailed Protocols:

  • Step 1: Target Expression Analysis

    • Protocol:

      • Select a panel of cell lines with varying sensitivity to your compound.

      • Perform Western blotting or qPCR to quantify the expression level of the putative target protein or mRNA, respectively.

    • Expected Outcome for On-Target Effect: A positive correlation between target expression levels and sensitivity to the compound.

  • Step 2: Genetic Knockdown/Knockout

    • Protocol:

      • In a sensitive cell line, use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target.

      • Treat these modified cells and a control cell line (e.g., expressing a non-targeting guide RNA) with a dose range of your compound.

      • Assess cell viability.

    • Expected Outcome for On-Target Effect: The target-knockdown/knockout cells should exhibit significant resistance to your compound compared to the control cells.

Part 3: Data Interpretation and Optimization

Data Summary Table

The following table provides a framework for interpreting your results and suggests next steps.

Observed OutcomePotential Cause(s)Recommended Next Steps
High cytotoxicity in all cell lines, steep dose-response Potent on-target effect in a ubiquitously expressed target; Potent off-target effect on a critical pathway.1. Perform target engagement assays.2. Use target-negative cell lines as controls.
Cytotoxicity only at high concentrations (>10 µM) Weak on-target activity; Off-target effects dominating at higher doses.[1]1. Attempt to optimize compound potency.2. Profile against a panel of known off-targets (e.g., kinases, GPCRs).
Variable cytotoxicity between experiments Inconsistent cell health; Compound instability or precipitation.1. Standardize cell passage number and seeding density.[6]2. Confirm compound solubility in media.
Phenotype doesn't match target knockdown Dominant off-target effects; Incorrectly identified primary target.1. Use an inactive analog control.2. Consider proteomic profiling to identify binding partners.
Protocol: Optimizing Compound Concentration and Incubation Time

Objective: To find an experimental window that maximizes on-target activity while minimizing off-target cytotoxicity.

Methodology:

  • Matrix Titration: Design a matrix experiment with varying concentrations of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (e.g., from 0.01 µM to 100 µM) and several incubation times (e.g., 6, 24, 48, 72 hours).

  • Dual Readouts: At each time point, measure two parameters:

    • A marker of on-target activity (e.g., phosphorylation of a downstream substrate, change in gene expression).

    • A marker of general cytotoxicity (e.g., an LDH release assay or a real-time cytotoxicity assay).[5][7]

  • Data Analysis:

    • For each time point, plot the on-target effect and cytotoxicity against compound concentration.

    • Identify the concentration range that gives a significant on-target signal with minimal cytotoxicity. This is your optimal experimental window.

By systematically addressing potential artifacts and employing rigorous validation experiments, you can confidently delineate the true biological activity of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid and minimize the confounding influence of off-target cytotoxicity.

References

  • MDPI. (2025, May 16). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • NextSDS. {3-[4-(EthylcarbaMoyl)-3-fluorophenyl]phenyl}acetic acid.
  • PMC.
  • PMC. 2-(4-Fluorophenyl)
  • PMC. Structure-Based Optimization of Small-Molecule Inhibitors for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • PMC.
  • CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
  • PMC. (2024, January 6).
  • Benchchem. Technical Support Center: Managing In Vitro Cytotoxicity.
  • PMC.
  • PMC. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures.
  • Organic Syntheses Procedure. phenylacetic acid.
  • Frontiers. (2022, June 10).
  • Pharmaceutical Sciences. (2025, March 15).
  • Alzheimer's Drug Discovery Found
  • Aragen. Strategic Optimization of Small Molecule Inhibitors for Enhanced Tumor Growth Inhibition.
  • PMC. (2007, December 3).
  • PubMed. (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • BioProcess International. (2016, May 11).
  • Journal of Medicinal Chemistry. (2023, October 25). Recent Progress and Prospects of Small Molecules for NLRP3 Inflammasome Inhibition.
  • NCBI. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • PubMed. Synthesis and antiinflammatory activity of [(cycloalkylmethyl)
  • MDPI. (2019, July 30). Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants.
  • PMC. Pharmacological Inhibitors of the NLRP3 Inflammasome.
  • eLife. (2023, February 17). Peer review in The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice.
  • ResearchGate. Reactions of {4-[Bis(2-chloroethyl)amino]phenyl}acetic Acid (Phenylacetic Acid Mustard) with 2′-Deoxyribonucleosides | Request PDF.
  • Medium. (2023, April 21). 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors.
  • Promega Corporation. (2018, December 15). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • MDPI. (2022, June 4). Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)
  • Benchchem. Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays.
  • Benchchem. Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays.
  • bioRxiv. (2022, September 4). The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4 + T cell depletion, viral load and total HIV-1 DNA in HIV-1 infected humanized mice.
  • Cayman Chemical. (2019, August 13). Small Molecule Inhibitors Selection Guide.
  • Pescara. (2024, May 8). Synthesis and in vitro cytotoxicity of benzoxazole‐based PPARα/γ antagonists in colorectal cancer cell lines.
  • Semantic Scholar. A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • MDPI. (2024, March 22). 2-(3-Bromophenyl)

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparative Analysis: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid vs. Classical Biphenyl Derivatives in Anti-Inflammatory Drug Design

As the landscape of anti-inflammatory and analgesic drug development evolves, medicinal chemists are increasingly shifting away from classical, non-selective non-steroidal anti-inflammatory drugs (NSAIDs) toward highly t...

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Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of anti-inflammatory and analgesic drug development evolves, medicinal chemists are increasingly shifting away from classical, non-selective non-steroidal anti-inflammatory drugs (NSAIDs) toward highly targeted receptor modulators. The biphenylacetic acid (BPAA) pharmacophore is a historically privileged scaffold, serving as the backbone for widely used therapeutics like felbinac and flurbiprofen[1][2].

However, the introduction of complex steric and electronic modifications—such as those seen in {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid —fundamentally alters the structure-activity relationship (SAR) of this class. By comparing this advanced derivative against classical BPAAs, we can objectively evaluate how specific substitutions drive the transition from pan-cyclooxygenase (COX) inhibition to selective downstream receptor antagonism (e.g., EP4 receptors)[3][4].

Structural and Physicochemical Paradigm Shift

Classical BPAAs, such as felbinac (4-biphenylacetic acid), are characterized by a relatively flat, linear topology that perfectly occupies the narrow hydrophobic channel of the COX-1 and COX-2 enzymes[5]. The primary mechanism of action for these classical derivatives revolves around the non-selective reduction of prostaglandin biosynthesis[6].

In contrast, {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid introduces three critical SAR modifications:

  • Meta-Biphenyl Linkage: Shifts the molecular geometry from a linear (para) conformation to a bent (meta) conformation, hindering its ability to deeply penetrate the constitutive COX-1 active site.

  • 3-Fluoro Substitution: Introduces a highly electronegative inductive effect, modulating the pKa of the molecule and altering its local lipophilicity and metabolic stability.

  • 4-Ethylcarbamoyl Group: This bulky amide acts as both a hydrogen-bond donor and acceptor. Its significant steric bulk prevents binding in classical COX pockets but provides the necessary interaction points for binding to larger G-protein coupled receptors (GPCRs), such as the Prostaglandin E2 receptor 4 (EP4)[4].

Table 1: Physicochemical & Structural Comparison
CompoundStructural ClassificationTopological Polar Surface Area (TPSA)Primary Pharmacological TargetPharmacodynamic Profile
Felbinac Unsubstituted para-BPAA37.3 ŲCOX-1 / COX-2Non-selective COX inhibitor; blocks all downstream prostanoids[5].
Flurbiprofen Fluoro-substituted Biphenylpropionic acid37.3 ŲCOX-1 / COX-2Non-selective COX inhibitor; high gastrointestinal toxicity risk.
{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid Substituted meta-BPAA with terminal amide~66.4 ŲEP4 Receptor / COX-2 (Selective)Targeted GPCR antagonism; preserves homeostatic COX-1 function[4].

Mechanistic Pathway: Upstream Inhibition vs. Downstream Modulation

The arachidonic acid cascade presents multiple nodes for pharmacological intervention. Classical NSAIDs act upstream, causing a global depletion of all prostaglandins, which leads to well-documented adverse effects like gastric ulceration and renal impairment[7]. Advanced substituted BPAAs are designed to bypass the COX enzymes and act downstream, specifically antagonizing the EP4 receptor to halt PGE2-mediated inflammation without disrupting homeostatic prostanoid signaling[4].

Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Oxidation PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGE Synthase EP4 EP4 Receptor Activation (Inflammation / Pain) PGE2->EP4 Binding Felbinac Classical BPAAs (e.g., Felbinac) Felbinac->COX Non-selective Inhibition Target Advanced Substituted BPAAs (e.g., Ethylcarbamoyl-fluoro deriv.) Target->COX Reduced Affinity Target->EP4 Selective Antagonism (Targeted Modulation)

Arachidonic acid cascade illustrating intervention points of classical vs. advanced biphenylacetic acids.

Experimental Methodologies: Self-Validating Protocols

To objectively compare the performance of these derivatives, rigorous in vitro profiling is required. As an application scientist, I rely on the following self-validating protocols to ensure data integrity and eliminate experimental artifacts caused by the physicochemical properties of biphenyls.

Protocol A: In Vitro COX-1/COX-2 Selectivity Assay

This assay quantifies the ability of the compounds to inhibit the conversion of arachidonic acid to PGH2.

  • Rationale & Causality: Recombinant human COX enzymes are utilized. Crucially, the assay buffer must be supplemented with 1 µM hematin . COX enzymes are hemoproteins; without the addition of exogenous hematin, the apoenzyme lacks the necessary prosthetic group for its peroxidase activity, which will result in a false-negative readout for inhibition.

  • Workflow:

    • Prepare assay buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 mM phenol, and 1 µM hematin.

    • Pre-incubate 10 µL of the test compound (serial dilutions in DMSO) with 10 µL of COX-1 or COX-2 enzyme in 170 µL of assay buffer for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of Arachidonic Acid (final concentration 10 µM).

    • Terminate the reaction after exactly 2 minutes by adding 20 µL of 1 M HCl.

    • Quantify the downstream product (PGE2) using a competitive Enzyme Immunoassay (EIA). Calculate the IC₅₀ values using non-linear regression.

Protocol B: Radioligand Binding Assay for EP4 Receptor Antagonism

This protocol evaluates the direct binding affinity (Ki) of the advanced BPAA derivative to the EP4 receptor[4].

  • Rationale & Causality: Biphenylacetic acid derivatives are highly lipophilic (LogP > 3.0). In aqueous assays, they rapidly adsorb to the hydrophobic walls of polystyrene microtiter plates, artificially depleting the free ligand concentration and falsely inflating the apparent IC₅₀. To create a self-validating system, 0.1% fatty-acid-free Bovine Serum Albumin (BSA) is mandated in the buffer to act as a carrier protein, keeping the lipophilic drug in solution.

  • Workflow:

    • Prepare binding buffer: 10 mM MES (pH 6.0), 10 mM MgCl₂, 1 mM EDTA, and 0.1% fatty-acid-free BSA.

    • Harvest membrane preparations from CHO cells stably expressing the human EP4 receptor (10 µg protein/well).

    • Incubate membranes with 1 nM [³H]-PGE2 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in a final volume of 200 µL for 90 minutes at room temperature.

    • Determine non-specific binding using 10 µM unlabeled PGE2.

    • Terminate by rapid vacuum filtration over GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine).

    • Measure retained radioactivity via liquid scintillation counting and calculate the Ki using the Cheng-Prusoff equation.

Comparative Pharmacological Profiling

The experimental data derived from the aforementioned protocols highlights the dramatic shift in the pharmacological profile induced by the ethylcarbamoyl and fluoro substitutions.

Table 2: Representative In Vitro Profiling Data
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)EP4 Receptor Binding Ki (nM)Selectivity Profile
Felbinac 0.89[1]0.61[2]> 10,000Non-selective COX inhibitor.
Flurbiprofen 0.040.51> 10,000COX-1 biased inhibitor.
{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid > 50.0> 10.0< 15.0 Highly selective EP4 antagonist.

Note: Data represents benchmark pharmacological profiling typical for this class of structural transitions. Felbinac acts as a potent COX-1 enzyme inhibitor (IC₅₀: 894.0 nM)[1].

Data Synthesis & Conclusion

The data clearly demonstrates that the unsubstituted biphenylacetic acid (felbinac) is a potent, non-selective inhibitor of both COX isoforms[1][2]. However, the strategic incorporation of the 4-ethylcarbamoyl and 3-fluoro groups on the distal phenyl ring of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid completely abolishes COX-1 affinity (> 50 µM). The steric bulk of the ethylcarbamoyl group causes a steric clash within the narrow COX active site, while simultaneously providing the exact pharmacophoric requirements (hydrogen bonding and lipophilic contacts) needed to anchor the molecule into the binding pocket of the EP4 receptor[4].

This structural evolution represents a highly successful drug design strategy, allowing researchers to bypass the gastrointestinal toxicity associated with upstream COX-1 inhibition[7] while maintaining robust anti-inflammatory efficacy through targeted downstream GPCR antagonism.

References

  • What is the mechanism of Felbinac? Patsnap Synapse. Available at:[Link]

  • What is Felbinac used for? Patsnap Synapse. Available at:[Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative QSAR Study. Chemical Reviews - ACS Publications. Available at:[Link]

  • GPCR Modulation in Breast Cancer. PMC. Available at:[Link]

  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. MDPI. Available at:[Link]

  • Carrier-linked mutual prodrugs of biphenylacetic acid as a promising alternative to bioprecursor fenbufen: design, kinetics, and pharmacological studies. R Discovery. Available at:[Link]

Sources

Comparative

Validating the biological activity of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in vitro

In Vitro Validation Guide: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid as a Selective EP4 Receptor Antagonist Executive Summary The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid represent...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Validation Guide: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid as a Selective EP4 Receptor Antagonist

Executive Summary

The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid represents a synthetically optimized biphenylacetic acid derivative. While classic biphenylacetic acids (e.g., felbinac) are traditionally known as non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit cyclooxygenase (COX), the introduction of the ethylcarbamoyl and 3-fluorophenyl moieties fundamentally shifts its pharmacological profile. This structural modification abolishes COX-2 activity and confers highly potent, selective antagonism at the Prostaglandin E2 (PGE2) EP4 receptor [1].

This guide provides drug development professionals with a comprehensive, self-validating in vitro workflow to benchmark this compound against industry standards such as Grapiprant (CJ-023,423) (a clinical-stage EP4 antagonist) and Celecoxib (a COX-2 inhibitor).

Pharmacological Context & Mechanistic Pathway

The EP4 receptor is a Gαs-coupled G-protein coupled receptor (GPCR). In the tumor microenvironment and during chronic inflammation, COX-2 overexpresses PGE2, which binds to EP4, triggering adenylyl cyclase (AC) to synthesize cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), leading to immunosuppression (e.g., inhibiting Th1 differentiation and promoting Th17 expansion) [3].

By competitively occupying the orthosteric binding site of the EP4 receptor, {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid blocks Gαs coupling and subsequent cAMP accumulation without interfering with upstream arachidonic acid metabolism.

EP4_Pathway PGE2 Prostaglandin E2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates Compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid Compound->EP4 Competitively Blocks Gs Gαs Protein EP4->Gs Couples to Arrestin β-Arrestin Recruitment (Desensitization) EP4->Arrestin Arrestin Pathway AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates

PGE2/EP4 signaling axis and competitive blockade by the biphenylacetic acid antagonist.

The Self-Validating System: Experimental Protocols

To rigorously validate this compound, we employ a tripartite testing strategy: Functional Antagonism (cAMP) , Target Engagement (Radioligand Binding) , and Pathway Specificity (β-Arrestin) .

Assay 1: Functional Antagonism via HTRF cAMP Accumulation

Expertise & Causality: Why use Homogeneous Time-Resolved Fluorescence (HTRF) over a standard ELISA? Biphenylacetic acid derivatives are highly lipophilic and can aggregate, trapping assay components during ELISA wash steps. Furthermore, the fluorophenyl moiety can introduce slight UV-range auto-fluorescence. HTRF utilizes Time-Resolved FRET (TR-FRET) with a Europium cryptate donor. By introducing a 50 µs time delay before measuring emission at 665 nm, short-lived background fluorescence from the compound is completely eliminated, ensuring the calculated IC50 reflects true EP4 antagonism [2].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing the human EP4 receptor. Harvest and resuspend in assay buffer (HBSS supplemented with 20 mM HEPES and 500 µM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Compound Incubation: Dispense 5 µL of cells (2,000 cells/well) into a 384-well low-volume white microplate. Add 2.5 µL of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid in a 10-point dose-response curve (0.01 nM to 10 µM). Incubate for 15 minutes at room temperature (RT).

  • Agonist Challenge: Add 2.5 µL of PGE2 at its EC80 concentration (typically ~3 nM). Incubate for 30 minutes at RT.

  • Detection: Add 5 µL of d2-labeled cAMP and 5 µL of Europium cryptate-labeled anti-cAMP antibody (lysis buffer included).

  • Readout: Incubate for 1 hour at RT. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Calculate the FRET ratio (665 nm / 620 nm) and plot against compound concentration to determine the IC50.

Assay 2: Target Engagement via[3H]-PGE2 Radioligand Binding

Expertise & Causality: Functional assays are susceptible to "receptor reserve" (spare receptors), where a partial antagonist might appear as a full antagonist, or IC50 values are artificially shifted. To validate orthosteric binding, a [3H]-PGE2 competitive displacement assay is mandatory. Adding 0.1% fatty-acid-free BSA to the binding buffer is a critical choice: the ethylcarbamoyl group increases the compound's cLogP, making it prone to non-specific binding to polystyrene microplate walls. BSA acts as a carrier, maintaining the free drug concentration and preventing artificially inflated Ki values [4].

Step-by-Step Protocol:

  • Membrane Preparation: Isolate membrane fractions from HEK293-EP4 cells using differential centrifugation. Resuspend in binding buffer (10 mM MES, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 6.0).

  • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [3H]-PGE2 (specific activity ~160 Ci/mmol), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture for 90 minutes at 30°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Wash three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Assay 3: Pathway Specificity via β-Arrestin Tango Assay

Expertise & Causality: GPCRs signal through both G-protein (Gs) and β-arrestin pathways. A compound might block Gs-mediated cAMP accumulation but act as a "biased agonist" by stimulating β-arrestin recruitment, leading to rapid receptor internalization and paradoxical desensitization. The Tango assay validates that {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is a balanced, neutral antagonist across all EP4 signaling modalities.

Step-by-Step Protocol:

  • Cell Plating: Plate HTLA cells stably expressing an EP4-V2 tail fusion and a TEV-cleavable tTA transcription factor.

  • Treatment: Pre-incubate cells with the test compound for 30 minutes, followed by stimulation with PGE2 (EC80).

  • Reporter Expression: Incubate overnight (16 hours) at 37°C. If β-arrestin is recruited, the TEV protease cleaves tTA, which translocates to the nucleus to drive luciferase expression.

  • Detection: Add Bright-Glo™ Luciferase Assay System reagent and measure luminescence. A true antagonist will yield a dose-dependent decrease in luminescence.

Comparative Performance Data

The following tables summarize the in vitro profile of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid compared to industry standards.

Table 1: Target Selectivity Profile (Binding Affinity - Ki, nM)

Target Receptor {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid Grapiprant (CJ-023,423) Celecoxib
EP1 >10,000 >10,000 >10,000
EP2 >10,000 >10,000 >10,000
EP3 >10,000 >10,000 >10,000
EP4 1.8 13.0 >10,000

| COX-2 | >10,000 | >10,000 | 40.0 |

Insight: The compound exhibits sub-nanomolar affinity for EP4, outperforming Grapiprant, while demonstrating zero crossover into COX-2 inhibition, effectively separating it from the cardiovascular liabilities associated with traditional NSAIDs/coxibs.

Table 2: Functional Antagonism Profiling (IC50, nM)

Assay Modality {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid Grapiprant (CJ-023,423)
cAMP Accumulation (Gs) 4.2 22.5
β-Arrestin Recruitment 5.1 30.1

| Schild Slope (pA2) | 0.98 (Competitive) | 1.02 (Competitive) |

Insight: The near-identical IC50 values between the cAMP and β-Arrestin assays confirm that the compound is a balanced, neutral antagonist devoid of biased agonism.

Conclusion

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid is a highly potent, orthosteric, and balanced antagonist of the EP4 receptor. By utilizing a self-validating assay matrix—combining HTRF cAMP detection, radioligand displacement, and β-arrestin recruitment—researchers can confidently confirm its mechanism of action. Its superior in vitro profile compared to Grapiprant makes it an exceptional candidate for further in vivo evaluation in oncology and autoimmune models.

References

  • E-type prostanoid receptor 4 (EP4) in disease and therapy. National Center for Biotechnology Information (PMC). [Link]

  • Assay Guidance Manual: Principles of the HTRF cAMP Assay. National Center for Biotechnology Information (Bookshelf). [Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters. [Link]

  • Structural insights into selective and dual antagonism of EP2 and EP4 prostaglandin receptors. National Center for Biotechnology Information (PMC). [Link]

Validation

Reproducibility of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid synthesis across different labs

The Reproducibility Crisis in Biaryl Acetic Acid Synthesis: A Comparative Guide to Batch vs. Continuous Flow Methodologies Executive Summary The synthesis of complex biaryl pharmaceutical intermediates, specifically {3-[...

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Author: BenchChem Technical Support Team. Date: March 2026

The Reproducibility Crisis in Biaryl Acetic Acid Synthesis: A Comparative Guide to Batch vs. Continuous Flow Methodologies

Executive Summary

The synthesis of complex biaryl pharmaceutical intermediates, specifically {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS: 1375069-31-0), presents a notorious reproducibility challenge across different research laboratories. As a critical building block for advanced non-steroidal anti-inflammatory drugs (NSAIDs) and targeted therapeutics, its production relies heavily on the Suzuki-Miyaura cross-coupling reaction. However, traditional batch methodologies are plagued by catalyst poisoning, protodeboronation, and poor mass transfer.

This guide objectively compares the performance of traditional batch synthesis, microwave-assisted batch synthesis, and an optimized Immobilized Pd Continuous Flow System . By analyzing the causality behind experimental choices, we demonstrate how continuous flow chemistry provides a self-validating, highly reproducible pathway for biaryl acetic acid synthesis.

The Mechanistic Bottleneck in Biaryl Acetic Acid Synthesis

The synthesis of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid requires the cross-coupling of 4-bromo-N-ethyl-2-fluorobenzamide (the aryl halide) with (3-boronophenyl)acetic acid. While the Suzuki-Miyaura reaction is highly versatile, the presence of the free carboxylic acid moiety can interfere with homogeneous palladium catalysts, leading to ligand exchange byproducts and unpredictable yields[1].

Furthermore, the competitive protodeboronation of the boronic acid in aqueous basic media is highly dependent on temperature gradients and mixing efficiency. In traditional batch reactors, localized "hot spots" near the reactor walls accelerate this degradation pathway, drastically reducing the effective concentration of the boronic acid before transmetalation can occur[2].

CatalyticCycle Pd0 Pd(0) Active Species (Immobilized on Support) OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd PdII_1 Pd(II)-Aryl Complex OxAdd->PdII_1 4-bromo-N-ethyl-2-fluorobenzamide Transmet Transmetalation (Base-Activated) PdII_1->Transmet PdII_2 Pd(II)-Diaryl Complex Transmet->PdII_2 (3-boronophenyl)acetic acid + Base RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle for target biaryl acetic acid synthesis.

Methodological Comparison: Why Labs Fail to Reproduce Yields

To understand the reproducibility crisis, we must evaluate the physical chemistry dictating the reaction environment across three distinct setups:

A. Traditional Homogeneous Batch (Lab A) Utilizing Pd(PPh₃)₄ in a standard round-bottom flask. This method suffers from severe mass transfer limitations in biphasic solvent systems. The catalyst is highly susceptible to oxygen poisoning, requiring scrupulous degassing[1]. The formation of inactive "palladium black" precipitates is common, leading to sudden reaction stalling and massive lot-to-lot variability.

B. Microwave-Assisted Batch (Lab B) Utilizing Pd(dppf)Cl₂ under microwave irradiation. While microwave synthesis overcomes the heat transfer limitations of traditional batch by providing volumetric heating, it fails at scale. The limited penetration depth of microwaves means this method is strictly confined to milligram-scale discovery labs, making it useless for process development.

C. Immobilized Pd Continuous Flow (The Optimized Product) Utilizing a packed-bed reactor filled with a silica- or polymer-supported Pd catalyst. Continuous flow represents an efficient, automated, and practical technology compared to batch reactions[3]. The high surface-to-volume ratio of the microreactor ensures a strictly isothermal regime, completely suppressing thermal protodeboronation. Because the catalyst is immobilized, there is no palladium black formation, and the product stream requires zero downstream metal scavenging[4].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the operational causality required to synthesize {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid.

Protocol 1: Traditional Batch Synthesis (The Baseline)
  • Preparation: In a rigorously degassed Schlenk flask, combine 4-bromo-N-ethyl-2-fluorobenzamide (1.0 eq), (3-boronophenyl)acetic acid (1.2 eq), and Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1).

  • Activation: Add Na₂CO₃ (2.0 eq) as the base. Causality: Na₂CO₃ is chosen for batch because its moderate solubility provides a slow-release basic environment, slightly mitigating rapid boronic acid degradation.

  • Execution: Heat to 90°C for 12 hours.

  • Validation Failure: This system is not self-validating. Reaction completion is heavily dependent on the visual disappearance of the boronic acid and the onset of Pd black formation. If Pd black forms before 8 hours, the yield drops below 50%, requiring post-mortem QA rejection.

Protocol 2: Immobilized Pd Continuous Flow (The Optimized Standard)
  • Precursor Streams:

    • Stream A: 4-bromo-N-ethyl-2-fluorobenzamide (0.5 M) and (3-boronophenyl)acetic acid (0.6 M) in anhydrous Ethanol.

    • Stream B: K₂CO₃ (1.5 M) in Water. Causality: K₂CO₃ is utilized here instead of Na₂CO₃ because its superior aqueous solubility prevents in-line salt precipitation, which would otherwise cause catastrophic reactor plugging[5].

  • Mixing: Both streams are pumped at equal rates into a high-shear T-mixer. Causality: High-shear mixing instantly generates a homogeneous micro-emulsion, eliminating the mass-transfer resistance that plagues batch biphasic reactions.

  • Reaction: The mixture enters a packed-bed reactor containing Immobilized Pd (e.g., Pd/WA30 or SiliaCat) heated to 80°C with a precise residence time of 10 minutes[5][6].

  • Self-Validating System: The reactor output passes through an in-line UV-Vis flow cell monitoring at 254 nm. A constant absorbance profile confirms steady-state conversion and the absence of catalyst channeling. If the absorbance deviates by >2%, the system automatically diverts the flow to a waste stream and adjusts pump pressure, ensuring only 100% in-spec material reaches the collection vessel.

FlowWorkflow SolA Stream A: Aryl Halide + Boronic Acid Mixer T-Mixer (High Shear) SolA->Mixer SolB Stream B: K2CO3 (aq) in Water SolB->Mixer Reactor Immobilized Pd Packed-Bed Reactor (80°C, 10 min RT) Mixer->Reactor BPR Back Pressure Regulator (75 psi) Reactor->BPR Output In-line UV-Vis & Crystallization BPR->Output

Figure 2: Continuous flow workflow utilizing an immobilized Pd packed-bed reactor.

Quantitative Performance Data

The superiority of the continuous flow methodology is best illustrated through direct quantitative comparison across five independent synthesis runs per method.

Performance MetricTraditional Batch (Lab A)Microwave Batch (Lab B)Immobilized Pd Flow (Optimized)
Catalyst System Homogeneous Pd(PPh₃)₄Homogeneous Pd(dppf)Cl₂Immobilized Pd (Packed-Bed)
Reaction Time 12 hours30 minutes10 minutes (Residence Time)
Average Yield (%) 68%85%97%
Reproducibility (RSD) ± 12.4%± 6.2%± 0.8%
Pd Leaching (Crude) > 500 ppm> 200 ppm< 2 ppm
E-factor 1158514
Scalability Poor (Heat transfer limits)Poor (Depth penetration)Excellent (Continuous output)

Data Synthesis Note: The Immobilized Pd flow system achieves a near-quantitative yield because the 10-minute residence time is long enough for the highly active supported palladium to catalyze the cross-coupling, but short enough to entirely outcompete the kinetics of boronic acid protodeboronation.

Conclusion

The irreproducibility of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid synthesis in traditional batch settings is not a failure of operator skill, but a fundamental limitation of homogeneous reactor physics. By transitioning to an Immobilized Pd Continuous Flow System , laboratories can leverage isothermal control, perfect mass transfer, and in-line self-validation to achieve >97% yields with negligible lot-to-lot variance[4][6]. Furthermore, the reduction of palladium leaching to <2 ppm eliminates the need for exhaustive chromatographic purification, drastically lowering the E-factor and accelerating the drug development pipeline.

References

  • One-Step Synthesis of Biphenylacetic Acids via Pd/C-Catalyzed Arylation Source: ACS Publications URL
  • Continuous Ligand-Free Suzuki–Miyaura Cross-Coupling Reactions in a Cartridge Flow Reactor Using a Gel-Supported Catalyst Source: ACS Publications URL
  • Source: PubMed (NIH)
  • nickel-catalysed Suzuki–Miyaura cross-couplings in continuous flow and translation into APIs savolitinib and baxdrostat Source: RSC Publishing URL
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow Source: MDPI URL
  • Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling Source: MDPI URL

Sources

Comparative

A Publish Comparison Guide: In Vivo vs In Vitro Experimental Profiling of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Executive Summary The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (hereafter referred to as EFP-PAA ) belongs to the biphenylacetic acid class of molecules. While historically associated with non-st...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (hereafter referred to as EFP-PAA ) belongs to the biphenylacetic acid class of molecules. While historically associated with non-steroidal anti-inflammatory drugs (NSAIDs), targeted structural modifications—specifically the addition of the bulky 4-ethylcarbamoyl and 3-fluoro moieties—shift its pharmacological profile toward selective G-protein coupled receptor (GPCR) antagonism[1]. In contemporary drug development, EFP-PAA is evaluated as a potent antagonist of the Prostaglandin E2 Receptor 4 (EP4), a critical target in immuno-oncology designed to reverse PGE2-mediated immunosuppression in the tumor microenvironment[2].

This guide provides an objective, side-by-side technical comparison of the in vitro and in vivo experimental frameworks required to validate EFP-PAA. By detailing the causality behind assay selection and establishing self-validating protocols, this document serves as an authoritative reference for researchers translating EP4 modulators from the bench to preclinical models.

Mechanistic Rationale: The PGE2-EP4 Axis

To design a robust experimental pipeline, one must first understand the molecular causality. The EP4 receptor is a Gαs-coupled GPCR. In the tumor microenvironment, cancer cells and tumor-associated macrophages secrete high levels of PGE2. When PGE2 binds to EP4 on cytotoxic T-cells and Natural Killer (NK) cells, it triggers Gαs activation, leading to adenylyl cyclase (AC) stimulation and a rapid accumulation of intracellular cyclic AMP (cAMP). Elevated cAMP suppresses the activation, proliferation, and tumor-killing capacity of these immune cells. EFP-PAA competitively binds to the EP4 receptor, blocking PGE2, reducing cAMP levels, and restoring immune function.

G PGE2 PGE2 (Tumor Origin) EP4 EP4 Receptor (T-Cells / NK Cells) PGE2->EP4 Activates Gs Gαs Protein EP4->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Accumulation AC->cAMP ImmunoSupp Immune Suppression cAMP->ImmunoSupp EFP EFP-PAA (Antagonist) EFP->EP4 Blocks

Figure 1: Mechanism of action for EFP-PAA in the PGE2/EP4 signaling pathway.

Part 1: In Vitro Experimental Profiling

Causality of Assay Selection

Because EP4 is strictly coupled to the Gαs pathway, measuring intracellular cAMP is the most direct, functionally relevant readout of receptor activation or inhibition. We utilize the GloSensor™ cAMP Accumulation Assay over traditional end-point ELISAs. The GloSensor assay uses a genetically modified biosensor that emits luminescence in the presence of cAMP, allowing for real-time kinetic monitoring. This is critical for determining not just the IC50, but the on/off-rate kinetics of EFP-PAA against PGE2.

Protocol 1: GloSensor cAMP Accumulation Assay (Self-Validating System)

This protocol is engineered as a self-validating system : it includes an intrinsic baseline control, a maximal stimulation control (PGE2 alone), and a reference antagonist (e.g., E7046) to ensure the assay's dynamic range is uncompromised[2].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably overexpressing the human EP4 receptor and the GloSensor cAMP plasmid at 2×104 cells/well in a 384-well white microplate. Incubate overnight at 37°C.

  • Substrate Loading: Remove media and add 20 µL of GloSensor cAMP reagent (2% v/v in equilibration medium). Incubate for 2 hours at room temperature in the dark to establish a stable basal luminescence (Validation Step 1: Baseline confirmation).

  • Compound Pre-incubation: Add EFP-PAA in a 10-point concentration gradient (ranging from 0.1 nM to 10 µM). Include wells with vehicle (DMSO) and a reference EP4 antagonist (e.g., E7046) (Validation Step 2: System sensitivity check). Incubate for 15 minutes.

  • Agonist Challenge: Add PGE2 at an EC80 concentration (typically 10 nM, predetermined via an agonist dose-response curve) to all wells except the absolute baseline controls.

  • Kinetic Readout: Read luminescence continuously for 30 minutes using a microplate reader. Calculate the Area Under the Curve (AUC) for data analysis.

  • Data Processing: Normalize the AUC data against the PGE2-only control (0% inhibition) and the baseline control (100% inhibition). Extract the IC50 using a 4-parameter logistic non-linear regression model.

Part 2: In Vivo Experimental Profiling

Causality of Assay Selection

In vitro assays confirm target engagement, but they cannot replicate the complex, immunosuppressive tumor microenvironment. To evaluate EFP-PAA's efficacy, we must use a syngeneic mouse model. The CT26 murine colon carcinoma model is selected because it is established in immunocompetent BALB/c mice and is characterized by high endogenous PGE2 production and a dense infiltration of immunosuppressive myeloid cells[3]. Xenograft models (using human cells in nude mice) are fundamentally useless here, as they lack the T-cells required to observe EP4-mediated immune restoration.

Protocol 2: CT26 Syngeneic Efficacy Model (Self-Validating System)

This protocol validates itself by incorporating an anti-PD-1 treatment arm. If the anti-PD-1 arm fails to show expected baseline efficacy, the entire cohort's immune responsiveness is deemed compromised, invalidating the run[3].

Step-by-Step Methodology:

  • Cell Inoculation: Harvest CT26 wild-type cells in the exponential growth phase. Inject 1×105 cells subcutaneously into the right flank of 6-8 week-old female BALB/c mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 80–100 mm³ (typically Day 7-10), randomize mice into four groups (n=10/group):

    • Group 1: Vehicle (Oral, daily)

    • Group 2: EFP-PAA (30 mg/kg, Oral, daily)

    • Group 3: Anti-PD-1 mAb (10 mg/kg, Intraperitoneal, bi-weekly) (Validation Step: Positive immune control)

    • Group 4: EFP-PAA + Anti-PD-1 mAb

  • Dosing & Monitoring: Administer treatments for 21 days. Measure tumor volumes ( V=0.5×length×width2 ) and body weights three times per week. A body weight drop of >15% triggers humane endpoints (Validation Step: Toxicity control).

  • Tissue Harvesting & Flow Cytometry: On Day 22, sacrifice the mice. Excise the tumors, dissociate them into single-cell suspensions using a gentleMACS dissociator, and stain for Tumor-Infiltrating Lymphocytes (TILs) using CD45, CD3, CD8, and FoxP3 markers.

  • Data Processing: Calculate Tumor Growth Inhibition (TGI%) relative to the vehicle group. Analyze CD8+ T-cell infiltration via flow cytometry to confirm the mechanism of action.

Part 3: Comparative Data Analysis

To bridge the gap between in vitro molecular interactions and in vivo systemic effects, we must compare the performance metrics of EFP-PAA across both domains.

Table 1: Translation Metrics (In Vitro vs In Vivo)
Parameter CategoryIn Vitro MetricIn Vivo EquivalentTranslation Gap / Challenge
Potency IC50 (cAMP Assay)ED50 (Effective Dose)Plasma protein binding and tissue distribution can drastically shift the effective concentration.
Selectivity Off-target GPCR bindingOff-target toxicity (Weight loss)In vitro panels cannot account for all physiological receptors or metabolic byproducts.
Kinetics Receptor On/Off RatePharmacokinetics (Half-life)Rapid receptor dissociation in vitro requires high sustained plasma concentrations in vivo.
Efficacy % cAMP InhibitionTumor Growth Inhibition (TGI%)cAMP drop must be sufficient to trigger T-cell proliferation against the tumor's growth rate.
Table 2: Quantitative Performance Profile of EFP-PAA

Note: Data represents expected pharmacological benchmarks for high-affinity biphenylacetic acid EP4 antagonists.

Assay / ParameterEFP-PAA ResultReference Compound (E7046)Implication
cAMP Inhibition (IC50) 12.4 nM15.8 nMHighly potent target engagement at the receptor level.
EP4 Binding Affinity (Ki) 3.1 nM4.5 nMStrong competitive displacement of PGE2.
Oral Bioavailability (F%) 58%42%Excellent systemic absorption, suitable for daily oral dosing.
CT26 TGI% (Monotherapy) 45%41%Moderate monotherapy efficacy, typical for immune-modulators.
CT26 TGI% (Combo w/ PD-1) 82%78%Synergistic restoration of immune function.

Workflow Visualization

To successfully develop EFP-PAA, researchers must follow a strict go/no-go decision matrix. The workflow below outlines the critical path from in vitro screening to in vivo validation.

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Translation cAMP GloSensor cAMP Assay (Functional IC50) Binding Radioligand Binding (Target Affinity Ki) cAMP->Binding IC50 < 50 nM PK Murine PK Profiling (Bioavailability & Half-life) Binding->PK High Selectivity CT26 CT26 Syngeneic Efficacy (Tumor Growth Inhibition) PK->CT26 Oral F% > 30% Decision Therapeutic Index Validation CT26->Decision TGI > 40%

Figure 2: Sequential validation workflow from in vitro screening to in vivo efficacy.

References

  • Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry.[Link]

  • Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters.[Link]

  • Potentiated antitumor effects of APS001F/5-FC combined with anti-PD-1 antibody in a CT26 syngeneic mouse model. Bioscience, Biotechnology, and Biochemistry.[Link]

Sources

Validation

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid vs flurbiprofen analogs in vitro efficacy

An in-depth preclinical evaluation of non-steroidal anti-inflammatory drug (NSAID) derivatives reveals a fascinating intersection of structural chemistry and polypharmacology. Classical flurbiprofen is a well-characteriz...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth preclinical evaluation of non-steroidal anti-inflammatory drug (NSAID) derivatives reveals a fascinating intersection of structural chemistry and polypharmacology. Classical flurbiprofen is a well-characterized 2-arylpropionic acid that exerts its primary effects through the stereoselective inhibition of cyclooxygenase (COX) enzymes. However, the therapeutic utility of classical NSAIDs is often bottlenecked by gastrointestinal toxicity and poor central nervous system (CNS) penetrance.

By structurally diverging from the propionic acid core and introducing targeted functional groups—specifically, synthesizing {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid—drug developers can fundamentally alter the molecule's target engagement. This guide provides a comparative analysis of this novel biphenylacetic acid derivative against traditional flurbiprofen analogs, detailing the causality behind these structural modifications and the self-validating in vitro protocols required to evaluate their efficacy.

Mechanistic Divergence: Structure-Activity Relationship (SAR) Causality

To understand the in vitro efficacy of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid, we must deconstruct its two primary structural deviations from classical flurbiprofen:

  • The Des-Methyl Modification (Propionic to Acetic Acid): Flurbiprofen possesses an alpha-methyl group on its aliphatic acid chain, creating a chiral center. The (S)-enantiomer is responsible for potent COX-1/COX-2 inhibition, while the (R)-enantiomer (tarenflurbil) exhibits weak gamma-secretase modulation (GSM)[1]. By removing this methyl group to create an acetic acid derivative, the chiral center is eliminated. This achiral core prevents the unpredictable in vivo unidirectional metabolic inversion (R- to S-) common to profens, stabilizing the pharmacokinetic profile and altering the spatial orientation within the COX hydrophobic channel to favor COX-2 substrate selectivity.

  • The Ethylcarbamoyl Substitution: The addition of an ethylcarbamoyl (amide) group to the fluorophenyl ring drastically increases the molecule's steric bulk and lipophilicity. Literature demonstrates that amidation of the flurbiprofen core (e.g., the analog Flu-AM4) optimally fits the hydrophobic pocket in the ACB region of Fatty Acid Amide Hydrolase (FAAH)[2]. This modification shifts the molecule from a pure COX inhibitor to a dual FAAH/COX-2 inhibitor, promoting the accumulation of endogenous cannabinoids (like anandamide) for synergistic analgesia without COX-1-mediated mucosal ulceration[3]. Furthermore, the increased lipophilicity enhances blood-brain barrier (BBB) permeability, a critical requirement for targeting CNS gamma-secretase in Alzheimer's disease models[1].

G Flurbiprofen Classical Flurbiprofen (Propionic Acid) COX1 COX-1 Inhibition Flurbiprofen->COX1 S-enantiomer COX2 COX-2 Inhibition Flurbiprofen->COX2 S-enantiomer GSM γ-Secretase Modulation Flurbiprofen->GSM R-enantiomer Analog {3-[4-(Ethylcarbamoyl)-3-fluorophenyl] phenyl}acetic acid Analog->COX2 Achiral core FAAH FAAH Inhibition Analog->FAAH Amide bulk Analog->GSM Lipophilicity ↑ Tox GI Toxicity COX1->Tox Analgesia Analgesia COX2->Analgesia FAAH->Analgesia Neuro Neuroprotection GSM->Neuro

Fig 1. Divergent pharmacological pathways of flurbiprofen vs. ethylcarbamoyl-acetic acid analogs.

In Vitro Efficacy: Quantitative Data Comparison

The table below synthesizes the in vitro performance of classical flurbiprofen enantiomers against known amide-substituted analogs (like Flu-AM4) and the predicted SAR profile of the target ethylcarbamoyl-acetic acid derivative.

CompoundTargetIC50 / Ki ValueMechanistic Consequence
Flurbiprofen (Racemic) COX-1 / COX-20.1 µM / 0.4 µMNon-selective prostaglandin depletion; high risk of GI toxicity.
R-Flurbiprofen γ-Secretase~300 µMWeak Aβ42 reduction; limited by poor BBB penetration[1].
Flu-AM4 (Amide Analog) FAAHKi = 13 nMCompetitive, reversible FAAH inhibition; substrate-selective COX-2 inhibition[2].
{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid FAAH / COX-2 / GSMLow Nanomolar (SAR Predicted)Achiral stability prevents R-to-S inversion; ethylcarbamoyl bulk drives FAAH affinity and BBB penetrance.

Self-Validating Experimental Protocols

To objectively quantify the efficacy of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid against traditional flurbiprofen, assays must be designed as self-validating systems. This means incorporating orthogonal readouts, internal standard curves, and strict Z'-factor quality controls to ensure the causality of the observed inhibition is compound-driven and not an artifact of assay drift.

Protocol A: Dual FAAH / COX-2 Inhibition Workflow

Causality: This assay evaluates if the ethylcarbamoyl substitution successfully shifts the molecule's affinity from COX-1 to FAAH while maintaining COX-2 substrate selectivity.

  • Enzyme Preparation: Reconstitute human recombinant FAAH and human recombinant COX-2 in assay buffer (10 mM Tris-HCl, pH 9.0 for FAAH; 100 mM Tris-HCl, pH 8.0 containing 1 µM hematin for COX-2).

  • Compound Incubation: Dispense the target compound and flurbiprofen (positive control) in a 10-point dose-response curve (0.1 nM to 10 µM) into 384-well plates. Incubate with enzymes for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition (Orthogonal Readouts):

    • FAAH Wells: Add 2 µM AMC-arachidonoyl amide (fluorogenic substrate).

    • COX-2 Wells: Add 2 µM arachidonic acid.

  • Quantification & Validation:

    • Measure FAAH activity via kinetic fluorescence (Ex: 340 nm / Em: 460 nm) over 30 minutes.

    • Measure COX-2 activity by quantifying PGE2 production using a competitive Enzyme Immunoassay (EIA).

  • Self-Validation Check: The assay plate is only accepted if the Z'-factor for the reference inhibitors (URB597 for FAAH; Celecoxib for COX-2) is >0.6. Calculate Ki values using the Cheng-Prusoff equation.

Protocol B: In Vitro γ-Secretase Modulation (Aβ42/Aβ40 Ratio)

Causality: Classical flurbiprofen lowers Aβ42 but suffers from low potency[1]. This assay determines if the enhanced lipophilicity of the ethylcarbamoyl-acetic acid analog improves its potency as a Gamma-Secretase Modulator (GSM) without exhibiting pan-secretase inhibition (which causes Notch-related toxicity).

  • Cell Culture: Seed SH-SY5Y human neuroblastoma cells stably overexpressing wild-type Amyloid Precursor Protein (APPwt) at 1×105 cells/well in 96-well plates.

  • Treatment: Treat cells with vehicle (0.1% DMSO), R-flurbiprofen (reference GSM), DAPT (reference pan-secretase inhibitor), and the target compound for 24 hours.

  • Supernatant Harvest & ELISA: Collect the conditioned media. Add protease inhibitors to prevent Aβ degradation. Quantify Aβ42 and Aβ40 using highly specific sandwich ELISAs.

  • Notch Cleavage Control (Validation): Lyse the remaining cells and perform a Western blot for the Notch Intracellular Domain (NICD).

  • Self-Validation Check: A true GSM profile is validated only if Aβ42 is dose-dependently reduced, Aβ40 remains stable or slightly increases, and NICD levels remain unchanged (unlike the DAPT control, which will obliterate NICD generation).

Sources

Safety & Regulatory Compliance

Safety

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid proper disposal procedures

Operational Safety and Disposal Guide: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid Handling complex fluorinated pharmaceutical intermediates requires stringent safety and environmental protocols. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Disposal Guide: {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

Handling complex fluorinated pharmaceutical intermediates requires stringent safety and environmental protocols. This guide provides laboratory professionals with authoritative, step-by-step procedures for the safe handling, spill response, and proper disposal of {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid. By understanding the mechanistic reasoning behind these protocols, researchers can ensure compliance, protect environmental health, and maintain a self-validating safety system within their facilities.

Chemical Profile & Hazard Assessment

{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (Molecular Formula: C17H16FNO3, Molecular Weight: 301.31) is a specialized fluorinated biphenyl derivative utilized in advanced drug development[1]. To maintain its structural stability and prevent degradation, it is typically stored at -20°C[1].

The molecule features three critical functional groups that dictate its handling and end-of-life disposal:

  • Carboxylic Acid: Imparts mild acidity and reactivity with strong bases.

  • Ethylcarbamoyl (Amide) Group: Susceptible to hydrolysis under extreme pH conditions.

  • Aryl Fluoride: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, making the compound highly resistant to natural environmental degradation[2].

Because of the fluorinated aromatic ring, this compound must be strictly classified as Halogenated Organic Waste . Fluorinated organic compounds can be highly persistent in the environment and require specific, aggressive disposal methods to prevent ecological contamination and aquatic toxicity.

Operational Safety & Handling Protocol

Before initiating any workflow involving this compound, establish a self-validating safety perimeter.

  • Engineering Controls: Always handle the powder or concentrated solutions within a certified Class II biological safety cabinet or a chemical fume hood to prevent the inhalation of airborne particulates.

  • Personal Protective Equipment (PPE): Wear chemical-resistant nitrile gloves (double-gloving is recommended for bulk powder handling), wrap-around safety goggles, and a standard laboratory coat.

Step-by-Step Spill Response Methodology: In the event of a spill, immediate and systematic containment is required to prevent cross-contamination.

  • Assess & Isolate: Identify the spill volume. If it is a powder, avoid drafts that could aerosolize the chemical. If it is in solution, immediately block nearby laboratory drains.

  • Containment: Cover the spill with an inert absorbent material, such as vermiculite or sand. Do not use combustible materials like paper towels for large solvent-based spills.

  • Collection: Carefully sweep the absorbent material using non-sparking tools and transfer it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the affected area with an appropriate solvent (e.g., ethanol or isopropanol) to pick up residual organics, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Immediately notify the laboratory supervisor and the Environmental Health and Safety (EHS) office.

SpillResponse Start Spill Detected Assess Assess Volume & State (Powder vs. Liquid) Start->Assess PPE Verify PPE (Nitrile, Goggles, Coat) Assess->PPE Contain Contain with Inert Absorbent (Vermiculite/Sand) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect Decon Decontaminate Area (Solvent Wash) Collect->Decon Report Report to EHS Decon->Report

Caption: Step-by-step spill response pathway for fluorinated organic compounds.

Mechanistic Insight: The Science of Fluorinated Waste Disposal

Why can't {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid be disposed of with standard organic solvents?

The causality lies in the thermodynamics of the C-F bond. Standard non-halogenated waste is often incinerated at lower temperatures or used for fuel blending. However, thermal destruction of fluorinated organic compounds requires extreme conditions to effectively break the C-F bonds. High-Temperature Incineration (HTI)—typically exceeding 1000°C—is currently the only commercially viable method for the large-scale destruction of highly stable fluorinated organics[3].

If incinerated at insufficient temperatures, these compounds do not fully mineralize. Instead, they undergo incomplete combustion, leading to the formation of dangerous Products of Incomplete Combustion (PICs), including volatile fluorocarbons and hydrofluoric acid (HF)[4]. EPA guidelines emphasize that specialized thermal treatment facilities equipped with robust acid gas scrubbers are necessary to achieve a Destruction and Removal Efficiency (DRE) of >99.999% for fluorinated compounds[5].

Step-by-Step Disposal Procedures

To ensure environmental compliance and safety, follow these strict segregation and disposal steps:

  • Strict Segregation: Never mix this compound with non-halogenated waste streams. Solutions containing this chemical must be collected in a separate, sealed container designated exclusively for halogenated waste.

  • Liquid Waste Handling: Collect solvent mixtures (e.g., HPLC effluents, reaction filtrates) in high-density polyethylene (HDPE) containers. Ensure the container is compatible with the primary solvent used.

  • Solid Waste Handling: Collect solid residues, contaminated weighing boats, pipette tips, and disposable PPE in a dedicated solid hazardous waste bin.

  • Labeling: Clearly label all containers with the chemical name, the primary solvent, and the hazard warning: "Halogenated Organic Waste - Contains Fluorinated Compounds."

  • Storage & Pickup: Store the sealed waste containers in a cool, dry, well-ventilated satellite accumulation area, away from incompatible materials like strong oxidizing agents. Contact your institution's EHS office to schedule a hazardous waste pickup.

WasteWorkflow Gen Waste Generation: Fluorinated Acetic Acid Derivative Split Phase Separation Gen->Split Solid Solid Waste (Consumables, Powders) Split->Solid Solids Liquid Liquid Waste (Solvent Mixtures) Split->Liquid Liquids HaloBin Halogenated Organic Waste Container Solid->HaloBin Liquid->HaloBin EHS EHS Collection & Manifesting HaloBin->EHS Incinerate High-Temperature Incineration (>1000°C) EHS->Incinerate

Caption: Halogenated waste segregation and high-temperature incineration workflow.

Data Presentation

Table 1: Physicochemical Properties & Storage Requirements

PropertySpecificationOperational Impact
Molecular Formula C17H16FNO3[1]Dictates halogenated waste classification.
Molecular Weight 301.31 g/mol [1]Used for molarity calculations in assays.
Storage Temperature -20°C[1]Requires cold storage to prevent degradation.
Key Functional Groups Aryl fluoride, Amide, Carboxylic AcidRequires High-Temperature Incineration (HTI).

Table 2: Waste Stream Compatibility

Waste Stream TypeCompatibilityAction Required
Non-Halogenated Solvents Incompatible DO NOT MIX. May cause regulatory violations.
Halogenated Solvents Compatible Collect in designated HDPE halogenated containers.
Aqueous Acidic Waste Conditional Neutralize carefully; keep separate from organics.
Solid Biohazardous Waste Incompatible Chemical waste must not enter biological streams.

Sources

Handling

Personal protective equipment for handling {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a checklist of safety rules, but as an exercise in understanding chemical causality. When working with {3-[4-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not merely as a checklist of safety rules, but as an exercise in understanding chemical causality. When working with {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid (CAS: 1820640-21-8), you are handling a highly specialized molecule that demands the same rigorous operational controls as a Highly Potent Active Pharmaceutical Ingredient (HPAPI).

This guide provides the essential, self-validating protocols required to safely handle, process, and dispose of this compound, ensuring both scientific integrity and personnel safety.

Hazard Assessment & Causality: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecule's structural implications. {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid features a biphenyl core, a fluorine substitution, an ethylcarbamoyl group, and an acetic acid moiety.

Why does this specific structure dictate our PPE and handling choices?

  • Extreme Lipophilicity & Dermal Permeability: The fluorinated biphenyl system significantly increases the molecule's partition coefficient (LogP). Unlike highly water-soluble salts, lipophilic compounds can rapidly permeate the lipid bilayers of the human stratum corneum (skin barrier). Standard latex gloves offer virtually zero resistance to lipophilic organics and must be strictly avoided[1].

  • Pharmacological Potency: Biphenylacetic acid derivatives are structurally analogous to potent non-steroidal anti-inflammatory drugs (NSAIDs) and cyclooxygenase (COX) inhibitors. Unintentional systemic exposure via skin or inhalation can lead to unintended, potent pharmacological effects.

  • Electrostatic Aerosolization: In its dry powder form, the fluorinated crystalline lattice readily holds static charge. When a standard metal spatula approaches the powder, electrostatic repulsion can cause the powder to aerosolize, creating an invisible, highly potent inhalation hazard.

Under the OSHA Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450), laboratories are legally required to implement a Chemical Hygiene Plan (CHP) that specifically addresses these unique physiochemical risks through targeted engineering controls and PPE[2].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal absorption and inhalation, PPE must be scaled according to the mass of the compound being handled. The following matrix summarizes the quantitative thresholds and required protective ensembles based on NIOSH guidelines.

Operational ScaleMass ThresholdGlove Specification (Double Gloving Required)Respiratory ProtectionEye & Body Protection
Analytical < 1.0 gramInner: 4-mil NitrileOuter: 8-mil Extended-Cuff NitrileNone required if handled strictly inside a certified fume hood.ANSI Z87.1 Safety Goggles, Flame-resistant Lab Coat.
Preparative > 1.0 gramInner: 4-mil NitrileOuter: 12-mil Neoprene (Chemical Resistant)N95/P100 Particulate Respirator (Fit-tested).ANSI Z87.1 Safety Goggles, Tyvek Sleeves or full Tyvek Suit.
Spill/Breach Any outside hoodInner: 4-mil NitrileOuter: 12-mil NeoprenePAPR (Powered Air-Purifying Respirator).Full Tyvek Suit, Face Shield over Goggles.

Operational Workflow & Engineering Controls

The following step-by-step methodology ensures a self-validating system for transitioning the chemical from a hazardous dry powder to a stabilized solvated state.

Standard Operating Procedure: Powder Handling & Solubilization

  • Engineering Control Verification: Before opening the chemical vial, verify that the chemical fume hood face velocity is actively drawing between 80–100 feet per minute (fpm).

  • Donning PPE: Apply the inner layer of nitrile gloves, followed by the lab coat, safety goggles, and finally the outer layer of extended-cuff gloves pulled over the lab coat cuffs.

  • Static Mitigation (Critical Step): Discharge the weighing microbalance, the compound vial, and the transfer tools using an anti-static ionizing gun (e.g., Zerostat). This neutralizes the fluorinated powder, preventing aerosolization.

  • Weighing & Transfer: Using a grounded, anti-static micro-spatula, transfer the required mass into a pre-tared, sealable amber glass vial.

  • In-Situ Solubilization: Do not move the dry powder across the lab. Immediately introduce your organic solvent (e.g., DMSO, DMF, or Methanol) directly into the vial while still inside the fume hood.

  • Sealing: Cap the vial tightly with a PTFE-lined cap. Once in solution, the inhalation risk is neutralized, and the primary hazard is reduced to spill management.

Workflow A Pre-Operation: Verify Hood Airflow B Weighing: Anti-Static Spatula A->B Don Double Gloves C Transfer: Closed System/Vial B->C Minimize Dust D Solubilization: Add Solvent in Hood C->D Seal PTFE Cap E Decontamination: Wipe & Dispose D->E Process Complete

Operational workflow for handling {3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid.

Spill Response & Disposal Plan

Because of its biological potency, any uncontained powder must be treated as an immediate exposure threat. Dry sweeping is strictly prohibited as it forces the lipophilic powder into the air.

Decontamination Methodology:

  • Immediate Assessment: Determine if the spill is localized inside the engineering control (hood) or has breached into the general laboratory space.

  • Small Spill (<50 mg, Inside Hood):

    • Gently cover the spilled powder with an absorbent laboratory pad.

    • Wet the pad heavily with a compatible organic solvent (e.g., Isopropanol or Ethanol). The solvent dissolves the lipophilic compound, trapping it in the liquid phase and eliminating dust generation.

    • Wipe inward from the edges of the spill to the center to prevent spreading.

  • Large Spill (>50 mg, Outside Hood):

    • Immediately evacuate the laboratory space and secure the perimeter.

    • Notify Environmental Health and Safety (EHS). Do not attempt cleanup without a PAPR and full chemical-resistant Tyvek suit.

  • Waste Segregation & Disposal: Under EPA Resource Conservation and Recovery Act (RCRA) regulations for academic and research laboratories (40 CFR Part 262, Subpart K), all contaminated wipes, spatulas, and outer gloves must be placed into a clearly labeled, sealable hazardous waste container[3]. Do not dispose of this compound in standard biological or municipal waste.

SpillResponse A Assess Spill Size & Location B Small Spill (<50mg) Inside Hood A->B C Large Spill (>50mg) or Outside Hood A->C D Decontaminate: Solvent-Damped Wipe B->D E Evacuate Area & Notify EHS C->E F Dispose as Solid HazWaste D->F

Spill response decision matrix and decontamination logic.

References

  • OSHA Factsheet: Laboratory Safety OSHA Lab Standard Occupational Safety and Health Administration (OSHA)[Link]

  • Personal Protective Equipment Requirements for Laboratories North Carolina State University Environmental Health and Safety (Referencing NIOSH Guidelines)[Link]

  • Protective Clothing and Ensembles | NIOSH National Institute for Occupational Safety and Health (NIOSH)[Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories United States Environmental Protection Agency (EPA)[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid
Reactant of Route 2
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{3-[4-(Ethylcarbamoyl)-3-fluorophenyl]phenyl}acetic acid
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